Product packaging for 3-Hydroxy-4-methyl-2-nitrobenzoic acid(Cat. No.:CAS No. 6946-15-2)

3-Hydroxy-4-methyl-2-nitrobenzoic acid

Cat. No.: B1583867
CAS No.: 6946-15-2
M. Wt: 197.14 g/mol
InChI Key: HEKGHQKEERXLOI-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53198. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO5 B1583867 3-Hydroxy-4-methyl-2-nitrobenzoic acid CAS No. 6946-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methyl-2-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO5/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HEKGHQKEERXLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70219622
Record name 3-Hydroxy-4-methyl-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
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CAS No.

6946-15-2
Record name 3-Hydroxy-4-methyl-2-nitrobenzoic acid
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Record name 3-hydroxy-4-methyl-2-nitrobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway for 3-Hydroxy-4-methyl-2-nitrobenzoic acid (CAS 6946-15-2), a valuable chemical intermediate. Drawing upon established principles of organic chemistry and analogous transformations, this document outlines a robust and scientifically grounded approach to its preparation.

Introduction and Strategic Approach

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] Its synthesis requires the carefully orchestrated introduction of three distinct functional groups—hydroxyl, methyl, and nitro—onto a benzoic acid scaffold. The key to a successful synthesis lies in a strategic application of electrophilic aromatic substitution, leveraging the directing effects of the resident substituents to achieve the desired regiochemistry.

This guide proposes a primary synthesis pathway commencing with the commercially available and structurally related 4-methylsalicylic acid. The central transformation is the regioselective nitration of this starting material. The rationale for this approach is based on the powerful ortho-, para-directing influence of the hydroxyl group, which is anticipated to guide the incoming nitro group to the desired 2-position, ortho to the hydroxyl and meta to the carboxylic acid.

An alternative approach utilizing cerium (IV) ammonium nitrate (CAN) as a regioselective nitrating agent for phenols will also be discussed as a promising method for enhancing the yield of the target ortho-nitro isomer.

Proposed Synthesis Pathway: Nitration of 4-Methylsalicylic Acid

The proposed synthesis of this compound is a single-step electrophilic aromatic substitution reaction.

Caption: Proposed synthesis of this compound.

Mechanistic Rationale and Control of Regioselectivity

The nitration of 4-methylsalicylic acid involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups.

  • Hydroxyl Group (-OH): A strongly activating ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. This significantly stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions.[3]

  • Methyl Group (-CH₃): A weakly activating ortho-, para-director through an inductive effect.

  • Carboxylic Acid Group (-COOH): A deactivating meta-director due to its electron-withdrawing nature.[4]

In the case of 4-methylsalicylic acid, the powerful activating and ortho-directing effect of the hydroxyl group is expected to be the dominant influence.[3] This strongly favors the introduction of the nitro group at one of the positions ortho to the hydroxyl group, namely the 2- or 6-position. Given that the 6-position is sterically hindered by the adjacent methyl group, nitration is anticipated to occur predominantly at the 2-position, yielding the desired this compound.

Critical to the success of this regioselective nitration is stringent temperature control. The reaction is highly exothermic, and elevated temperatures can lead to the formation of undesired isomers and by-products, including dinitration and oxidation of the methyl group.[5][6] Maintaining a low temperature, typically between 0 and 5 °C, favors kinetic control and enhances the selectivity for the desired product.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of structurally similar compounds, such as 4-methylbenzoic acid.[5][6]

Materials:

  • 4-Methylsalicylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, cool 10 mL of concentrated sulfuric acid to approximately 0 °C in an ice-salt bath.

  • Slowly and with continuous stirring, add 5.0 g of 4-methylsalicylic acid to the cold sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.[6]

  • Add the cold nitrating mixture dropwise to the solution of 4-methylsalicylic acid over a period of at least 15 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[5] Vigorous stirring is essential throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with continuous stirring.

  • Allow the ice to melt completely. The product will precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the crude product.

  • For further purification, recrystallize the product from an ethanol/water mixture.

  • Determine the yield and measure the melting point of the purified this compound.

Alternative Pathway: Regioselective ortho-Nitration using Cerium (IV) Ammonium Nitrate (CAN)

An alternative and potentially more selective method for the synthesis of this compound involves the use of cerium (IV) ammonium nitrate (CAN) as the nitrating agent. CAN has been shown to be an effective reagent for the regioselective ortho-nitration of phenols under mild conditions.[7] This method often provides higher yields of the ortho-isomer compared to traditional mixed-acid nitration.

The proposed reaction would involve treating 4-methylsalicylic acid with CAN in a suitable solvent, such as acetonitrile, at room temperature. The mechanism is believed to involve the formation of a nitronium ion from the cerium (IV) complex.[8]

Caption: Alternative synthesis using Cerium (IV) Ammonium Nitrate.

Data Summary

The following table summarizes key data for the starting material and the target product.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
4-Methylsalicylic AcidC₈H₈O₃152.15173-17750-85-1
This compoundC₈H₇NO₅197.15Not available6946-15-2

Conclusion

The synthesis of this compound can be effectively achieved through the regioselective nitration of 4-methylsalicylic acid. Careful control of reaction conditions, particularly temperature, is paramount to maximizing the yield of the desired 2-nitro isomer. The use of cerium (IV) ammonium nitrate presents a promising alternative for achieving high ortho-selectivity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction and Molecular Structure

3-Hydroxy-4-methyl-2-nitrobenzoic acid is an aromatic carboxylic acid characterized by the presence of a hydroxyl, a methyl, and a nitro group on the benzoic acid scaffold. The relative positions of these functional groups significantly influence the molecule's electronic properties, reactivity, and intermolecular interactions, thereby defining its physicochemical profile. The electron-withdrawing nature of the nitro group and the carboxylic acid function, combined with the electron-donating effects of the hydroxyl and methyl groups, create a unique electronic environment within the aromatic ring.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Fundamental Properties of this compound

PropertyValueSource(s)
CAS Number 6946-15-2[1]
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Appearance Yellow crystalline powder[2]
InChI 1S/C8H7NO5/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)
InChIKey HEKGHQKEERXLOI-UHFFFAOYSA-N
SMILES Cc1ccc(C(O)=O)c(c1O)--INVALID-LINK--=O

Thermal Properties

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For this compound, a sharp melting range is indicative of high purity.

Table 2: Melting Point of this compound

PropertyValueSource(s)
Melting Point 185-187 °C (lit.)

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point of a solid organic compound using a capillary-based apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Compact the sample by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Set the initial temperature to approximately 20 °C below the expected melting point.

  • Measurement:

    • Heat the sample at a rapid rate initially.

    • As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

Table 3: Boiling Point of this compound

PropertyValueSource(s)
Boiling Point (Predicted) 379.7 ± 42.0 °C[3]

Solubility Profile

The solubility of a compound is a crucial parameter in drug development, affecting its formulation and bioavailability. The presence of both polar (hydroxyl, carboxyl, nitro) and non-polar (methyl, aromatic ring) groups in this compound suggests a nuanced solubility profile. While specific quantitative data for this compound is scarce, the solubility of related nitrobenzoic acids provides valuable insights. Generally, nitrobenzoic acids are sparingly soluble in water but show good solubility in polar organic solvents like ethanol and methanol.[4]

Table 4: Qualitative Solubility of Related Nitrobenzoic Acids

Solvent2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic AcidExpected Solubility of Target Compound
Water 0.75 g/100 mL (25 °C)[4]0.24 g/100 mL (15 °C)[4]0.02 g/100 mL (15 °C)[4]Sparingly soluble
Methanol 42.72 g/100 mL (10 °C)[4]47.34 g/100 mL (10 °C)[4]9.6 g/100 mL (10 °C)[4]Soluble
Ethanol Soluble[5]Soluble[5]Soluble[5]Soluble
DMSO ---Likely Soluble

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is a reliable technique for determining the equilibrium solubility of a compound.

  • Preparation:

    • Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed flask.

    • Prepare several such flasks for each solvent to be tested.

  • Equilibration:

    • Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • Visually confirm the presence of undissolved solid in each flask.

  • Sample Analysis:

    • Allow the flasks to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.

    • Dilute the aliquot with a suitable solvent if necessary.

    • Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Acidity (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid group in this compound compared to benzoic acid (pKa ≈ 4.2).[5] The hydroxyl group, being electron-donating by resonance but electron-withdrawing by induction, and the electron-donating methyl group will also influence the overall acidity.

Table 5: pKa Values of Isomeric Nitrobenzoic Acids in Water

CompoundpKaSource(s)
2-Nitrobenzoic acid ~2.17[5]
3-Nitrobenzoic acid ~3.47[6]
4-Nitrobenzoic acid ~3.43[5]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol describes the determination of the pKa of a weak acid by titration with a strong base.

  • Solution Preparation:

    • Prepare a standard solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if the compound's water solubility is low.

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place the solution of the acid in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Add the standardized strong base solution in small, known increments from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The half-equivalence point occurs at half the volume of titrant required to reach the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid.

Caption: Logical flow for pKa determination from a titration curve.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ¹H and ¹³C NMR spectra for this compound are not available in the searched literature, predicted spectral data and data from similar compounds can provide an indication of the expected chemical shifts.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two signals in the aromatic region, likely appearing as doublets due to coupling. The electron-withdrawing nitro and carboxyl groups, and the electron-donating hydroxyl and methyl groups will influence their chemical shifts.

  • Carboxylic Acid Proton: A broad singlet, typically downfield, which may be exchangeable with D₂O.

  • Hydroxyl Proton: A singlet whose chemical shift can vary depending on concentration and solvent.

  • Methyl Protons: A singlet in the aliphatic region.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals in the aromatic region. The carbons attached to the electron-withdrawing groups (nitro and carboxyl) will be deshielded (downfield), while those near the electron-donating groups (hydroxyl and methyl) will be more shielded (upfield).

  • Carboxylic Carbon: A signal in the downfield region, typically around 165-175 ppm.

  • Methyl Carbon: A signal in the upfield aliphatic region.

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=C, and N-O bonds.

Table 6: Expected Characteristic FTIR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching3300-2500 (broad)
O-H (Phenol) Stretching~3600-3200 (broad)
C-H (Aromatic) Stretching~3100-3000
C-H (Methyl) Stretching~2960-2850
C=O (Carboxylic Acid) Stretching~1710-1680
C=C (Aromatic) Stretching~1600 and ~1475
N=O (Nitro) Asymmetric Stretching~1550-1500
N=O (Nitro) Symmetric Stretching~1350-1300
C-O Stretching~1300-1200

Experimental Protocol: KBr Pellet Method for FTIR

  • Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and the nitro group are strong chromophores, and their conjugation is expected to result in significant UV absorption.

Expected UV-Vis Spectral Features:

  • The spectrum is likely to show one or more strong absorption bands in the UV region, characteristic of the substituted benzene ring. The exact position of the maximum absorbance (λ_max) will depend on the solvent used.

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and eye irritation and may cause respiratory irritation.

Table 7: GHS Hazard Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust.
H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and provided a framework for its experimental characterization. While some experimental values are not yet reported in the literature, the properties of structurally similar compounds, in conjunction with the detailed experimental protocols provided herein, offer a robust foundation for researchers working with this molecule. The unique combination of functional groups on the benzoic acid core makes this compound a valuable building block in synthetic chemistry, and a thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Hydroxy-4-methyl-2-nitrobenzoic Acid (CAS 6946-15-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Hydroxy-4-methyl-2-nitrobenzoic acid, a specialized chemical compound with significant potential in biochemical research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical and physical properties, synthesis methodologies, reactivity, and key applications of this molecule, with a particular focus on its role as a nitroreductase substrate analog.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a hydroxyl, a methyl, and a nitro group on the benzoic acid core, imparts a unique combination of chemical reactivity and biological potential.

The strategic placement of these functional groups governs the molecule's electronic properties and steric profile. The nitro group, being strongly electron-withdrawing, significantly influences the acidity of the carboxylic acid and the phenolic proton, while also serving as a handle for specific enzymatic or chemical reduction. The hydroxyl and methyl groups further modulate the electronic environment and solubility of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6946-15-2[1][2]
Molecular Formula C₈H₇NO₅[2]
Molecular Weight 197.14 g/mol [2]
Appearance Yellow crystalline powder[3]
Melting Point 185-187 °C[2]
Predicted pKa 2.24 ± 0.25Commercial Supplier Data
Predicted logP 1.97Commercial Supplier Data
Solubility Generally soluble in organic solvents like ethanol and acetone; limited aqueous solubility.[4][4]
Storage 2-8°C, Refrigerator[3]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common strategy involves the nitration of a substituted benzoic acid precursor. Below are two detailed protocols for its preparation.

Synthesis from m-Cresol

A patented method describes a two-step synthesis starting from readily available m-cresol.[5] This process involves an initial nitration followed by oxidation of the methyl group to a carboxylic acid.

Diagram 1: Synthesis of this compound from m-Cresol

G m_cresol m-Cresol intermediate 5-Methyl-2-nitrophenol m_cresol->intermediate Nitration (Conc. HNO₃, H₂SO₄) final_product 3-Hydroxy-4-methyl- 2-nitrobenzoic acid intermediate->final_product Oxidation (H₂O₂)

Caption: Two-step synthesis from m-cresol.

Experimental Protocol:

Step 1: Nitration of m-Cresol

  • In a suitable reactor, combine m-cresol (1 mol), metallic lithium (0.2-0.4 mol), and sulfuric acid (700-1000 mL).

  • Stir the mixture at 40-50°C.

  • Slowly add concentrated nitric acid (350-500 mL) dropwise.

  • After the addition is complete, continue the reaction for 2 hours.

  • Isolate the intermediate product, 5-methyl-2-nitrophenol, by steam distillation.

Step 2: Oxidation to this compound

  • Dissolve the 5-methyl-2-nitrophenol obtained in the previous step in dehydrated alcohol (1.7-2.5 L).

  • Heat the solution to 55-60°C.

  • Add hydrogen peroxide (1.5-2.5 mol) dropwise while maintaining the temperature.

  • Control the pressure at 1.2-1.5 MPa and continue stirring for 2 hours.

  • Remove the alcohol and excess hydrogen peroxide by distillation.

  • Further purify the product by steam distillation to remove impurities, which will result in the precipitation of yellow crystals of this compound.

  • Dry the crystals to obtain the final product.

This method reports high yields (around 90-95%) and purities (up to 94.7%).[5]

Synthesis from 3-Hydroxy-4-methylbenzoic acid

An alternative approach involves the direct nitration of 3-hydroxy-4-methylbenzoic acid.

Experimental Protocol:

  • Dissolve 3-hydroxy-4-methylbenzoic acid in a suitable solvent such as nitrobenzene.

  • Cool the solution to 35-40°C.

  • Slowly add a solution of fuming nitric acid in nitrobenzene dropwise over several hours with constant stirring.

  • The product will precipitate out of the solution.

  • Filter the solid product and wash with a non-polar solvent like carbon tetrachloride.

  • Purify the crude product by recrystallization from a suitable solvent system, such as dilute alcohol, to yield pure this compound.[6]

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in research and development. Below is a summary of expected spectroscopic data based on its structure and data from closely related compounds.

Table 2: Spectroscopic Data for this compound and Related Compounds

TechniqueExpected Data for this compound
¹H NMR Expected signals for two aromatic protons, a methyl group, a hydroxyl group, and a carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Expected signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon. The positions of the aromatic signals will be diagnostic of the substitution pattern.
FTIR Characteristic peaks for O-H stretching (broad, from carboxylic acid and phenol), C=O stretching (carboxylic acid), C-H stretching (aromatic and methyl), N-O stretching (nitro group), and aromatic C=C bending.
Mass Spec. The molecular ion peak (M+) is expected at m/z 197. Fragmentation patterns would likely involve the loss of H₂O, CO₂, and NO₂.

Note: As of the time of writing, a complete, publicly available, and verified set of spectra for this compound is not readily accessible. The information provided is based on chemical principles and data from isomeric and esterified analogs.[2][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its functional groups.

  • Carboxylic Acid: Undergoes typical reactions such as esterification and amide formation.

  • Phenolic Hydroxyl Group: Can be alkylated or acylated and participates in electrophilic aromatic substitution, although the ring is deactivated by the nitro and carboxyl groups.

  • Nitro Group: Can be reduced to an amino group, which is a key transformation for many of its applications.[23] This reduction can be achieved using various chemical reducing agents or, significantly, by specific enzymes.

  • Aromatic Ring: The presence of both a carboxylic acid and a nitro group deactivates the ring towards electrophilic aromatic substitution.

Application in Nitroreductase-Based Therapies

A primary area of interest for this compound is its role as a substrate analog for nitroreductase enzymes.[23] Nitroreductases are enzymes found in bacteria and some lower eukaryotes that are capable of reducing nitroaromatic compounds to their corresponding hydroxylamines and amines.[24] This enzymatic activity is the foundation of Gene-Directed Enzyme Prodrug Therapy (GDEPT) , a promising strategy in cancer treatment.

Diagram 2: The GDEPT Strategy Using a Nitroreductase System

G cluster_0 Tumor Cell gene_delivery Delivery of Nitroreductase Gene enzyme_expression Expression of Nitroreductase Enzyme gene_delivery->enzyme_expression prodrug_activation Activation of Prodrug enzyme_expression->prodrug_activation cytotoxic_drug Cytotoxic Drug prodrug_activation->cytotoxic_drug cell_death Tumor Cell Death cytotoxic_drug->cell_death prodrug Non-toxic Prodrug (e.g., nitroaromatic compound) prodrug->prodrug_activation

Caption: Mechanism of nitroreductase-based GDEPT.

In this approach, the gene for a nitroreductase enzyme is delivered specifically to tumor cells.[24] These cells then express the enzyme. A non-toxic prodrug, such as a nitroaromatic compound, is administered systemically. In the tumor cells expressing the nitroreductase, the prodrug is converted into a highly cytotoxic agent, leading to selective cell death.[25]

This compound, as a substrate analog for nitroreductase, is a valuable tool for studying these systems and serves as a scaffold for the design of novel prodrugs.[23] The reduction of its nitro group to an amine would dramatically alter the molecule's electronic properties and biological activity, a key principle in prodrug design.

Oxidative Coupling Reactions

The phenolic nature of this compound also makes it a candidate for oxidative coupling reactions.[23] These reactions, often catalyzed by metal complexes, can form new carbon-carbon or carbon-oxygen bonds, leading to the formation of dimers or larger oligomers. This reactivity can be exploited in materials science and for the synthesis of complex natural product analogs.

Analytical Methodologies

The analysis and quantification of this compound are typically performed using reverse-phase high-performance liquid chromatography (HPLC).

Table 3: HPLC Method for the Analysis of this compound

ParameterCondition
Column C18 Reverse-Phase
Mobile Phase Acetonitrile, Water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection UV-Vis

This method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility of the compound. The carboxylic acid and phenolic hydroxyl groups can be derivatized through silylation (e.g., using BSTFA to form TMS ethers and esters) or alkylation (e.g., to form methyl esters and ethers).[4]

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[2]

  • Precautionary Measures: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[2]

  • Personal Protective Equipment (PPE): Dust mask (type N95), eye shields, and gloves are recommended.[2]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a multifaceted compound with significant potential for researchers in chemistry, biochemistry, and drug development. Its unique chemical structure allows for a range of chemical transformations and makes it a particularly interesting candidate for the development of novel prodrugs for enzyme-targeted therapies. The synthesis and analytical methods described in this guide provide a solid foundation for its use in the laboratory. As research into targeted cancer therapies continues to evolve, the importance of specialized molecules like this compound is likely to grow.

References

Spectroscopic and Analytical Profile of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methyl-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a key molecular scaffold in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of novel therapeutic agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the chemical identity, purity, and conformational characteristics of this compound, which is critical for its application in research and drug development.[1]

This technical guide offers an in-depth exploration of the spectroscopic signature of this compound. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and established spectroscopic principles, this guide provides researchers, scientists, and drug development professionals with a robust framework for the characterization of this important molecule.

Molecular Structure and Key Physicochemical Properties

A thorough analytical characterization begins with an understanding of the fundamental properties of the molecule.

PropertyValueSource
CAS Number 6946-15-2[2][3]
Molecular Formula C₈H₇NO₅[2][3]
Molecular Weight 197.14 g/mol [2]
Melting Point 185-187 °C[2]
InChI 1S/C8H7NO5/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)[2]
SMILES Cc1ccc(C(O)=O)c(c1O)--INVALID-LINK--=O[2]

The interplay of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups with the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups on the benzene ring dictates the molecule's chemical reactivity and its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Causality Behind Experimental Choices in NMR

The choice of solvent is paramount in NMR spectroscopy as it can influence the chemical shifts, particularly of labile protons like those in the hydroxyl and carboxylic acid groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar analyte and its tendency to form hydrogen bonds, which can sharpen the signals from the -OH and -COOH protons. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh ~10-20 mg of This compound B Dissolve in ~0.7 mL of DMSO-d₆ A->B C Add a trace of TMS B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (e.g., 400 MHz) D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum E->G H Apply Fourier Transform F->H G->H I Phase and baseline correct H->I J Integrate ¹H signals I->J K Reference spectra to TMS I->K

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline correction on the resulting spectra.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

    • Reference the spectra to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, the following ¹H NMR spectrum is anticipated.[4][5]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0Singlet (broad)1H-COOH
~10.5Singlet (broad)1H-OH
~7.5Doublet1HAr-H
~7.2Doublet1HAr-H
~2.3Singlet3H-CH₃

The broad singlets for the carboxylic acid and hydroxyl protons are due to hydrogen bonding and chemical exchange. The two aromatic protons will appear as doublets due to coupling with each other. The methyl protons will be a singlet as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.[6][7]

Chemical Shift (δ, ppm)Assignment
~168-COOH
~155C-OH
~145C-NO₂
~138C-CH₃
~130Ar-CH
~125Ar-C (quaternary)
~120Ar-CH
~20-CH₃

The chemical shifts are influenced by the nature of the substituents on the aromatic ring. The carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field. The carbons attached to the electron-withdrawing nitro and hydroxyl groups are also shifted downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

Causality Behind Experimental Choices in FT-IR

For solid samples, the KBr pellet method is a common and effective technique. It involves intimately mixing the sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disc. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). This method minimizes scattering and produces a high-quality spectrum.

Experimental Protocol: FT-IR Spectroscopy

G cluster_sample_prep Sample Preparation (KBr Pellet) cluster_acquisition Data Acquisition cluster_processing Data Processing A Grind 1-2 mg of sample with ~100 mg of dry KBr B Place mixture in a pellet press A->B C Apply pressure to form a transparent pellet B->C D Place pellet in the FT-IR spectrometer C->D E Acquire background spectrum (air) D->E F Acquire sample spectrum E->F G Perform background subtraction F->G H Identify and label characteristic peaks G->H

Caption: Workflow for FT-IR data acquisition and processing.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Press the mixture under high pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands.

Predicted FT-IR Spectral Data

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.[8][9]

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3200O-H stretchPhenolic hydroxyl
~1700C=O stretchCarboxylic acid
~1600, ~1480C=C stretchAromatic ring
~1530, ~1350N-O asymmetric & symmetric stretchNitro group
~1300C-O stretchCarboxylic acid/Phenol
~1200O-H bendCarboxylic acid
~920 (broad)O-H bendCarboxylic acid dimer

The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The sharp C=O stretch around 1700 cm⁻¹ is also a key indicator of the carboxylic acid functionality. The strong absorptions for the nitro group are also expected to be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which directly gives the molecular weight. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, which can be used to confirm the elemental composition.

Experimental Protocol: Mass Spectrometry

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) B Infuse the sample solution into the ESI source of the mass spectrometer A->B C Acquire the mass spectrum in positive or negative ion mode B->C D Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) C->D E Analyze the fragmentation pattern D->E

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode. For this molecule, negative ion mode is likely to give a strong signal for the deprotonated molecule.

  • Data Analysis:

    • Identify the molecular ion peak. In positive ion mode, this will be the [M+H]⁺ ion at m/z 198.04. In negative ion mode, this will be the [M-H]⁻ ion at m/z 196.02.

    • Analyze the fragmentation pattern to gain further structural information. Common losses include H₂O, CO, and CO₂.

Predicted Mass Spectrum Data
m/z (Negative Ion Mode)Assignment
196.02[M-H]⁻
152.03[M-H-CO₂]⁻
136.04[M-H-NO₂]⁻

The base peak is expected to be the deprotonated molecule. The loss of carbon dioxide from the carboxylic acid group is a common fragmentation pathway.

Conclusion

The spectroscopic characterization of this compound through NMR, FT-IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The data and protocols presented in this guide offer a comprehensive framework for the analysis of this compound, ensuring its quality and purity for applications in research and development. A thorough understanding of these spectroscopic techniques is essential for any scientist working with novel chemical entities.

References

solubility of 3-Hydroxy-4-methyl-2-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial parameter for its application in pharmaceutical development and organic synthesis. As a senior application scientist, this document synthesizes theoretical principles with practical experimental guidance to offer a robust understanding of how this compound behaves in various organic solvent systems.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For this compound, which serves as a key intermediate in the synthesis of novel compounds, understanding its solubility is paramount for process optimization, purification, and formulation design[1]. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and inadequate absorption in biological systems. This guide delves into the physicochemical properties of this compound, explores its predicted solubility in a range of organic solvents, and provides a detailed protocol for experimental solubility determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility. The molecule's structure, featuring a carboxylic acid group, a hydroxyl group, a nitro group, and a methyl group on a benzene ring, dictates its polarity, hydrogen bonding capabilities, and ultimately, its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇NO₅[2][3][4]
Molecular Weight197.14 g/mol [2][3][4]
Melting Point185-187 °C[2][5]
AppearanceLight yellow to yellow solid[5]
pKa (Predicted)2.24 ± 0.25[5]
InChI KeyHEKGHQKEERXLOI-UHFFFAOYSA-N[2]
SMILES StringCc1ccc(C(O)=O)c(c1O)--INVALID-LINK--=O[2]

The presence of the carboxylic acid and hydroxyl groups suggests the potential for strong hydrogen bonding, both as a donor and an acceptor. The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid and influences the overall polarity of the molecule.

Predicted Solubility in Organic Solvents: A "Like Dissolves Like" Approach

The adage "like dissolves like" is a guiding principle in predicting solubility[6][7]. This principle suggests that a solute will be most soluble in a solvent that has a similar polarity and hydrogen bonding capability.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups of this compound. Therefore, good solubility is anticipated in these solvents. The solubility of a similar compound, 3-methyl-2-nitrobenzoic acid, is noted to be good in ethanol[8].

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors and have a significant dipole moment. They are expected to be effective solvents for this compound. For instance, 3-methyl-2-nitrobenzoic acid is soluble in acetone[8].

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be low. The general principle of "like dissolves like" would predict poor solvation of the polar functional groups by nonpolar solvent molecules[6][7].

  • Effect of pH: In alkaline environments, the carboxylic acid group will deprotonate to form a carboxylate salt. This ionic form is significantly more polar and is expected to have higher solubility in polar solvents, particularly water[8].

Theoretical Prediction of Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP)[9]. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[9]. A solvent is likely to dissolve a solute if their HSP values are similar.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent[7].

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis method[12][13][14].

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial equilibration Shake at constant temperature until equilibrium is reached prep_vial->equilibration sampling Filter an aliquot of the supernatant equilibration->sampling dilution Dilute the sample sampling->dilution analysis Analyze by HPLC dilution->analysis calculation Calculate solubility from the concentration analysis->calculation

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantitative Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Conclusion

While specific experimental data for the solubility of this compound in various organic solvents is not extensively published, a strong predictive understanding can be derived from its physicochemical properties and the behavior of structurally similar compounds. The principles of "like dissolves like" and Hansen Solubility Parameters provide a theoretical framework for solvent selection. For definitive quantitative data, the provided experimental protocol offers a robust and reliable method for determining the solubility of this compound. This information is invaluable for researchers and professionals in drug development and chemical synthesis, enabling informed decisions in process design, formulation, and purification.

References

Part 1: Retrosynthetic Analysis and Strategic Selection of Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: this compound is a valuable substituted aromatic compound, notable for its utility in biochemical assays and as a precursor in medicinal chemistry. For instance, it has been identified as an analog of substrates for enzymes like nitroreductase, making it a useful tool in studying enzymatic mechanisms and developing screening assays. This guide provides a detailed examination of the viable synthetic strategies for this target molecule, focusing on starting material selection, control of regiochemistry, and detailed experimental protocols. We critically evaluate two primary synthetic routes: a two-step pathway commencing from meta-cresol and a theoretical direct nitration approach. This document serves as a comprehensive resource, blending established protocols with a discussion of the underlying chemical principles to empower researchers in their synthetic endeavors.

A successful synthesis begins with a logical retrosynthetic analysis to identify practical and economically viable starting materials. The target molecule, this compound, possesses three key functional groups on a benzene ring: a hydroxyl, a methyl, and a carboxyl group, in addition to the nitro group introduced during the synthesis.

Retrosynthetic Pathways

The primary disconnections in a retrosynthetic analysis involve the C-N bond of the nitro group and the C-C bond of the carboxyl group. This leads to two main strategic approaches.

G cluster_0 Strategy 1: m-Cresol Pathway cluster_1 Strategy 2: Direct Nitration TM Target Molecule 3-Hydroxy-4-methyl- 2-nitrobenzoic acid Int1 Intermediate 5-Methyl-2-nitrophenol TM->Int1 C-C Bond Formation (Oxidation of -CH3) SM2 Starting Material 3-Hydroxy-4-methylbenzoic acid TM->SM2 C-N Bond Formation (Nitration) SM1 Starting Material m-Cresol Int1->SM1 C-N Bond Formation (Nitration)

Caption: Retrosynthetic analysis of this compound.

Comparative Analysis of Starting Materials

The choice between these pathways hinges on factors like starting material availability, cost, reaction selectivity, and overall yield.

ParameterStrategy 1: m-CresolStrategy 2: 3-Hydroxy-4-methylbenzoic acid
Starting Material m-Cresol (3-methylphenol)3-Hydroxy-4-methylbenzoic acid
Availability & Cost Widely available, low costCommercially available, higher cost
Number of Steps 2 (Nitration, then Oxidation)1 (Nitration)
Key Challenge Regioselectivity of nitrationRegioselectivity of nitration; potential for oxidation
Reported Yield High (claimed in patent literature)Not well-documented; likely to be low due to byproducts
Recommendation Preferred Route: More practical and higher yielding based on available data.Theoretical Route: High risk of isomer formation and side reactions.

Based on this analysis, the two-step synthesis starting from m-cresol is the more robust and industrially relevant approach.

Part 2: Synthetic Strategy 1 - The m-Cresol Pathway

This strategy leverages the low cost of m-cresol and involves two sequential transformations: electrophilic nitration followed by oxidation of the methyl group. A key advantage is that the intermediate, 5-methyl-2-nitrophenol, allows for the separation of isomers before the final oxidation step, ensuring the purity of the target molecule.

Step 1: Electrophilic Nitration of m-Cresol

The goal of this step is the regioselective synthesis of 5-methyl-2-nitrophenol.

Mechanism and Regioselectivity: The hydroxyl (-OH) group is a strongly activating ortho-, para-director due to its ability to donate a lone pair of electrons into the ring via resonance.[1][2] The methyl (-CH3) group is a less powerful activating ortho-, para-director through an inductive effect.[1]

  • -OH group directs to: positions 2, 4, and 6.

  • -CH3 group directs to: positions 2, 4, and 6.

Both groups reinforce substitution at the 2, 4, and 6 positions. However, direct nitration of m-cresol is notoriously non-selective, often resulting in a mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and the desired 5-methyl-2-nitrophenol (which is equivalent to 3-methyl-6-nitrophenol), along with significant oxidation and poor total yields.[3][4] To achieve high selectivity, industrial processes often employ protecting groups or temporary directing groups like sulfonation.[3][4][5]

Nevertheless, a Chinese patent reports a high-yield direct nitration method to obtain 5-methyl-2-nitrophenol, which serves as the basis for the following protocol. [CN105669462A] Researchers should be aware that reproducing this high selectivity may be challenging and optimization might be required.

Detailed Experimental Protocol (Adapted from CN105669462A):

  • Reaction Setup: To a reactor, add m-cresol (108 g, 1 mol), metallic lithium (0.3 mol), and sulfuric acid (900 mL).

  • Nitration: Stir the mixture at 50 °C and slowly drip in concentrated nitric acid (500 mL).

  • Reaction: After the addition is complete, maintain the reaction at 50 °C for 2 hours.

  • Work-up and Isolation: After the reaction, isolate the 5-methyl-2-nitrophenol intermediate via steam distillation.

A Senior Scientist's Note on Trustworthiness: While the patent claims a high yield for a specific isomer via direct nitration, the established literature emphasizes the difficulty in controlling this reaction's regioselectivity.[3][4] The inclusion of metallic lithium in the patent is unusual for a standard nitration and may play a role in complexing with the phenol to influence the outcome. Scientists attempting to replicate this should proceed with caution and use analytical techniques (GC-MS, NMR) to verify the isomeric purity of the 5-methyl-2-nitrophenol intermediate before proceeding.

Step 2: Oxidation of 5-methyl-2-nitrophenol

This step converts the methyl group of the intermediate into a carboxylic acid to yield the final product.

Mechanism and Oxidant Choice: The oxidation of an alkyl side-chain on an aromatic ring can be achieved with various strong oxidants (e.g., KMnO₄, K₂Cr₂O₇). However, these reagents are often not environmentally friendly. Hydrogen peroxide (H₂O₂) is a "green" oxidant, with water as its only byproduct. The mechanism can be complex, often involving radical species, and may require catalysts or specific conditions (e.g., high pressure, temperature) to proceed efficiently.[6][7][8] The patent protocol utilizes H₂O₂ under pressure, suggesting a robust process suitable for industrial scale-up. [CN105669462A]

Detailed Experimental Protocol (Adapted from CN105669462A):

  • Reaction Setup: Dissolve the 5-methyl-2-nitrophenol obtained from the previous step in 2.1 L of dehydrated ethanol in a suitable pressure reactor.

  • Oxidation: Heat the solution to 55 °C and add 2.0 mol of H₂O₂ dropwise.

  • Reaction: Control the pressure at 1.3 MPa and stir the reaction mixture (e.g., 45 rpm) for 2 hours.

  • Work-up and Isolation: After the reaction, remove the ethanol and excess H₂O₂ by distillation.

  • Purification: Use steam distillation to remove impurities. The product, this compound, will precipitate as a yellow crystal.

  • Final Product: Collect the crystals by filtration and dry to obtain the final product. The patent reports a purity of 94.7% and a yield of 95.1%. [CN105669462A]

Workflow Diagram for the m-Cresol Pathway

G cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation A m-Cresol in H2SO4 B Add conc. HNO3 @ 50°C A->B C React for 2h B->C D Steam Distillation C->D E Intermediate: 5-Methyl-2-nitrophenol D->E F Dissolve Intermediate in Ethanol E->F Transfer G Add H2O2 @ 55°C 1.3 MPa F->G H React for 2h G->H I Distill & Purify H->I J Final Product: 3-Hydroxy-4-methyl- 2-nitrobenzoic acid I->J

Caption: Experimental workflow for the two-step synthesis from m-cresol.

Part 3: Synthetic Strategy 2 - Direct Nitration (A Critical Evaluation)

A single-step nitration of 3-hydroxy-4-methylbenzoic acid is, in theory, the most direct route. However, it is fraught with significant challenges in controlling the reaction's regiochemistry.

Principle and Rationale: The goal is to introduce a single nitro group at the C2 position of the 3-hydroxy-4-methylbenzoic acid starting material. This requires a deep understanding of the competing directing effects of the substituents already on the ring.

Challenges in Regiocontrol: The outcome of electrophilic aromatic substitution is dictated by the electronic effects of the substituents.

  • -OH (at C3): A powerful activating, ortho-, para-director. It strongly directs incoming electrophiles to positions 2, 4, and 6.

  • -CH₃ (at C4): A moderately activating, ortho-, para-director. It directs incoming electrophiles to positions 3 and 5.

  • -COOH (at C1): A deactivating, meta-director. It directs incoming electrophiles to positions 3 and 5.

The desired C2 position is ortho to the powerfully directing -OH group. The -COOH group is meta to this position, so it does not oppose this placement. However, the C2 position is sterically hindered, being situated between the hydroxyl and methyl groups. Furthermore, the C6 position is also ortho to the hydroxyl group and is less sterically hindered, making it a likely site for substitution. This would lead to the formation of the undesired isomer, 5-hydroxy-4-methyl-2-nitrobenzoic acid. The strong activating nature of the phenol ring also makes it susceptible to oxidation by the nitric acid, potentially leading to lower yields and tar formation.[9]

G sub Directing Effects on 3-Hydroxy-4-methylbenzoic Acid

Caption: Competing directing effects for nitration of 3-hydroxy-4-methylbenzoic acid.

Hypothetical Protocol and Expected Byproducts: A typical nitration would involve a mixture of concentrated nitric and sulfuric acids at low temperatures.

  • Dissolve 3-hydroxy-4-methylbenzoic acid in concentrated H₂SO₄ at 0 °C.

  • Slowly add a chilled mixture of H₂SO₄/HNO₃.

  • Quench the reaction on ice.

Expected Outcome: A mixture of products would be highly likely, primarily consisting of the desired this compound and the isomeric byproduct 5-hydroxy-4-methyl-2-nitrobenzoic acid, along with potential dinitrated and oxidized byproducts. Separating these isomers would require extensive chromatographic purification, making this route inefficient.

Summary and Recommendations

For the synthesis of this compound, the evidence strongly supports a two-step pathway starting from m-cresol as the most reliable and efficient strategy.

  • The m-Cresol Pathway: This route is validated by patent literature and, despite the inherent challenges of controlling the initial nitration, it allows for the isolation of the correct isomer (5-methyl-2-nitrophenol) before the final oxidation step. The use of H₂O₂ as the oxidant in the second step represents a move towards greener chemistry. This pathway is recommended for its scalability and higher potential for yielding a pure final product.

  • The Direct Nitration Pathway: This single-step approach is theoretically appealing but practically flawed. The competing directing effects of the substituents, coupled with steric hindrance and the risk of side reactions, make it a poor choice for the selective synthesis of the target molecule. It is not recommended for preparative-scale work without significant prior research into highly selective, perhaps catalyzed, nitration systems.

This guide provides the strategic insights and detailed protocols necessary for researchers to successfully approach the synthesis of this important chemical building block.

References

A Technical Guide to Investigating the Biological Activity of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial investigation and characterization of the potential biological activity of the novel chemical entity, 3-Hydroxy-4-methyl-2-nitrobenzoic acid (CAS 6946-15-2).[1][2] In the absence of published biological data, this document provides a roadmap for researchers, beginning with computational, in silico prediction of potential biological targets. It then details a structured, multi-pronged approach for the experimental validation of these predictions. The core of this guide focuses on providing detailed, field-proven protocols for assessing potential anti-inflammatory, anticancer, and antimicrobial activities. This framework is designed to enable a systematic and efficient evaluation of the compound's therapeutic potential, transforming it from an uncharacterized molecule into a candidate for further drug discovery and development.

Part 1: Foundational Analysis and In Silico Target Prediction

Compound Overview

This compound is a small aromatic carboxylic acid.[3] Its structure, featuring a benzoic acid core with hydroxyl, methyl, and nitro functional groups, suggests the potential for diverse biological interactions.[1][2] The nitro group, in particular, is a known pharmacophore in various bioactive molecules, contributing to a wide spectrum of activities including antimicrobial and antineoplastic effects.[4] Benzoic acid derivatives, as a class, have demonstrated a vast range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6946-15-2[1][2]
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1]
SMILES String Cc1ccc(C(O)=O)c(c1O)--INVALID-LINK--=O[1]
InChI Key HEKGHQKEERXLOI-UHFFFAOYSA-N[1]
Melting Point 185-187 °C[1]
Rationale for Investigation

The initial stages of drug discovery often involve screening novel compounds to identify lead structures.[6] Computational or in silico methods provide a rapid and cost-effective means to predict the biological activity of uncharacterized molecules, thereby prioritizing resources for experimental validation.[7][8][9] The structural alerts within this compound—namely the nitroaromatic and phenolic acid moieties—justify a hypothesis-driven investigation into its potential therapeutic activities.

In Silico Workflow for Target Prediction

The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of ligand-based drug discovery.[10] This workflow leverages public databases to identify known bioactive compounds that are structurally analogous to our target molecule, thereby generating testable hypotheses about its function.

G cluster_0 Step 1: Input & Database Selection cluster_1 Step 2: Similarity Search cluster_2 Step 3: Data Analysis & Hypothesis cluster_3 Step 4: Experimental Validation Input Input Compound: This compound (SMILES String) Search Perform 2D Structural Similarity Search (Tanimoto Coefficient > 0.8) Input->Search Input SMILES DBs Select Databases: - PubChem - ChEMBL DBs->Search Select Search Space Analyze Analyze Bioactivity Data of Structurally Similar Compounds Search->Analyze Retrieve Analogs Hypothesis Generate Hypotheses: - Potential Anti-inflammatory - Potential Anticancer - Potential Antimicrobial Analyze->Hypothesis Identify Activity Clusters Validation Proceed to In Vitro Assays (See Part 2) Hypothesis->Validation Test Hypotheses

Caption: In Silico workflow for predicting biological activity.

Protocol for In Silico Prediction:

  • Obtain SMILES String: Secure the canonical SMILES string for this compound: Cc1ccc(C(O)=O)c(c1O)--INVALID-LINK--=O.[1]

  • Access Databases: Navigate to publicly accessible chemical databases such as PubChem and ChEMBL.[11][12][13]

  • Perform Similarity Search: Using the SMILES string, execute a 2D structural similarity search.[14][15] These searches utilize algorithms to compare chemical fingerprints and calculate a similarity score, often the Tanimoto coefficient.[14][16]

  • Filter and Analyze Results: Consolidate the search results, filtering for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.8). Examine the curated bioactivity data associated with these analogous compounds.

  • Hypothesis Generation: Identify recurring biological activities among the top hits. For instance, nitrobenzoic acid derivatives are often investigated for antimicrobial, anti-inflammatory, and anticancer properties.[4][17] This analysis forms the basis for selecting appropriate experimental assays.

Part 2: Experimental Validation Framework

Based on the common activities of structurally related nitrobenzoic acids, a three-pronged experimental approach is recommended.[3][17] All assays should include a vehicle control (e.g., DMSO) and a relevant positive control.

Assessment of Potential Anti-inflammatory Activity

Inflammation is a key process in many diseases, and its modulation is a common therapeutic strategy.[18] In vitro assays offer a rapid and cost-effective first screen for anti-inflammatory potential.[19][20]

2.1.1. Inhibition of Protein Denaturation Assay

  • Causality: The denaturation of proteins is a well-documented cause of inflammation.[21] The ability of a compound to prevent heat-induced protein denaturation can be correlated with anti-inflammatory activity.[21][22]

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare test solutions by serially diluting the stock solution in phosphate-buffered saline (PBS) to achieve a range of concentrations (e.g., 10-1000 µg/mL).

    • Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

    • In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of each test concentration. A positive control (e.g., Diclofenac sodium) and a vehicle control (PBS with DMSO) must be included.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C for 10 minutes.

    • After cooling, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

2.1.2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Causality: Macrophages play a central role in inflammation and produce pro-inflammatory mediators like nitric oxide (NO) upon stimulation with LPS.[18] A reduction in NO production indicates potential anti-inflammatory activity.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Cytotoxicity Assay (MTS/MTT): First, determine the non-toxic concentration range of the test compound on RAW 264.7 cells to ensure that observed effects are not due to cell death.[18]

    • NO Inhibition Assay: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. b. Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + positive control drug (e.g., Dexamethasone). d. After incubation, collect 50 µL of the cell culture supernatant from each well. e. Add 50 µL of Griess Reagent to each supernatant sample. f. Incubate at room temperature for 15 minutes. g. Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Assessment of Potential Anticancer Activity

Cell-based assays are fundamental for the initial screening of potential anticancer drugs, providing insights into a compound's cytotoxicity and antiproliferative effects.[23][24][25]

2.2.1. Antiproliferative Activity using MTT Assay

  • Causality: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in cancer cell lines treated with the compound suggests cytotoxic or cytostatic effects.

  • Methodology:

    • Cell Line Selection: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

    • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of this compound for 48 or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Table 2: Template for Reporting Anticancer IC₅₀ Data

Cell LineCancer TypeTest Compound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7Breast[Experimental Value][Experimental Value]
A549Lung[Experimental Value][Experimental Value]
HCT116Colon[Experimental Value][Experimental Value]
Assessment of Potential Antimicrobial Activity

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[17][26] Broth microdilution is a standard method for determining the minimum inhibitory concentration (MIC) of a compound.[27][28]

G cluster_0 Step 1: Preparation cluster_1 Step 2: Inoculation & Incubation cluster_2 Step 3: Analysis Prep_Compound Prepare Serial Dilutions of Test Compound in 96-Well Plate Inoculate Inoculate Wells with Bacterial Suspension Prep_Compound->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with no Visible Growth Observe->Determine_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

2.3.1. Broth Microdilution Method for MIC Determination

  • Causality: This assay directly measures the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a quantitative measure of its antibacterial or antifungal potency.[27][28]

  • Methodology:

    • Microorganism Selection: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028).

    • Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[29]

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The concentration range could be, for example, 256 µg/mL down to 0.5 µg/mL.

    • Controls: Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Inoculation and Incubation: Inoculate each well (except the negative control) with the prepared microbial suspension.[29] Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[28]

Part 3: Data Interpretation and Next Steps

The successful completion of this investigational framework will provide crucial preliminary data on the biological profile of this compound. Positive "hits" in any of the described assays will warrant further, more detailed investigation. Subsequent steps would include dose-response studies, exploration of the mechanism of action, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. This structured approach ensures that research efforts are focused and built upon a solid foundation of in silico prediction and robust in vitro validation.

References

A Technical Guide to 3-Hydroxy-4-methyl-2-nitrobenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Examination of Synthesis, Bioactivity, and Application

Abstract

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, enabling the development of a wide array of therapeutic agents. Among these, the 3-hydroxy-4-methyl-2-nitrobenzoic acid core represents a particularly intriguing scaffold. The specific arrangement of its hydroxyl, methyl, and nitro functional groups provides a unique combination of electronic and steric properties that are pivotal for molecular recognition by biological targets. This guide offers an in-depth analysis of the synthesis, chemical properties, and biological significance of this compound and its analogs. It provides researchers, scientists, and drug development professionals with detailed experimental protocols, insights into structure-activity relationships, and a forward-looking perspective on the therapeutic potential of this chemical class.

Introduction to the this compound Scaffold

The strategic value of a building block in medicinal chemistry is determined by its synthetic accessibility, its potential for chemical diversification, and the biological activities of its derivatives. The this compound scaffold scores high on all these fronts, making it a valuable starting point for drug discovery campaigns.

1.1 The Chemical Landscape and Rationale

The benzoic acid framework is a common feature in many biologically active molecules. The carboxylic acid group often serves as a key interaction point, forming hydrogen bonds with enzyme active sites or receptors.[1] The substituents on the aromatic ring dramatically modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1]

The core molecule, this compound, possesses a distinct set of functional groups:

  • Carboxylic Acid (-COOH): A primary site for hydrogen bonding and a handle for forming ester or amide derivatives. Its acidity is significantly increased by the adjacent electron-withdrawing nitro group.[1][2]

  • Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor. Its phenolic nature can be crucial for antioxidant activity or for direct interaction with target proteins.[1]

  • Nitro Group (-NO₂): A strong electron-withdrawing group that profoundly influences the ring's electronics. It is a known pharmacophore in various therapeutic areas, particularly in antimicrobial agents.[1]

  • Methyl Group (-CH₃): A lipophilic group that can influence membrane permeability and introduce steric constraints, potentially enhancing selectivity for a biological target.[1]

This specific constellation of functional groups makes the scaffold a compelling starting point for exploring new chemical space.

1.2 Significance in Medicinal Chemistry

Nitroaromatic compounds, including nitrobenzoic acid derivatives, are important intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and agrochemicals. The nitro group can be readily reduced to an amino group, providing a gateway to a vast number of further chemical modifications and is a key step in many drug development processes.[3] For instance, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used to prepare certain dyes and pharmaceuticals.[2] Analogs such as 4-methyl-3-nitrobenzoic acid have shown promise in the development of anti-cancer agents that target cell migration.[4] The subject of this guide, this compound, is described as an analog of the natural substrate for the enzyme nitroreductase, suggesting its potential utility in studying enzymatic reactions and in the design of enzyme-activated prodrugs.[5]

Synthesis and Chemical Diversification

A robust and scalable synthetic route is paramount for the successful application of a chemical scaffold in drug discovery. This section details a validated method for the preparation of the core compound and outlines strategies for its further derivatization.

2.1 Synthesis of the Core Scaffold

The preparation of this compound can be achieved through a multi-step process starting from readily available materials. A common approach involves the nitration of a substituted phenol followed by oxidation of the methyl group. A patented method describes the synthesis starting from m-cresol, which is first nitrated and then oxidized using hydrogen peroxide to yield the final product with high purity and yield.[6]

Another synthetic approach involves the direct nitration of a corresponding hydroxybenzoic acid. For example, 3-hydroxybenzoic acid can be nitrated using fuming nitric acid in nitrobenzene or with ammonium cerium nitrate in acetonitrile to produce 3-hydroxy-4-nitrobenzoic acid.[7][8]

2.1.1 Detailed Experimental Protocol: Synthesis from m-Cresol[6]

Causality: This protocol leverages the directing effects of the hydroxyl and methyl groups on the cresol ring to achieve the desired nitration pattern. The subsequent oxidation of the methyl group to a carboxylic acid is a common transformation in organic synthesis.

  • Nitration: In a suitable reactor, combine m-cresol (1.0 mol), metallic lithium (0.3 mol), and sulfuric acid (900 mL). While stirring at 50°C, slowly add concentrated nitric acid (500 mL).

  • After the addition is complete, continue the reaction for 2 hours.

  • Isolate the intermediate product, 5-methyl-2-nitrophenol, by steam distillation.

  • Oxidation: Dissolve the isolated 5-methyl-2-nitrophenol in 2.1 L of dehydrated ethanol in a reactor.

  • Maintain the temperature at 55°C and a pressure of 1.3 MPa while adding 2.0 mol of hydrogen peroxide (H₂O₂) dropwise with stirring.

  • Continue the reaction for 2 hours after the addition is complete.

  • Work-up and Purification: Remove the ethanol and excess H₂O₂ by distillation.

  • Further purify the product by steam distillation to remove impurities, which will cause the yellow crystalline product to precipitate.

  • Collect the solid by filtration and dry to obtain this compound.

Self-Validation: The purity of the final product can be confirmed by measuring its melting point (literature: 185-187 °C) and by standard analytical techniques such as NMR and mass spectrometry.[9] The reported yield and purity for this method are high, at 95.1% and 94.7% respectively.[6]

2.2 Strategies for Analog Synthesis

The true power of this scaffold lies in its potential for diversification. The carboxylic acid and hydroxyl groups are prime handles for creating libraries of analogs to explore structure-activity relationships (SAR).

2.2.1 Workflow for Analog Generation

The following diagram illustrates a typical workflow for generating a library of derivatives from the core scaffold.

G Core 3-Hydroxy-4-methyl- 2-nitrobenzoic acid Esterification Esterification (e.g., Fischer) Core->Esterification Alcohol, Acid Amidation Amide Coupling (e.g., EDC, HOBt) Core->Amidation Amine, Coupling Agents Etherification O-Alkylation (on phenolic -OH) Core->Etherification Alkyl Halide, Base Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Core->Reduction Ester_Lib Ester Library Esterification->Ester_Lib Amide_Lib Amide Library Amidation->Amide_Lib Ether_Lib Ether Library Etherification->Ether_Lib Amine_Core 3-Amino-5-hydroxy- 4-methylbenzoic acid Reduction->Amine_Core Amine_Derivs Further Amine Derivatization Amine_Core->Amine_Derivs Acylation, Sulfonylation, etc.

Caption: Workflow for the diversification of the core scaffold.

Physicochemical and Biological Properties

Understanding the properties of the core compound and its derivatives is essential for rational drug design.

3.1 Physicochemical Data

A summary of key physicochemical properties for the parent compound is presented below. These values are crucial for computational modeling and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyValueSource
CAS Number 6946-15-2[5][9][10][11]
Molecular Formula C₈H₇NO₅[10][11]
Molecular Weight 197.14 g/mol [9][10]
Melting Point 185-187 °C[9]
Appearance Yellow crystalline powder[11]

3.2 Known Biological Activities and Therapeutic Potential

While specific SAR studies on a broad series of this compound derivatives are not extensively published, inferences can be drawn from related nitrobenzoic acid analogs.[1][4] The nitro group is a key feature associated with antimicrobial and antiprotozoal activity.[1] Furthermore, the core molecule is known to be an analog for the enzyme nitroreductase, suggesting potential applications in developing agents for enzyme-targeted therapies or as probes for studying enzyme function.[5]

The reduction of the nitro group to an amine can significantly alter biological activity, sometimes leading to an increase in potency as the amino group can act as a hydrogen bond donor.[1] The phenolic hydroxyl group is often critical for antioxidant properties and for binding to certain enzyme active sites.[1]

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of derivatives, which are essential for any drug discovery program.

4.1 Protocol 1: General Fischer Esterification

Causality: Fischer esterification is a classic, acid-catalyzed reaction for producing esters from carboxylic acids and alcohols. It is an equilibrium-limited reaction, so using an excess of the alcohol or removing water as it forms is crucial to drive the reaction towards the product and maximize yield.[12]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a large excess of alcohol was used, remove it by rotary evaporation.

  • Dilute the residue with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[12] Using brine helps to break up emulsions and remove residual water.[12]

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by recrystallization or column chromatography.

4.2 Protocol 2: Purification by Recrystallization

Causality: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution.[12]

  • Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at room temperature.[12] For many benzoic acid derivatives, aqueous ethanol or isopropanol are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Placing it in an ice bath can further increase the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

4.2.1 Workflow for Recrystallization

Caption: Step-by-step workflow for the recrystallization protocol.

Conclusion and Future Directions

The this compound scaffold is a versatile and valuable building block for modern drug discovery. Its unique electronic and steric features, combined with its synthetic tractability, provide a rich platform for the generation of novel chemical entities. The presence of multiple functional groups offers numerous avenues for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic exploration of the chemical space around this core. The synthesis and screening of focused libraries of ester, amide, and ether derivatives against a diverse range of biological targets (e.g., kinases, proteases, metabolic enzymes) could uncover novel therapeutic agents. Moreover, leveraging the nitroreductase substrate-like properties could lead to innovative approaches in areas like antibiotic development or cancer therapy through targeted prodrug activation. As our understanding of structure-activity relationships for this class of compounds grows, so too will its importance in the armamentarium of the medicinal chemist.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methyl-2-nitrobenzoic acid is a nitroaromatic compound with potential biological activity, yet its specific mechanism of action remains largely uncharacterized. This technical guide synthesizes the available chemical information and the established bioactivities of related compounds to propose and explore two primary putative mechanisms of action: nitroreductase-mediated bioactivation and direct interaction with nucleic acids. Designed for the scientific community, this document moves beyond a simple literature review to provide a forward-looking, experimentally-grounded framework for elucidating the compound's biological function. We detail the theoretical underpinnings of each proposed mechanism and furnish comprehensive, step-by-step experimental protocols to rigorously test these hypotheses. This guide serves as a foundational roadmap for researchers aiming to unlock the therapeutic or biological potential of this intriguing molecule.

Introduction: The Case for a Dual-Threat Mechanism

This compound (CAS 6946-15-2) is a small molecule whose biological significance is suggested by two key features of its structure: a nitroaromatic ring and a high affinity for nucleic acids.[1] While direct mechanistic studies are sparse, its identity as an analog of natural substrates for nitroreductase enzymes points towards a pro-drug-like activation pathway.[1] Nitroreductases are enzymes, primarily of bacterial origin, that are capable of reducing nitro groups, a transformation that can convert a relatively inert compound into a highly reactive cytotoxic agent.[2] This mechanism is the cornerstone of several targeted cancer therapies and antimicrobial strategies.

Simultaneously, the reported affinity for nucleic acids suggests a second, potentially complementary, mechanism involving the disruption of fundamental cellular processes like DNA replication or transcription. This guide will dissect these two proposed mechanisms, offering a logical and technically detailed pathway for their experimental validation.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for designing relevant experimental systems.

PropertyValueSource
CAS Number 6946-15-2
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Melting Point 185-187 °C
Appearance Yellow crystalline powder

Proposed Mechanism I: Nitroreductase-Mediated Bioactivation

The presence of a nitro group on the aromatic ring is the most compelling feature suggesting a specific mode of action. Bacterial and some eukaryotic nitroreductases (NTRs) catalyze the NAD(P)H-dependent, multi-electron reduction of nitroaromatics.[2] This process typically proceeds through highly reactive nitroso and hydroxylamine intermediates, which are potent electrophiles capable of cross-linking DNA and other macromolecules, leading to cytotoxicity.

This bioactivation is often highly effective in hypoxic (low-oxygen) environments, such as those found in solid tumors or sites of anaerobic bacterial infection, making nitroaromatic compounds attractive candidates for targeted therapies. The general mechanism is a ping-pong bi-bi reaction, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H and then re-oxidized by the nitroaromatic substrate.[2]

Nitroreductase_Mechanism cluster_0 Enzyme Cycle cluster_1 Substrate Reduction Enzyme_FMN NTR (FMN) Enzyme_FMNH2 NTR (FMNH₂) Enzyme_FMN->Enzyme_FMNH2 NAD(P)H Enzyme_FMNH2->Enzyme_FMN R-NO₂ R_NO2 3-Hydroxy-4-methyl- 2-nitrobenzoic acid (Prodrug) Enzyme_FMNH2->R_NO2 Hydride Transfer R_NO Nitroso Intermediate R_NO2->R_NO 2e⁻, 2H⁺ R_NHOH Hydroxylamine (Cytotoxic Agent) R_NO->R_NHOH 2e⁻, 2H⁺ R_NH2 Amine Product R_NHOH->R_NH2 2e⁻, 2H⁺ Macromolecules Cellular Targets R_NHOH->Macromolecules Covalent Adducts (DNA, Proteins) Cell_Death Cell Death Macromolecules->Cell_Death Cytotoxicity

Figure 1: Proposed nitroreductase-mediated activation pathway.
Experimental Workflow: Validating Nitroreductase Activation

To validate this proposed mechanism, a multi-step experimental approach is required, progressing from in vitro enzymatic assays to cell-based models.

Experimental_Workflow_NTR Start Hypothesis: Compound is a Nitroreductase Substrate Enzyme_Kinetics Step 1: In Vitro Enzyme Kinetics Assay Start->Enzyme_Kinetics Cytotoxicity_Assay Step 2: Cell-Based Cytotoxicity Assay Enzyme_Kinetics->Cytotoxicity_Assay If substrate Hypoxia_Test Step 3: Hypoxia vs. Normoxia Differential Cytotoxicity Cytotoxicity_Assay->Hypoxia_Test If cytotoxic NTR_Knockdown Step 4: NTR Knockdown/ Knockout Cell Lines Hypoxia_Test->NTR_Knockdown If hypoxia-selective End Conclusion: Mechanism Validated/Refuted NTR_Knockdown->End

Figure 2: Experimental workflow for investigating nitroreductase activation.

This protocol determines if the compound serves as a substrate for a candidate nitroreductase (e.g., E. coli NfsA or NfsB) by monitoring the consumption of the cofactor NADH.

  • Reagents & Materials:

    • Purified nitroreductase enzyme (e.g., E. coli NfsA).

    • This compound stock solution (in DMSO).

    • NADH stock solution.

    • Reaction Buffer: 50 mM potassium phosphate, pH 7.0.

    • UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing Reaction Buffer and a fixed concentration of NADH (e.g., 200 µM).

    • Add varying concentrations of the this compound substrate to the cuvette.

    • Initiate the reaction by adding a fixed amount of purified nitroreductase enzyme (e.g., 10 nM).

    • Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADH) over time.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and kₖₐₜ.

  • Causality & Interpretation: A concentration-dependent increase in the rate of NADH oxidation that follows Michaelis-Menten kinetics provides strong evidence that the compound is a direct substrate for the enzyme. The Kₘ value reflects the binding affinity of the substrate for the enzyme, while kₖₐₜ represents the turnover rate.

Proposed Mechanism II: Direct Interaction with Nucleic Acids

The assertion that this compound possesses a "high affinity for nucleic acids" suggests a mechanism of action independent of, or complementary to, enzymatic activation.[1] Small molecules can interact with DNA and RNA through several modes:

  • Intercalation: Planar aromatic moieties can insert between the base pairs of the DNA double helix, causing local unwinding and potentially interfering with the function of DNA polymerases and topoisomerases.

  • Groove Binding: Molecules can bind non-covalently to the minor or major grooves of DNA, often stabilized by hydrogen bonds and van der Waals forces. This can disrupt the binding of essential proteins, such as transcription factors.

  • Covalent Adduction: Following activation (e.g., by nitroreduction), the molecule could form covalent bonds with DNA bases, leading to DNA damage, replication fork stalling, and the activation of DNA damage response (DDR) pathways.

Any of these interactions can culminate in genotoxicity, cell cycle arrest, and ultimately, apoptosis.

Experimental Workflow: Probing Nucleic Acid Interactions

A combination of biophysical and cell-based assays is necessary to confirm and characterize the interaction between the compound and nucleic acids.

CD spectroscopy is a sensitive technique for monitoring conformational changes in chiral macromolecules like DNA upon ligand binding.

  • Reagents & Materials:

    • High-purity calf thymus DNA (ct-DNA).

    • This compound.

    • Assay Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

    • Circular dichroism spectrophotometer with a temperature-controlled cell holder.

    • Quartz cuvette (1 cm path length).

  • Procedure:

    • Prepare a solution of ct-DNA in the Assay Buffer to a final concentration of approximately 100 µM (in base pairs).

    • Record the CD spectrum of the DNA solution alone from 220 nm to 320 nm. The characteristic B-form DNA spectrum shows a positive peak around 275 nm and a negative peak around 245 nm.

    • Prepare a stock solution of the compound in the Assay Buffer (or DMSO, ensuring the final concentration of DMSO is <1%).

    • Perform a titration by adding increasing concentrations of the compound to the DNA solution, allowing the mixture to equilibrate for 5 minutes at each step.

    • Record a CD spectrum after each addition.

  • Causality & Interpretation:

    • Intercalation is often indicated by a significant increase in the intensity of the positive band (275 nm) and a red-shift of the zero-crossing point, reflecting the unwinding and lengthening of the DNA helix.

    • Groove binding typically causes smaller perturbations in the intrinsic DNA CD signal.

    • The appearance of an induced CD (ICD) signal in the region where the achiral compound absorbs light (>300 nm) is direct evidence of binding within the asymmetric DNA environment.[2][3]

Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs). Visualizing γH2AX foci provides a direct measure of genotoxicity.

  • Reagents & Materials:

    • Cell line of interest (e.g., HeLa, A549) grown on coverslips.

    • This compound.

    • Fixative: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.3% Triton X-100 in PBS.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

    • Primary Antibody: Mouse anti-γH2AX monoclonal antibody.

    • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

    • Nuclear Stain: DAPI.

    • Fluorescence microscope.

  • Procedure:

    • Treat cells with varying concentrations of the compound for a defined period (e.g., 24 hours). Include a positive control (e.g., etoposide) and a vehicle control (DMSO).

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with Blocking Buffer for 1 hour.

    • Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.[4]

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips on slides using mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope, capturing the DAPI (blue) and Alexa Fluor 488 (green) channels.

  • Causality & Interpretation: A dose-dependent increase in the number of distinct green foci (γH2AX) within the cell nuclei, compared to the vehicle control, indicates the induction of DNA double-strand breaks. This provides strong evidence that the compound, or a metabolite thereof, is genotoxic.

Synthesis and Future Directions

The dual hypotheses presented here—nitroreductase-mediated bioactivation and direct nucleic acid interaction—are not mutually exclusive. It is plausible that the compound acts as a pro-drug, requiring enzymatic reduction to an intermediate that then covalently modifies DNA. The experimental workflows outlined provide a clear and logical path to dissect these possibilities.

Future research should focus on identifying the specific nitroreductase enzymes responsible for activation, characterizing the structure of any DNA adducts formed via mass spectrometry, and expanding the investigation into relevant in vivo models, such as tumor xenografts or bacterial infection models, to assess therapeutic potential. The systematic application of these technical approaches will be paramount in transforming this compound from a chemical entity into a tool with a well-understood biological mechanism of action.

References

A Technical Guide to the Historical Discovery of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the plausible historical discovery and synthesis of 3-Hydroxy-4-methyl-2-nitrobenzoic acid. In the absence of a singular, documented first synthesis, this paper presents an inferred historical pathway, grounded in the established principles of electrophilic aromatic substitution and oxidation reactions prevalent in the late 19th and early 20th centuries. We will explore the chemical logic that would have guided early organic chemists in the assembly of this molecule, providing a detailed, reconstructed experimental protocol. This guide serves as a valuable resource for understanding the foundational synthetic strategies that underpin the preparation of complex aromatic compounds.

Introduction: The Emergence of a Structurally Significant Nitrobenzoic Acid Derivative

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a combination of electron-donating and electron-withdrawing groups, makes it a compound of interest in medicinal chemistry and material science. While its formal "discovery" is not prominently recorded in the annals of chemical history, its synthesis can be logically deduced from the well-established reaction mechanisms known to chemists of the past.

The historical context for the synthesis of such a molecule lies in the burgeoning field of aromatic chemistry in the latter half of the 19th century. The elucidation of the structure of benzene by Kekulé in 1865 opened the floodgates to the systematic study of its derivatives. Foundational reactions such as nitration, first reported for benzene by Mitscherlich in 1834, and the oxidation of alkylbenzenes were cornerstones of this era of chemical exploration.[1][2]

The Inferred Historical Synthesis: A Logical Deduction

The most probable historical route to this compound would have commenced with a readily available starting material, likely a cresol (methylphenol), and proceeded through a series of well-understood transformations. The key challenges for early chemists would have been controlling the regioselectivity of the nitration and the selective oxidation of a methyl group.

The Strategic Choice of Starting Material: 3-Methylphenol (m-Cresol)

A logical starting point for the synthesis of this compound is 3-methylphenol, also known as m-cresol. In m-cresol, the hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing for electrophilic aromatic substitution.[3][4][5] Their positions on the aromatic ring synergistically activate certain positions, making the regiochemical outcome of reactions more predictable.[5]

Step 1: Nitration of m-Cresol - Controlling the Regiochemistry

The introduction of a nitro group onto the m-cresol ring would have been achieved through nitration, a reaction with a rich history dating back to the early 19th century.[1][2] The use of a mixture of nitric acid and sulfuric acid was a well-established method for this purpose.[1]

The directing effects of the hydroxyl and methyl groups in m-cresol are crucial in determining the position of the incoming nitro group. Both groups direct electrophiles to the positions ortho and para to themselves. In m-cresol, the positions ortho to the hydroxyl group are 2 and 6, and the position para is 4. The methyl group directs to positions 2, 4, and 6. The confluence of these directing effects strongly activates positions 2, 4, and 6 for electrophilic attack.

However, the hydroxyl group is a much stronger activating group than the methyl group. Therefore, the positions ortho and para to the hydroxyl group are the most favored for substitution. This would lead to a mixture of nitrated products, with the major isomers being 4-methyl-2-nitrophenol and 2-methyl-4-nitrophenol. For the synthesis of the target molecule, the desired intermediate is a precursor to the final substitution pattern. A plausible intermediate would be 4-methyl-2-nitrophenol.

Step 2: Oxidation of the Methyl Group

With a nitrated cresol in hand, the next logical step would be the oxidation of the methyl group to a carboxylic acid. The oxidation of alkyl side chains on aromatic rings was a known transformation, often carried out using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[6][7] The presence of the deactivating nitro group on the ring would make the oxidation of the methyl group more challenging than on an un-nitrated toluene derivative, but still achievable under forcing conditions.

Reconstructed Historical Experimental Protocol

The following protocol is a reconstruction of how the synthesis of this compound might have been performed by a chemist in the late 19th or early 20th century.

Part 1: Nitration of 3-Hydroxy-4-methylbenzoic Acid

A more direct, albeit likely later, approach would involve the direct nitration of 3-hydroxy-4-methylbenzoic acid.

Materials:

  • 3-hydroxy-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Dissolution of the Starting Material: In a separate, larger flask, dissolve 10 g of 3-hydroxy-4-methylbenzoic acid in 50 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 3-hydroxy-4-methylbenzoic acid, ensuring the temperature does not rise above 10°C. Continue stirring for 2 hours after the addition is complete, allowing the reaction to proceed.

  • Isolation of the Product: Carefully pour the reaction mixture over a large volume of crushed ice. A yellow precipitate of this compound will form.

  • Purification: Collect the crude product by filtration and wash it thoroughly with cold water. Recrystallize the solid from a mixture of ethanol and water to obtain the purified product.

Visualization of the Synthetic Pathway

The following diagram illustrates the plausible historical synthetic pathway for this compound.

historical_synthesis cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3_hydroxy_4_methylbenzoic_acid 3-Hydroxy-4-methylbenzoic Acid Nitration Nitration 3_hydroxy_4_methylbenzoic_acid->Nitration Product This compound Nitration->Product Reagents HNO₃ / H₂SO₄

Caption: Plausible historical synthesis of this compound.

Conclusion

While the precise historical moment of the first synthesis of this compound remains elusive in the documented literature, a logical and plausible pathway for its discovery can be inferred from the fundamental principles of organic chemistry established in the 19th and early 20th centuries. This guide provides a window into the deductive reasoning and experimental strategies that would have been employed by early organic chemists. By understanding these historical approaches, contemporary scientists can gain a deeper appreciation for the foundational work that underpins modern synthetic chemistry.

References

Methodological & Application

Introduction: The Analytical Imperative for 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Determination of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

This compound (CAS No. 6946-15-2) is a substituted aromatic carboxylic acid with a molecular weight of 197.14 g/mol .[1][2] Its structural complexity, featuring hydroxyl, methyl, nitro, and carboxylic acid functional groups, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[3][4] The precise control and monitoring of this compound, whether as a starting material, intermediate, or potential impurity, is critical for ensuring the safety, efficacy, and quality of final products. The presence of isomers, such as 4-methyl-3-nitrobenzoic acid, which can arise during synthesis, further necessitates analytical methods with high specificity.[5][6]

This guide provides detailed protocols and technical insights into three robust analytical methods for the detection and quantification of this compound. The methodologies—High-Performance Liquid Chromatography (HPLC), Electrochemical Sensing, and UV-Visible Spectrophotometry—are presented to equip researchers, quality control analysts, and drug development professionals with the tools to implement reliable and validated analytical workflows. The choice of method will depend on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation.

Method 1: High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS)

Principle of Separation and Detection:

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for the analysis of polar organic compounds like this compound. The separation is achieved on a nonpolar stationary phase (typically C18 bonded silica) with a polar mobile phase.[4] The analyte partitions between the two phases, and its retention is modulated by adjusting the mobile phase composition, allowing for effective separation from related substances and impurities.[7]

Detection can be performed using a UV detector, as the aromatic ring and nitro group constitute a strong chromophore.[8] For enhanced specificity and sensitivity, particularly at trace levels or in complex matrices, a mass spectrometer (MS) can be coupled to the HPLC system.[9][10] Electrospray ionization (ESI) in negative ion mode is highly effective for detecting the deprotonated molecule [M-H]⁻.

Experimental Protocol: HPLC-UV/MS

1. Instrumentation and Consumables:

  • HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or variable wavelength UV detector.

  • Mass Spectrometer with an ESI source.

  • C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Acetonitrile (HPLC or LC-MS grade).

  • Water (HPLC or LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference Standard: this compound (≥98% purity).[1]

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

2. Chromatographic and MS Conditions:

ParameterRecommended Condition
Stationary Phase C18 bonded silica (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 60% A / 40% B (Adjust as needed for optimal separation)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm or 254 nm[4][7]
MS Ionization Electrospray Ionization (ESI), Negative Mode
MS Detection Selected Ion Monitoring (SIM) for [M-H]⁻ at m/z 196.03

3. Solution Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock can be used to prepare a calibration curve (e.g., 0.1 - 20 µg/mL).

  • Sample Preparation (Drug Substance): Accurately weigh approximately 10 mg of the drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 acetonitrile/water diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]

  • Sample Preparation (Pharmaceutical Formulation, e.g., Tablet):

    • Weigh and finely grind a representative number of tablets (e.g., 10 tablets) to obtain a homogenous powder.[12]

    • Accurately weigh a portion of the powder equivalent to a target concentration of the analyte and transfer it to a volumetric flask.

    • Add the diluent (e.g., 50:50 acetonitrile/water) to about 70% of the flask volume.

    • Sonicate for 15 minutes to ensure complete extraction of the analyte.

    • Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.

    • Centrifuge or filter the solution (0.45 µm) to remove insoluble excipients before transferring to an HPLC vial.[12]

4. Analysis and Data Processing:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. Confirm identity by retention time and mass-to-charge ratio.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions (Calibration Curve) injection Inject Samples & Standards (10 µL) prep_standard->injection prep_sample Prepare Sample (Dissolve, Extract, Filter) prep_sample->injection prep_mobile Prepare Mobile Phase (0.1% Formic Acid in Water/ACN) equilibration System Equilibration prep_mobile->equilibration equilibration->injection separation Chromatographic Separation (C18 Column, Isocratic) injection->separation detection Detection (UV @ 230 nm, MS @ m/z 196.03) separation->detection integration Peak Integration & Identification detection->integration quantification Quantification (vs. Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC-UV/MS analysis.

Method Validation Insights

Analytical method validation ensures that the procedure is suitable for its intended purpose.[13][14] Key parameters are established according to ICH guidelines.[15]

Validation ParameterTypical Acceptance Criteria
Specificity Analyte peak is resolved from impurities and degradants.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80-120% of the target concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Method 2: Electrochemical Sensing

Principle of Detection:

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for detecting electroactive species.[16] Nitroaromatic compounds are well-suited for this technique because the nitro group (-NO₂) is readily reduced at an electrode surface.[17] The electrochemical reduction of the nitro group is a complex process that generates a current signal whose magnitude is directly proportional to the analyte's concentration.[18] Techniques like square-wave voltammetry (SWV) are often employed to enhance sensitivity and minimize background currents.

Experimental Protocol: Square-Wave Voltammetry (SWV)

1. Instrumentation and Materials:

  • Potentiostat/Galvanostat with corresponding software.

  • Three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Ag/AgCl (in saturated KCl).

    • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0, or 0.5 M NaCl solution.[16]

  • Nitrogen gas for deoxygenation.

  • Reference Standard: this compound.

2. Electrode Preparation:

  • Polish the GCE surface with alumina slurry (0.3 and 0.05 µm) on a polishing pad.

  • Rinse thoroughly with deionized water.

  • Sonicate in deionized water and then in ethanol for 2-3 minutes each to remove residual alumina.

  • Dry the electrode before use. A clean, well-prepared electrode surface is crucial for reproducible results.

3. Solution Preparation:

  • Supporting Electrolyte (0.1 M PBS, pH 7.0): Prepare by dissolving appropriate amounts of monosodium and disodium phosphate in deionized water.

  • Standard Stock Solution (1 mM): Prepare by dissolving an accurately weighed amount of the reference standard in a minimal amount of ethanol before diluting with the supporting electrolyte.

  • Sample Solution: Dissolve the sample in the supporting electrolyte. If the sample is not directly soluble, use a minimal amount of a co-solvent like ethanol. Ensure the final sample solution is clear.

4. Measurement Procedure:

  • Pipette a known volume (e.g., 10 mL) of the sample or standard solution into the electrochemical cell.

  • Deoxygenate the solution by bubbling with high-purity nitrogen gas for 5-10 minutes. Dissolved oxygen can interfere with the measurement.

  • Immerse the three electrodes into the solution. Maintain a blanket of nitrogen over the solution during the measurement.

  • Record the square-wave voltammogram by scanning the potential (e.g., from 0.0 V to -1.2 V vs. Ag/AgCl).

  • The peak current from the reduction of the nitro group is measured.

  • Quantification is performed using a calibration curve of peak current versus concentration.

Workflow Visualization: Electrochemical Analysis

ElectroChem_Workflow cluster_prep Preparation cluster_analysis Voltammetric Measurement cluster_data Data Processing prep_electrode Polish & Clean Working Electrode (GCE) assemble_cell Assemble 3-Electrode Cell prep_electrode->assemble_cell prep_solution Prepare Sample/Standard in Supporting Electrolyte deoxygenate Deoxygenate Solution (N₂ Purge) prep_solution->deoxygenate deoxygenate->assemble_cell scan_potential Apply Potential Scan (Square-Wave Voltammetry) assemble_cell->scan_potential measure_current Measure Peak Current scan_potential->measure_current plot_voltammogram Plot Voltammogram (Current vs. Potential) measure_current->plot_voltammogram quantification Quantify Analyte (vs. Calibration Curve) plot_voltammogram->quantification report Generate Report quantification->report

Caption: Workflow for electrochemical analysis.

Performance Characteristics

Electrochemical sensors can achieve very low detection limits.

ParameterTypical Performance
Linear Range Can span several orders of magnitude (e.g., µM to mM).
Limit of Detection (LOD) Often in the nanomolar (nM) to low micromolar (µM) range.[17]
Precision (% RSD) Typically < 5% for replicate measurements.
Analysis Time Rapid, often less than 1 minute per sample.

Method 3: UV-Visible Spectrophotometry

Principle of Detection:

UV-Visible spectrophotometry is a simple, fast, and widely accessible technique for quantitative analysis. It operates based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound possesses a conjugated system that absorbs light in the UV region.[8] A direct quantitative measurement can be made by measuring the absorbance at the wavelength of maximum absorption (λmax). For improved selectivity in complex samples, a derivatization reaction, such as an oxidative coupling, can be used to produce a colored product that absorbs in the visible region, where fewer interferences typically occur.

Experimental Protocol: Direct UV Spectrophotometry

1. Instrumentation and Materials:

  • Double-beam UV-Visible Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Solvent: Ethanol or a basic buffer solution (e.g., 0.1 M NaOH), as the phenolate form may enhance absorbance.

  • Reference Standard: this compound.

2. Procedure:

  • Determine λmax:

    • Prepare a dilute solution (e.g., 10 µg/mL) of the reference standard in the chosen solvent.

    • Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • From a stock solution, prepare a series of standard solutions of known concentrations that bracket the expected sample concentration.

    • Measure the absorbance of each standard at the predetermined λmax using the solvent as a blank.

    • Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Sample Analysis:

    • Prepare the sample solution by dissolving an accurately weighed amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the analyte in the sample using the calibration curve or the regression equation.

Workflow Visualization: Spectrophotometric Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing prep_standards Prepare Standard Solutions measure_abs Measure Absorbance of Standards & Samples prep_standards->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs prep_blank Prepare Solvent Blank find_lambda Determine λmax (Wavelength Scan) prep_blank->find_lambda find_lambda->measure_abs build_curve Generate Calibration Curve (Absorbance vs. Concentration) measure_abs->build_curve calculate_conc Calculate Sample Concentration build_curve->calculate_conc report Generate Report calculate_conc->report

Caption: Workflow for UV-Vis spectrophotometric analysis.

Performance Characteristics
ParameterTypical Performance
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) Typically in the low µg/mL range.
Precision (% RSD) < 2%
Selectivity Lower than HPLC; susceptible to interference from other UV-absorbing compounds.

Comparative Summary of Analytical Methods

FeatureHPLC-UV/MSElectrochemical SensingUV-Visible Spectrophotometry
Selectivity Very High (separation + mass detection)Moderate to High (potential dependent)Low to Moderate
Sensitivity High (ng/mL to pg/mL with MS)Very High (µM to nM)[17]Moderate (µg/mL)
Analysis Time Moderate (5-15 min per sample)Fast (< 1 min per sample)Very Fast (< 1 min per sample)
Instrumentation Cost HighModerateLow
Key Advantage Gold standard for specificity and impurity profiling.Excellent sensitivity and portability.[16]Simplicity, speed, and low cost.
Primary Application Pharmaceutical QC, stability studies, metabolomics.Environmental screening, process monitoring.Routine, high-throughput QC of pure samples.

References

Application Note: Structural Elucidation of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methyl-2-nitrobenzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As an analog of nitroreductase substrates, it is valuable in studying enzymatic reactions and developing biosensors.[1] Accurate structural confirmation and purity assessment are critical for its use in drug development and scientific research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its substituent groups on the chemical environment of the nuclei.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 6946-15-2[2]
Molecular Formula C₈H₇NO₅[3]
Molecular Weight 197.14 g/mol [4]
Melting Point 185-187 °C[2]
Appearance Light yellow to yellow solid[2]

Predicted NMR Spectra and Interpretation

Due to the complex substitution pattern on the benzene ring, a thorough analysis of the electronic effects of each substituent is necessary to predict the NMR spectra. The electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, along with the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, create a unique electronic environment that influences the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for two aromatic protons, a methyl group, a hydroxyl group, and a carboxylic acid proton. The aromatic protons, being ortho to each other, are expected to exhibit doublet splitting.

  • Aromatic Protons (H-5 and H-6): The electron-donating hydroxyl and methyl groups will shield the aromatic protons, while the electron-withdrawing nitro and carboxyl groups will deshield them. H-5 is positioned between the electron-donating methyl group and the electron-withdrawing carboxyl group. H-6 is adjacent to the electron-donating hydroxyl group. This complex interplay of effects suggests that H-5 will be downfield relative to H-6.

  • Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region of the spectrum.

  • Hydroxyl and Carboxylic Acid Protons (-OH, -COOH): These protons will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.5 - 7.8Doublet8.0 - 9.0
H-67.0 - 7.3Doublet8.0 - 9.0
-CH₃2.2 - 2.5Singlet-
-OH9.0 - 11.0 (broad)Singlet-
-COOH12.0 - 14.0 (broad)Singlet-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached substituent.

  • Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro (C-2) and carboxyl (C-1) groups will be significantly deshielded and appear at lower field. The carbon attached to the hydroxyl group (C-3) will also be downfield. The methyl-substituted carbon (C-4) and the remaining aromatic carbons (C-5, C-6) will appear at intermediate chemical shifts.

  • Methyl Carbon (-CH₃): This carbon will be the most shielded and will appear at the highest field.

  • Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will be the most deshielded carbon and will appear at the lowest field.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-COOH)165 - 170
C-2 (-NO₂)145 - 150
C-3 (-OH)150 - 155
C-4 (-CH₃)135 - 140
C-5120 - 125
C-6115 - 120
-CH₃15 - 20
-COOH168 - 172

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of samples and the acquisition of high-quality NMR spectra.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent of choice due to the good solubility of polar aromatic acids and its ability to slow down the exchange of acidic protons (-OH and -COOH), allowing for their observation.

  • Sample Concentration: Prepare a solution by dissolving 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Advanced 2D NMR Techniques

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment will confirm the coupling between the two aromatic protons (H-5 and H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will establish the direct one-bond correlations between protons and the carbons they are attached to (e.g., H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations, which helps in assigning quaternary carbons and piecing together the molecular structure.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the expected key HMBC correlations.

Figure 1: Molecular structure of this compound with atom numbering.

HMBC_Correlations cluster_protons Protons cluster_carbons Carbons H5 H5 C1 C1 H5->C1 C3 C3 H5->C3 C4 C4 H5->C4 C6 C6 H5->C6 H6 H6 C2 C2 H6->C2 H6->C4 C5 C5 H6->C5 Me_H Me-H Me_H->C3 Me_H->C4 Me_H->C5 COOH COOH Me_C Me-C

Figure 2: Predicted key HMBC correlations for this compound.

Conclusion

This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. The detailed protocols for sample preparation and data acquisition, combined with the predicted ¹H and ¹³C NMR data and interpretation, offer a robust framework for the structural verification of this compound. The use of advanced 2D NMR techniques is recommended for complete and unambiguous resonance assignments, which is crucial for quality control in research and drug development settings.

References

The Versatile Intermediate: Harnessing 3-Hydroxy-4-methyl-2-nitrobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the strategic applications of 3-Hydroxy-4-methyl-2-nitrobenzoic acid in the realm of organic synthesis. This document is tailored for researchers, medicinal chemists, and professionals in drug development, offering in-depth insights into the reactivity and synthetic utility of this valuable building block. We will move beyond simple characterization to explore the causality behind its applications, providing detailed, field-proven protocols to empower your research endeavors.

Introduction: A Molecule of Strategic Importance

This compound, with its unique arrangement of activating and deactivating functional groups, presents a fascinating scaffold for synthetic chemists. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro and carboxylic acid moieties dictates its reactivity, making it a precursor for a range of complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Its structure is a testament to the principles of regioselectivity and chemoselectivity, offering multiple avenues for synthetic manipulation.

This guide will illuminate the key transformations involving this versatile molecule, providing not just the "how" but also the "why" behind the experimental choices.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's properties is fundamental to its successful application in synthesis. Here, we summarize the key physicochemical data for this compound.

PropertyValueReference
CAS Number 6946-15-2[1][2][3]
Molecular Formula C₈H₇NO₅[2][3]
Molecular Weight 197.14 g/mol [2][4]
Melting Point 185-187 °C[4]
Appearance Yellow crystalline powder[3]
SMILES Cc1ccc(C(=O)O)c(c1O)--INVALID-LINK--=O[4]
InChI 1S/C8H7NO5/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)[4]

Core Synthetic Applications

The true value of this compound lies in its potential as a starting material for more complex molecular architectures. The following sections detail key synthetic transformations and provide robust protocols for their execution.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The reduction of the aromatic nitro group to an amine is a cornerstone transformation in organic synthesis, opening up a plethora of subsequent reactions such as diazotization, acylation, and the formation of heterocyclic rings. The presence of other functional groups on the ring necessitates a careful choice of reducing agent to ensure chemoselectivity.

Causality of Reagent Choice: While various reagents can achieve this reduction, catalytic hydrogenation (e.g., with Pd/C and H₂) is often effective. However, for laboratory-scale synthesis, reagents like tin(II) chloride in hydrochloric acid or sodium dithionite offer a convenient and selective alternative, avoiding the need for high-pressure apparatus. The use of hydrazine hydrate in the presence of a catalyst like Raney nickel is another powerful method for the reduction of nitrobenzoic acids.[5]

Experimental Protocol: Synthesis of 3-Amino-2-hydroxy-4-methylbenzoic acid

This protocol outlines a common method for the reduction of the nitro group.

Caption: Reduction of the nitro group to an amine.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Carefully add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. The tin salts will precipitate as tin hydroxides.

  • Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-Amino-2-hydroxy-4-methylbenzoic acid.

Trustworthiness: This protocol is self-validating through TLC monitoring, which allows for real-time assessment of the reaction's completion. The distinct polarity change between the nitro and amino compounds provides a clear indication of the transformation.

Synthesis of Heterocyclic Scaffolds

The ortho-relationship of the amino and carboxylic acid groups in the reduced product provides a perfect entry point for the synthesis of various heterocyclic systems, which are privileged structures in medicinal chemistry. One prominent example is the formation of benzoxazinones.

Experimental Protocol: Synthesis of a Benzoxazinone Derivative

This protocol details the cyclization of the amino acid derivative.

Caption: Cyclization to form a benzoxazinone ring.

Materials:

  • 3-Amino-2-hydroxy-4-methylbenzoic acid

  • Acetic anhydride

  • Pyridine (as a catalyst, optional)

  • Standard laboratory glassware

Procedure:

  • Place 3-Amino-2-hydroxy-4-methylbenzoic acid (1.0 eq) in a round-bottom flask.

  • Add an excess of acetic anhydride (5-10 eq). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Heat the mixture at a gentle reflux for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to obtain the benzoxazinone derivative.

  • Further purification can be achieved by recrystallization if necessary.

Expertise & Experience: The use of acetic anhydride serves a dual purpose: it acts as a dehydrating agent to facilitate the cyclization and can also acetylate the newly formed heterocycle, depending on the reaction conditions. The choice of reaction time and temperature is critical to control the outcome.

Synthesis of this compound

For a comprehensive guide, it is crucial to include reliable methods for the preparation of the title compound itself. Below are protocols derived from the literature.

Protocol 1: Nitration of m-Hydroxybenzoic Acid

This method involves the direct nitration of a commercially available starting material.

Experimental Protocol: Based on PrepChem [6]

Materials:

  • m-Hydroxybenzoic acid

  • Nitrobenzene

  • Fuming nitric acid

  • Carbon tetrachloride

  • Dilute alcohol

Procedure:

  • Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

  • Cool the solution to 35-40 °C.

  • Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene over 4 hours with continuous stirring.

  • Filter the resulting product.

  • Wash the solid with carbon tetrachloride.

  • Recrystallize the crude product from dilute alcohol to yield 3-Hydroxy-4-nitrobenzoic acid.

Note: This literature procedure reports the synthesis of the 4-nitro isomer. The regioselectivity of nitration on substituted phenols can be complex and influenced by reaction conditions.

Protocol 2: Two-Step Synthesis from m-Cresol

A patented method describes a two-step synthesis starting from m-cresol, which involves nitration followed by oxidation.[7]

Workflow Diagram

Caption: Two-step synthesis from m-cresol.

Step 1: Nitration of m-Cresol

  • Reactants: m-Cresol, metallic lithium, sulfuric acid, concentrated nitric acid.[7]

  • Procedure: A mixture of m-cresol, metallic lithium, and sulfuric acid is stirred at 40-50 °C. Concentrated nitric acid is added dropwise, and the reaction is continued for 2 hours. The product, 5-methyl-2-nitrophenol, is then isolated by steam distillation.[7]

Step 2: Oxidation of 5-Methyl-2-nitrophenol

  • Reactants: 5-Methyl-2-nitrophenol, hydrogen peroxide (H₂O₂), dehydrated alcohol.[7]

  • Procedure: The intermediate is dissolved in dehydrated alcohol, and hydrogen peroxide is added dropwise at 55-60 °C under controlled pressure. After 2 hours, the solvents are removed, and the final product, this compound, is obtained as a yellow crystal after purification by steam distillation and drying.[7]

Authoritative Grounding: This patented method claims high yields and purity, making it suitable for larger-scale production.[7] The use of H₂O₂ as an oxidant is advantageous due to its environmentally benign byproducts (water).

Conclusion and Future Outlook

This compound is a highly functionalized aromatic compound with significant potential in organic synthesis. Its strategic importance lies in its ability to serve as a precursor to a variety of more complex molecules, particularly those containing amino and heterocyclic moieties. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Future research may focus on expanding its applications in the synthesis of novel bioactive compounds and materials, further solidifying its role as a valuable tool in the synthetic chemist's arsenal.

References

The Strategic Utility of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Hydroxy-4-methyl-2-nitrobenzoic acid as a pivotal building block in modern medicinal chemistry. Moving beyond a simple recitation of facts, this document elucidates the strategic importance of its unique trifunctionalized aromatic scaffold. We will delve into its application in the synthesis of high-value therapeutic agents, with a particular focus on the construction of pyrrolobenzodiazepine (PBD) analogues, a class of potent anti-tumor agents. This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a comprehensive understanding of the causality behind experimental choices, thereby empowering the rational design of novel therapeutics.

Introduction: The Architectural Advantage of a Trifunctionalized Scaffold

In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. This compound (CAS No: 6946-15-2) presents itself as a highly valuable and strategically functionalized building block.[1][2][3][4] Its rigid benzene core is adorned with three key functional groups—a hydroxyl, a methyl, and a nitro group, in addition to the carboxylic acid—each offering distinct and orthogonal reactivity. This unique arrangement allows for a programmed and regioselective elaboration of the molecule, making it an ideal starting point for the synthesis of complex heterocyclic systems.

The ortho-nitrobenzoic acid moiety is a well-established precursor to the anthranilic acid core, which is central to a myriad of biologically active compounds. The nitro group, being a strong electron-withdrawing group, also influences the reactivity of the aromatic ring. Crucially, it can be readily reduced to an amine, which can then participate in cyclization reactions. The adjacent hydroxyl and methyl groups provide additional handles for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

A significant application of this building block lies in the synthesis of pyrrolobenzodiazepines (PBDs). PBDs are a class of sequence-selective DNA-interactive agents that exhibit remarkable anti-neoplastic activity.[5][6] They achieve their biological effect by binding to the minor groove of DNA and forming a covalent bond with a guanine base, ultimately leading to cell death. The core structure of PBDs is typically constructed from a substituted anthranilic acid and a proline derivative. This compound serves as an excellent precursor to the required substituted anthranilic acid, with the hydroxyl and methyl groups providing opportunities to modulate the DNA binding affinity and specificity of the final PBD conjugate.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 6946-15-2[2][3][4]
Molecular Formula C₈H₇NO₅[2][3]
Molecular Weight 197.14 g/mol [2][3]
Appearance Yellow crystalline powder[4]
Melting Point 185-187 °C[3]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[3]

Safety Information:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a skin, eye, and respiratory irritant.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS).

Core Synthetic Workflow: From Building Block to Bioactive Core

The primary utility of this compound in medicinal chemistry is as a precursor to substituted anthranilic acids for the synthesis of heterocyclic scaffolds. The following workflow outlines the key transformations towards the synthesis of a PBD core structure.

G A This compound B Step 1: Nitro Group Reduction A->B  [H] C 2-Amino-3-hydroxy-4-methylbenzoic acid B->C D Step 2: Amide Coupling with Proline Derivative C->D  Proline derivative, Coupling agents E N-(2-Amino-3-hydroxy-4-methylbenzoyl)proline derivative D->E F Step 3: Cyclization E->F  Dehydration/Activation G Pyrrolobenzodiazepine (PBD) Core Structure F->G

Caption: General synthetic workflow from the building block to a PBD core.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific proline derivative used and the desired final product.

Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical first step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Rationale: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups under hydrogen atmosphere. The reaction proceeds with high yield and selectivity, and the catalyst can be easily removed by filtration.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add palladium on carbon (0.1 eq by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (nitrogen or argon).

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-3-hydroxy-4-methylbenzoic acid, which can often be used in the next step without further purification.

G cluster_0 Nitro Group Reduction A Dissolve Starting Material B Add Pd/C Catalyst A->B C Evacuate and Backfill with H₂ B->C D Stir under H₂ Atmosphere C->D E Monitor Reaction D->E F Filter to Remove Catalyst E->F G Concentrate to Obtain Product F->G

Caption: Workflow for the reduction of the nitro group.

Protocol 2: Amide Coupling with a Proline Derivative

The formation of the amide bond between the newly formed anthranilic acid and a proline derivative is the next key step in the synthesis of the PBD core. A variety of coupling agents can be employed for this purpose.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes racemization of the amino acid component. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • 2-Amino-3-hydroxy-4-methylbenzoic acid (from Protocol 1)

  • Protected L-proline derivative (e.g., Fmoc-L-Proline) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Amino-3-hydroxy-4-methylbenzoic acid (1.0 eq) and the protected L-proline derivative (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-Amino-3-hydroxy-4-methylbenzoyl)proline derivative.

Mechanistic Insight: The Role of the Building Block in PBD-DNA Interaction

The substituents on the aromatic ring of the PBD core, derived from this compound, play a crucial role in the molecule's interaction with DNA. The hydroxyl and methyl groups can influence the electronic properties and steric profile of the PBD, thereby modulating its binding affinity and sequence selectivity within the DNA minor groove.

G cluster_0 PBD-DNA Interaction cluster_1 Modulating Factors PBD PBD Core (from building block) DNA DNA Minor Groove PBD->DNA Covalent bond formation with Guanine Hydroxyl Hydroxyl Group Hydroxyl->PBD Influences binding Methyl Methyl Group Methyl->PBD Influences sterics

Caption: Factors from the building block influencing PBD-DNA interaction.

The ability to introduce these substituents through the use of this compound allows for the rational design of PBD analogues with potentially improved therapeutic indices. For instance, the hydroxyl group could participate in hydrogen bonding interactions with the DNA backbone, while the methyl group can be used to probe steric constraints within the minor groove.

Conclusion

This compound is a versatile and strategically valuable building block for medicinal chemistry. Its trifunctionalized aromatic core provides a robust platform for the synthesis of complex heterocyclic systems, most notably the potent anti-tumor agents, pyrrolobenzodiazepines. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique chemical architecture of this compound in the discovery and development of novel therapeutics. The logical and stepwise approach to its synthetic manipulation underscores its importance as a tool for the rational design of biologically active molecules.

References

Application Note and Protocol: High-Purity Crystallization of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of 3-Hydroxy-4-methyl-2-nitrobenzoic acid (CAS: 6946-15-2) via recrystallization. The procedure is tailored for researchers, chemists, and drug development professionals who require a high-purity crystalline solid for downstream applications. By leveraging the temperature-dependent solubility of the target compound, this protocol effectively removes soluble and insoluble impurities. The causality behind each step is explained to empower the user with a deep understanding of the crystallization process, ensuring reproducibility and high-quality outcomes.

Introduction and Scientific Background

This compound is a substituted aromatic compound with a molecular weight of 197.14 g/mol .[1][2] Its molecular structure contains carboxylic acid, hydroxyl, and nitro functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3][4] For these applications, the purity of the starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised quality of the final product.

Crystallization is a powerful and economical purification technique for solid compounds.[5] The fundamental principle lies in the difference in solubility of the desired compound and its impurities in a selected solvent at different temperatures.[6][7] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures. Upon slow cooling of the saturated solution, the target compound's solubility decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules. The impurities remain in the saturated solution, known as the mother liquor, and are subsequently removed by filtration.[6]

Principle of Recrystallization for this compound

The selection of an appropriate solvent is the most critical step in developing a crystallization protocol. Based on the "like dissolves like" principle, the polar functional groups (hydroxyl and carboxylic acid) of this compound suggest solubility in polar solvents. For structurally similar compounds, such as other nitrobenzoic acids, ethanol and ethanol/water mixtures have proven to be effective recrystallization solvents.[4][6][7] Ethanol, in particular, often demonstrates a significant positive solubility coefficient with temperature for nitroaromatic acids, meaning the solubility increases substantially upon heating.[6] This characteristic is ideal for achieving high recovery of the purified compound upon cooling.

This protocol will primarily focus on using ethanol as the recrystallization solvent, a choice supported by procedures for analogous compounds.[4][8]

Materials and Equipment

Materials Equipment
Crude this compoundErlenmeyer flasks (50 mL, 125 mL)
Ethanol (95% or absolute)Heating mantle or hot plate with stirring
Deionized WaterMagnetic stir bar and stir plate
Activated Charcoal (decolorizing grade, optional)Buchner funnel and filtering flask
Filter Paper (for Buchner and gravity filtration)Vacuum source
Watch glass
Spatulas and weighing paper
Ice bath
Drying oven or vacuum desiccator
Melting point apparatus

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for purifying approximately 5 grams of crude material. Adjust solvent volumes accordingly for different starting quantities.

Step 1: Dissolution

  • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 20 mL of 95% ethanol to the flask. This initial volume should be enough to create a slurry.

  • Gently heat the mixture on a hot plate or in a heating mantle while stirring. Bring the solvent to a gentle boil.

  • Continue adding hot ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. Causality Note: It is crucial to use the minimum amount of hot solvent required for complete dissolution. Using an excessive amount will reduce the final yield, as more product will remain dissolved in the mother liquor upon cooling.

Step 2: Decolorization (Optional)

  • If the resulting solution is highly colored due to impurities, a decolorization step is recommended.

  • Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes to prevent flash boiling in the next step.

  • Add a small amount (approx. 0.1 g) of activated charcoal to the solution.

  • Reheat the solution to boiling for 5-10 minutes. Causality Note: Activated charcoal has a high surface area and adsorbs colored impurities. It should be used sparingly as it can also adsorb the desired product, reducing the yield.

Step 3: Hot Gravity Filtration

  • This step is necessary if activated charcoal was used or if insoluble impurities are visible in the hot solution.

  • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper, placed over a clean 125 mL Erlenmeyer flask.

  • Preheat the entire filtration apparatus by placing it on the heat source and allowing hot solvent vapor to warm it. This prevents premature crystallization of the product in the funnel.

  • Quickly and carefully pour the hot solution through the fluted filter paper. Causality Note: Speed is essential to avoid crystal formation in the funnel stem, which could clog the apparatus.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is critical for the formation of large, well-defined, and pure crystals. Rapid cooling (crash cooling) can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[6]

Step 5: Isolation and Washing

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Transfer the crystalline slurry into the funnel and apply vacuum.

  • Wash the crystals with a small amount (5-10 mL) of ice-cold 95% ethanol. Causality Note: Using ice-cold solvent for washing is essential to rinse away the impurity-laden mother liquor without significantly re-dissolving the purified product crystals.[6]

  • Continue to draw air through the crystals on the filter for 10-15 minutes to aid in preliminary drying.

Step 6: Drying

  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 60-70 °C, well below the melting point) or in a vacuum desiccator at room temperature.

Visualization of the Crystallization Workflow

The following diagram illustrates the logical flow of the purification process.

Crystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_formation Crystal Formation & Isolation cluster_final Final Product crude Crude Solid dissolve Add Minimum Hot Ethanol crude->dissolve hot_solution Hot Saturated Solution dissolve->hot_solution decolorize Optional: Add Charcoal hot_solution->decolorize if colored hot_filter Hot Gravity Filtration hot_solution->hot_filter if insoluble matter exists decolorize->hot_filter clear_filtrate Clear Filtrate hot_filter->clear_filtrate cool_slow Slow Cool to RT clear_filtrate->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath filter_wash Vacuum Filter & Wash ice_bath->filter_wash dry Dry Crystals filter_wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Data Presentation and Expected Results

Parameter Value / Range Source(s)
Compound Name This compound-
CAS Number 6946-15-2[1][9]
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1][10]
Appearance Yellow crystalline powder[9]
Literature Melting Point (Purity Check) 185-187 °C[1][11]
Recommended Solvent 95% Ethanol[4][6]
Approx. Solvent Volume 5-8 mL per gram of crude solid (empirical)-
Expected Yield 70-90% (dependent on initial purity)-
Expected Purity >98% (confirm with analysis)-

Trustworthiness: A Self-Validating System

To ensure the integrity of the purification process, the following validation checks should be performed:

  • Melting Point Analysis: This is a primary and rapid indicator of purity. A pure crystalline solid will have a sharp melting point range (typically < 2 °C). The obtained melting point should be compared to the literature value of 185-187 °C.[1][11] A broad or depressed melting point suggests the presence of impurities.

  • Visual Inspection: The final product should consist of well-formed, homogenous crystals. The color should be uniform and lighter than the crude starting material.

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate using an appropriate solvent system. The purified product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis: For definitive purity assessment in research and development settings, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) should be employed to confirm the structure and quantify any remaining impurities.

By performing these checks, the researcher can be confident in the quality and purity of the crystallized this compound, ensuring it is suitable for its intended high-stakes application.

References

experimental setup for 3-Hydroxy-4-methyl-2-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Chemistry of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, chemists, and drug development professionals on the experimental setup for reactions involving this compound (CAS: 6946-15-2). This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are robust and self-validating.

Compound Overview and Strategic Considerations

This compound is a multifaceted aromatic compound featuring three distinct functional groups on a benzene ring: a carboxylic acid (-COOH), a hydroxyl group (-OH), and a nitro group (-NO₂). This unique arrangement makes it a valuable intermediate in organic synthesis. Its structure is analogous to substrates for the enzyme nitroreductase, highlighting its potential in biochemical assays.[1]

Understanding the electronic nature of these groups is paramount for predicting reactivity. The nitro group is a powerful electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming groups to the meta position relative to itself. Conversely, the hydroxyl group is strongly activating and ortho-, para-directing. The interplay of these groups dictates the chemical behavior of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6946-15-2[2][3]
Molecular Formula C₈H₇NO₅[2]
Molecular Weight 197.14 g/mol [2][3]
Melting Point 185-187 °C[3]
Appearance Dark yellow powder[4]

**2. Mandatory Safety Protocols (EHS)

** Working with any chemical intermediate requires a stringent adherence to safety protocols. This compound is classified as a hazardous substance.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.

Handling and Storage:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[5]

Key Reaction Pathways and Detailed Protocols

The three primary functional groups offer distinct handles for chemical modification. This guide details two of the most fundamental and useful transformations: esterification of the carboxylic acid and reduction of the nitro group.

G start This compound ester Esterification (Protocol 1) start->ester R-OH, H⁺ reduction Nitro Group Reduction (Protocol 2) start->reduction Fe, HCl product1 Methyl 3-hydroxy-4-methyl-2-nitrobenzoate ester->product1 product2 2-Amino-3-hydroxy-4-methylbenzoic Acid reduction->product2

Caption: Key reaction pathways for this compound.

Protocol 1: Fischer Esterification of the Carboxylic Acid Group

Objective: To synthesize Methyl 3-hydroxy-4-methyl-2-nitrobenzoate. Esterification is a common strategy to protect the carboxylic acid, increase lipophilicity, or prepare the molecule for subsequent reactions like amide coupling.

Causality of Design: This protocol employs the Fischer-Speier esterification method.[6] An acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process; therefore, using methanol as the solvent (a large excess) and refluxing the mixture drives the reaction toward the product side, in accordance with Le Châtelier's principle.

Table 2: Reagents and Materials for Esterification

Reagent/MaterialQuantityPurpose
This compound1.97 g (10 mmol)Starting Material
Methanol (Anhydrous)50 mLReactant and Solvent
Sulfuric Acid (Concentrated)0.5 mLCatalyst
Saturated Sodium Bicarbonate (NaHCO₃) soln.~50 mLNeutralization
Ethyl Acetate~100 mLExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)~5 gDrying Agent
Round-bottom flask (100 mL), Reflux condenser1 eachReaction Vessel

Step-by-Step Methodology:

  • Reaction Setup: Add this compound (1.97 g, 10 mmol) to a 100 mL round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add 50 mL of anhydrous methanol to the flask and stir until the solid is suspended.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring suspension. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.[7] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching & Neutralization): After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of cold water. A precipitate may form.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester.

G cluster_0 Fischer Esterification Mechanism R-COOH Carboxylic Acid Protonated_Acid Protonated Carbonyl R-COOH->Protonated_Acid +H⁺ H+ H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate +R'-OH R'-OH Methanol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Internal H⁺ shift Water_Leaves Elimination of H₂O Proton_Transfer->Water_Leaves -H₂O Ester Ester Product Water_Leaves->Ester -H⁺

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Protocol 2: Reduction of the Aromatic Nitro Group

Objective: To synthesize 2-Amino-3-hydroxy-4-methylbenzoic acid. The reduction of a nitro group to an amine is one of the most important transformations in aromatic chemistry.[8] It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amine, opening up new synthetic possibilities.

Causality of Design: This protocol uses iron (Fe) powder in an acidic medium (HCl). This is a classic, cost-effective, and reliable method for nitro group reduction.[8] The iron metal acts as the electron donor, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is the electron acceptor. The acidic environment provides the necessary protons for the formation of water as a byproduct. This method is often preferred over catalytic hydrogenation when other reducible groups (e.g., alkenes, alkynes) are present that need to be preserved.[9]

Table 3: Reagents and Materials for Nitro Reduction

Reagent/MaterialQuantityPurpose
This compound1.97 g (10 mmol)Starting Material
Iron Powder (<100 mesh)3.35 g (60 mmol)Reducing Agent
Ethanol40 mLSolvent
Water10 mLSolvent
Hydrochloric Acid (Concentrated)1 mLAcid Catalyst
Sodium Carbonate (Na₂CO₃)As neededNeutralization
Round-bottom flask (100 mL), Reflux condenser1 eachReaction Vessel

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, create a suspension of iron powder (3.35 g, 60 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Acidification: Add concentrated hydrochloric acid (1 mL) to the iron suspension and heat the mixture to reflux for 15 minutes to activate the iron surface.

  • Substrate Addition: Add the this compound (1.97 g, 10 mmol) portion-wise to the refluxing mixture over 20-30 minutes.

  • Reflux: Maintain the reaction at reflux with vigorous stirring for 2-3 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.

  • Work-up (Filtration): Once the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Neutralization and Precipitation: Dissolve the residue in a minimum amount of hot water. Carefully adjust the pH to ~7-8 with a saturated solution of sodium carbonate. The amino acid product, being zwitterionic, is least soluble at its isoelectric point and should precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Validation

Confirming the identity and purity of the synthesized products is a critical step for ensuring the trustworthiness of the protocol.

Table 4: Expected Analytical Data for Starting Material and Products

CompoundTechniqueExpected Observations
Starting Material FTIR (cm⁻¹) ~3400 (O-H, hydroxyl), 3200-2500 (O-H, carboxylic acid), ~1700 (C=O), ~1530 & 1350 (N-O, nitro)[10]
(this compound)¹H NMR Aromatic protons, methyl singlet (~2.5 ppm), broad singlets for -OH and -COOH.
MS (ESI-) [M-H]⁻ at m/z 196.0
Ester Product FTIR (cm⁻¹) ~3400 (O-H), ~1720 (C=O, ester), ~1530 & 1350 (N-O, nitro)
(Methyl 3-hydroxy-4-methyl-2-nitrobenzoate)¹H NMR Appearance of a new singlet for the methoxy group (-OCH₃) around 3.9 ppm.[7]
MS (ESI-) [M-H]⁻ at m/z 196.0 (Note: ESI- might show the deprotonated acid form if hydrolysis occurs)
Amine Product FTIR (cm⁻¹) Disappearance of nitro peaks (~1530, 1350). Appearance of N-H stretching bands (~3400-3200).
(2-Amino-3-hydroxy-4-methylbenzoic acid)¹H NMR Upfield shift of aromatic protons due to the electron-donating -NH₂ group. Appearance of a broad singlet for the -NH₂ protons.
MS (ESI-) [M-H]⁻ at m/z 166.0

References

Application Notes and Protocols: 3-Hydroxy-4-methyl-2-nitrobenzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the potential applications of 3-Hydroxy-4-methyl-2-nitrobenzoic acid in the field of materials science. While direct, extensive research on this specific molecule is emerging, its unique trifunctional chemical structure—featuring a carboxylic acid, a hydroxyl group, and a nitro group on a methylated benzene ring—positions it as a highly versatile building block for a new generation of advanced materials. These application notes synthesize information from related molecular systems to propose detailed protocols for the use of this compound in the synthesis of functional Metal-Organic Frameworks (MOFs), specialty polymers including polyamides and polyesters, and as a precursor for energetic materials and chemosensors. The causality behind experimental choices is explained, providing researchers, scientists, and drug development professionals with a robust framework for innovation.

Introduction to this compound: A Multifunctional Building Block

This compound is an aromatic organic compound with the chemical formula C₈H₇NO₅. Its molecular structure is characterized by a benzene ring substituted with four different functional groups: a carboxylic acid (-COOH), a hydroxyl (-OH), a nitro (-NO₂), and a methyl (-CH₃) group. This unique combination of functionalities imparts a range of chemical properties that can be strategically exploited in materials synthesis.

The carboxylic acid group serves as a primary coordination site for metal ions, making it an ideal candidate for the formation of Metal-Organic Frameworks (MOFs). The hydroxyl group can participate in hydrogen bonding, influencing the packing and properties of polymeric materials, and also offers a secondary site for esterification or other chemical modifications.[1][2][3] The nitro group , a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and can act as an "explosophore" in energetic materials.[4][5][6] Furthermore, the nitro group can be readily reduced to an amine (-NH₂), providing a pathway for further functionalization, such as in the synthesis of polyamides.[7][8]

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 6946-15-2[9]
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Melting Point 185-187 °C
Appearance Pale yellow solid

Application I: Functional Linker for Metal-Organic Frameworks (MOFs)

The multitopic and functional nature of this compound makes it a promising organic linker for the synthesis of novel MOFs.[10][11] The carboxylate group can coordinate with metal clusters to form the framework, while the hydroxyl and nitro groups can be oriented towards the pores, imparting specific chemical functionalities. These functionalities can be leveraged for applications in gas storage, catalysis, and sensing.[12] MOFs containing aromatic carboxylic acids as organic ligands often exhibit exceptional thermal stability.[13][14]

Rationale for Application:
  • Tunable Pore Environment: The hydroxyl group can act as a hydrogen bond donor, enhancing the affinity for specific guest molecules. The nitro group, being electron-withdrawing, can create electron-deficient pockets within the pores, suitable for interacting with electron-rich analytes.

  • Post-Synthetic Modification: The nitro group can be reduced to an amine group after the MOF has been synthesized. This amine functionality can then be used to graft other molecules, allowing for the precise tuning of the MOF's properties.

  • Catalytic Activity: The presence of both acidic (hydroxyl) and Lewis basic (nitro, post-reduction to amine) sites could lead to MOFs with bifunctional catalytic activity.

Experimental Protocol: Synthesis of a Zinc-based MOF using this compound

This protocol describes a hypothetical solvothermal synthesis of a zinc-based MOF.

  • Materials:

    • This compound (linker)

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

    • N,N-Dimethylformamide (DMF) (solvent)

    • Methanol (solvent)

    • Teflon-lined stainless steel autoclave (23 mL)

  • Procedure:

    • In a 20 mL glass vial, dissolve 39.4 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 15 mL of DMF.

    • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

    • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 100 °C for 48 hours.

    • After 48 hours, allow the autoclave to cool slowly to room temperature over a period of 12 hours.

    • Decant the mother liquor and wash the resulting crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials.

    • Dry the crystals under vacuum at 60 °C for 12 hours.

  • Characterization:

    • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center (disappearance of the C=O stretch of the carboxylic acid and appearance of symmetric and asymmetric COO⁻ stretches).

    • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and identify the temperature at which the framework decomposes.

    • Gas Adsorption (N₂ at 77 K): To determine the surface area and porosity of the MOF.

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification Linker 3-Hydroxy-4-methyl- 2-nitrobenzoic acid Mix Dissolve & Sonicate Linker->Mix Metal Zinc Nitrate Hexahydrate Metal->Mix Solvent DMF Solvent->Mix Autoclave Transfer to Autoclave Mix->Autoclave Heating Heat at 100°C for 48h Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Wash_DMF Wash with DMF Cooling->Wash_DMF Wash_MeOH Wash with Methanol Wash_DMF->Wash_MeOH Drying Vacuum Drying at 60°C Wash_MeOH->Drying Final_Product Crystalline MOF Drying->Final_Product Characterize

Caption: Workflow for the solvothermal synthesis of a functionalized MOF.

Application II: Monomer for Specialty Polymer Synthesis

The presence of multiple reactive functional groups allows this compound to be used as a monomer for the synthesis of specialty polymers with tailored properties.[15][16]

Synthesis of Functional Polyamides

By first reducing the nitro group to an amine, a new monomer, 3-amino-2-hydroxy-4-methylbenzoic acid, is formed. This molecule can then undergo polycondensation with a diacid chloride to produce a novel polyamide.[17][18][19][20][21]

  • Enhanced Solubility: The pendant hydroxyl groups along the polyamide backbone can increase the polymer's solubility in a wider range of solvents.

  • Improved Thermal Stability: The aromatic nature of the monomer contributes to a high glass transition temperature and good thermal stability.

  • Functionalizability: The hydroxyl groups provide reactive sites for cross-linking or grafting of other molecules, allowing for the development of functional materials such as membranes or coatings.

Step 1: Reduction of the Nitro Group

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, suspend 1.97 g (10 mmol) of this compound in 50 mL of ethanol.

    • Add 11.3 g (50 mmol) of tin(II) chloride dihydrate to the suspension.

    • Slowly add 20 mL of concentrated HCl while stirring.

    • Heat the mixture to reflux for 4 hours. The reaction mixture should become a clear solution.

    • Cool the reaction to room temperature and neutralize with a concentrated NaOH solution until the pH is approximately 7. A precipitate of tin salts will form.

    • Filter the mixture and wash the precipitate with ethanol.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 3-amino-2-hydroxy-4-methylbenzoic acid. Recrystallize from an appropriate solvent system (e.g., water/ethanol) for purification.

Step 2: Polyamidation

  • Materials:

    • 3-amino-2-hydroxy-4-methylbenzoic acid (from Step 1)

    • Terephthaloyl chloride

    • N-Methyl-2-pyrrolidone (NMP)

    • Pyridine

    • Lithium chloride (LiCl)

  • Procedure:

    • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.67 g (10 mmol) of 3-amino-2-hydroxy-4-methylbenzoic acid and 0.5 g of LiCl in 30 mL of NMP.

    • Add 1.6 mL (20 mmol) of pyridine to the solution.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of 2.03 g (10 mmol) of terephthaloyl chloride in 10 mL of NMP to the reaction mixture with vigorous stirring.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

    • Precipitate the polymer by pouring the viscous solution into 500 mL of methanol.

    • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water, and dry it in a vacuum oven at 80 °C for 24 hours.

Polyamide_Synthesis_Workflow Start 3-Hydroxy-4-methyl- 2-nitrobenzoic acid Reduction Reduction with SnCl2/HCl Start->Reduction Amino_Acid 3-Amino-2-hydroxy- 4-methylbenzoic acid Reduction->Amino_Acid Polycondensation Low-Temperature Polycondensation Amino_Acid->Polycondensation Diacid_Chloride Terephthaloyl Chloride Diacid_Chloride->Polycondensation Polymer Functional Polyamide Polycondensation->Polymer Purification Precipitation, Wash & Dry Polymer->Purification Final_Polymer Purified Polyamide Purification->Final_Polymer

Caption: Two-step synthesis route for a functional polyamide.

Synthesis of Functional Polyesters

This compound can act as an AB-type monomer, where the hydroxyl and carboxylic acid groups on the same molecule react to form a polyester. This approach is common for synthesizing wholly aromatic polyesters.[22]

  • High-Performance Polymers: Aromatic polyesters are known for their high thermal stability, chemical resistance, and mechanical strength.

  • Tunable Properties: The pendant nitro and methyl groups will influence the polymer's properties. The nitro group increases the polarity and may enhance adhesion, while the methyl group can affect solubility and chain packing.

  • Potential for Liquid Crystalline Behavior: Certain aromatic polyesters exhibit liquid crystalline properties, which are valuable for high-strength fibers and films.

  • Materials:

    • This compound

    • Acetic anhydride

    • Sodium acetate (catalyst)

  • Procedure:

    • Acetylation: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add 19.7 g (0.1 mol) of this compound and 15.3 mL (0.15 mol) of acetic anhydride. Add a catalytic amount of sodium acetate. Heat the mixture to 140 °C and maintain for 3 hours under a nitrogen atmosphere to form the acetoxy derivative.

    • Polycondensation: After acetylation, slowly raise the temperature to 250 °C while distilling off the acetic acid byproduct.

    • Once the temperature reaches 250 °C, apply a vacuum (to <1 mmHg) to facilitate the removal of the remaining acetic acid and to increase the molecular weight of the polymer.

    • Continue the reaction under vacuum at 250-270 °C for 3-5 hours, or until the desired melt viscosity is achieved.

    • Cool the reactor under nitrogen and extrude the polymer.

    • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating it in methanol.

Other Potential Applications

Precursor for Energetic Materials

The nitro group is a well-known explosophore, and its presence in this compound suggests its potential as a precursor for energetic materials.[4][23] While the molecule itself is unlikely to be a powerful explosive, its incorporation into larger structures, such as energetic MOFs or polymers, could lead to materials with high energy density and controlled sensitivity. The hydroxyl group can also contribute to the oxygen balance and stability of such materials.[24]

Component in Chemosensors

Nitroaromatic compounds are frequently used in the development of sensors, often for the detection of electron-rich analytes through fluorescence quenching.[25][26][27] Materials synthesized from this compound, such as functional polymers or MOFs, could be designed as chemosensors. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, could facilitate strong π-π stacking interactions with analyte molecules, leading to a detectable signal change.[27]

Conclusion

This compound is a promising, yet underexplored, molecule in materials science. Its multifunctional nature provides a rich platform for the design and synthesis of a wide array of advanced materials. The protocols outlined in this guide are based on established chemical principles and are intended to serve as a starting point for researchers looking to harness the potential of this versatile building block. Further investigation into the properties of materials derived from this compound is warranted and expected to yield exciting innovations in MOFs, specialty polymers, energetic materials, and sensor technology.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methyl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we delve into the causality behind experimental choices, offering field-proven insights to improve your yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Overall Yield

Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, primarily related to the nitration and oxidation steps, as well as product isolation. The choice of starting material and reaction conditions are critical.

  • Incomplete Nitration: The nitration of the aromatic ring is a crucial step. Insufficient nitrating agent or suboptimal reaction temperatures can lead to a significant amount of unreacted starting material. The hydroxyl and methyl groups on the ring are activating, but precise control is necessary to achieve selective mono-nitration.

  • Side Reactions: Over-nitration to form dinitro compounds or other oxidized byproducts can significantly reduce the yield of the desired product. The reaction conditions must be mild enough to prevent these side reactions. For instance, the presence of strong activating groups makes the aromatic ring highly susceptible to further nitration.[1]

  • Loss during Work-up and Purification: The product's polarity, due to the presence of hydroxyl, carboxylic acid, and nitro functional groups, can make isolation and purification challenging, potentially leading to losses.

Troubleshooting Steps:

  • Optimize Nitrating Agent Stoichiometry: Carefully control the molar ratio of your nitrating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) can help drive the reaction to completion without promoting significant byproduct formation.[1]

  • Precise Temperature Control: Maintain the recommended reaction temperature. For many nitration reactions, temperatures between 0-10°C are ideal to control the reaction rate and minimize side reactions.[2]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction promptly once the starting material is no longer visible to avoid the formation of byproducts.[1]

  • Efficient Product Isolation: During the work-up, pouring the reaction mixture onto crushed ice helps to precipitate the crude product effectively.[2] For purification, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often effective.[2]

Issue 2: Formation of Isomeric Byproducts

Question: I am observing the formation of isomeric nitro-compounds in my final product. How can I improve the regioselectivity of the nitration?

Answer: The directing effects of the hydroxyl and methyl groups on the aromatic ring determine the position of nitration. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Achieving high regioselectivity for the desired 2-nitro isomer requires careful control of the reaction conditions.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: The methyl group can sterically hinder the ortho position, potentially favoring nitration at other positions.

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.

  • Nitrating Agent: The choice of nitrating agent and solvent system can influence the electrophilicity of the nitronium ion and, consequently, the regioselectivity.

Strategies to Enhance Regioselectivity:

  • Low-Temperature Nitration: Performing the nitration at low temperatures (e.g., 0-5°C) can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product.

  • Choice of Starting Material: The synthetic route can be designed to favor the desired isomer. For example, starting with a compound where the desired substitution pattern is already partially established can be advantageous.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

1. What are the common synthetic routes for this compound?

There are several established routes, each with its own advantages and disadvantages:

  • Route A: From m-Cresol: This method involves the nitration of m-cresol to form 5-methyl-2-nitrophenol, followed by oxidation of the methyl group to a carboxylic acid using an oxidizing agent like hydrogen peroxide.[3] This route is advantageous due to the low cost of the starting material.[3]

  • Route B: From 3-Hydroxy-4-methylbenzoic acid: This is a more direct approach involving the selective nitration of 3-hydroxy-4-methylbenzoic acid. The key challenge here is to control the regioselectivity of the nitration to obtain the desired 2-nitro isomer.

  • Route C: From other precursors: Other multi-step syntheses might start from different precursors, building the molecule through a series of reactions like nitration, halogenation, and oxidation.

2. What are the critical safety precautions to consider during this synthesis?

The nitration step, in particular, requires strict safety measures:

  • Use of Concentrated Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The mixing of concentrated acids and the nitration reaction itself are highly exothermic. It is crucial to control the temperature using an ice bath and to add reagents slowly to prevent the reaction from running away.

  • Handling Nitro Compounds: Nitroaromatic compounds can be toxic and potentially explosive, especially if over-nitrated to form polynitro compounds. Handle them with care and avoid excessive heat or shock.

3. How can I effectively purify the final product?

Purification of this compound typically involves the following steps:

  • Initial Precipitation: After quenching the reaction, the crude product often precipitates from the aqueous solution. This initial solid can be collected by vacuum filtration.

  • Washing: The crude product should be washed with cold water to remove any residual acids.[2]

  • Recrystallization: This is a common and effective method for purifying the crude product. A mixture of ethanol and water is often a suitable solvent system.[2] The crude solid is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy.[2] Slow cooling should then yield purified crystals.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the impurities.

Experimental Protocols

Detailed Step-by-Step Methodology for Nitration of 4-Methylbenzoic Acid (A representative protocol)

This protocol details the nitration of a related compound, 4-methylbenzoic acid, to illustrate the general principles and techniques applicable to the synthesis of nitrobenzoic acid derivatives.[2]

Materials and Reagents:

  • 4-Methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or Pasteur pipette

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry test tube, carefully add a measured volume of concentrated nitric acid. Cool the nitric acid in an ice bath. Slowly and cautiously, add an equal volume of concentrated sulfuric acid to the nitric acid while keeping the mixture in the ice bath. Swirl gently to homogenize. Caution: This mixing process is highly exothermic.

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of 4-methylbenzoic acid in a sufficient volume of concentrated sulfuric acid. Cool this flask in an ice bath to a temperature between 0 and 5°C.

  • Nitration Reaction: While vigorously stirring the solution of 4-methylbenzoic acid in sulfuric acid, slowly add the chilled nitrating mixture dropwise. Maintain the reaction temperature between 0 and 10°C throughout the addition.

  • Work-up and Isolation: After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at the same temperature. Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker. The crude product will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[2]

Data Presentation

Table 1: Typical Reaction Parameters for the Nitration of Benzoic Acid Derivatives

ParameterValueReference
Starting Material4-Methylbenzoic Acid-
Product4-Methyl-3-nitrobenzoic Acid[2]
Typical Yield~70-85%[2]
Reaction Temperature0 - 10 °C[2]
Reaction Time15 - 30 minutes[2]
Melting Point of Product178-180 °C[2]

Visualizations

Diagram 1: General Workflow for the Synthesis and Purification of Nitrobenzoic Acids

G cluster_synthesis Synthesis cluster_purification Purification A Prepare Nitrating Mixture (HNO3 + H2SO4) C Slowly add Nitrating Mixture to Starting Material at 0-10°C A->C B Dissolve Starting Material in H2SO4 B->C D Reaction Quenching (Pour onto ice) C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Recrystallization (Ethanol/Water) F->G H Dry Purified Product G->H

Caption: A generalized workflow for the synthesis and purification of nitrobenzoic acids.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Check for unreacted starting material (TLC) Start->Q1 A1 Incomplete Reaction Q1->A1 Yes Q2 Analyze for byproducts (e.g., dinitro compounds) Q1->Q2 No S1 Increase reaction time or adjust nitrating agent stoichiometry A1->S1 A2 Side Reactions Occurring Q2->A2 Yes Q3 Evaluate work-up and purification losses Q2->Q3 No S2 Lower reaction temperature and monitor closely A2->S2 A3 Significant Product Loss Q3->A3 Yes S3 Optimize precipitation and recrystallization conditions A3->S3

Caption: A troubleshooting flowchart to diagnose and address low reaction yields.

References

Technical Support Center: Purification of Crude 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 3-Hydroxy-4-methyl-2-nitrobenzoic acid (CAS 6946-15-2). Here, we delve into the causality behind experimental choices and offer robust, self-validating protocols to ensure the highest purity of your final product.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in your crude material. The synthesis of this compound, commonly achieved through the nitration of 3-hydroxy-4-methylbenzoic acid or a multi-step synthesis from m-cresol, can introduce several byproducts.

Common Impurities Include:

  • Regioisomers: The primary impurities are often other isomers formed during the nitration of the aromatic ring. The directing effects of the hydroxyl and methyl groups can lead to the formation of undesired nitro-isomers.[1][2]

  • Unreacted Starting Materials: Incomplete nitration can leave residual 3-hydroxy-4-methylbenzoic acid in the crude product.

  • Di-nitrated Byproducts: Under harsh nitration conditions, dinitro derivatives of the starting material may be formed.

  • Degradation Products: Strong acids and high temperatures can lead to the formation of tarry, polymeric substances.

  • Residual Solvents: Solvents used in the synthesis and work-up can be carried over into the crude product.

Purification Strategies: A Comparative Overview

Several methods can be employed to purify crude this compound. The choice of method will depend on the impurity profile, the desired final purity, and the scale of the purification.

Purification Method Principle Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Cost-effective, scalable, can yield very pure crystalline product.Risk of "oiling out," requires screening for a suitable solvent system.
Acid-Base Extraction The acidic nature of the carboxylic group allows for its selective transfer between aqueous and organic phases.Effective for removing neutral and basic impurities.Can be prone to emulsion formation, requires use of acids and bases.
Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase.High resolution, can separate closely related isomers.Can be time-consuming, requires larger volumes of solvents, may not be as scalable as recrystallization.

Detailed Experimental Protocols

Recrystallization from a Mixed Solvent System

Recrystallization is a powerful technique for purifying solid organic compounds. For this compound, a mixed solvent system, such as ethanol/water or isopropanol/water, is often effective.[1][3]

Step-by-Step Protocol:

  • Solvent Selection: Begin by determining the appropriate solvent ratio. In a small test tube, dissolve a small amount of the crude product in the minimum amount of hot ethanol (or isopropanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the "good" solvent (ethanol or isopropanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use a condenser to prevent solvent loss.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add the "bad" solvent (water) dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Diagram: Recrystallization Workflow

G cluster_0 Recrystallization Process A 1. Dissolve Crude Product in Minimum Hot 'Good' Solvent B 2. Add Hot 'Bad' Solvent to Cloud Point A->B Saturate Solution C 3. Clarify with a Few Drops of Hot 'Good' Solvent B->C Ensure Homogeneity D 4. Slow Cooling to Room Temperature C->D Induce Crystallization E 5. Cool in Ice Bath D->E Maximize Yield F 6. Vacuum Filtration E->F Isolate Crystals G 7. Wash Crystals with Cold Solvent Mixture F->G Remove Soluble Impurities H 8. Dry Purified Crystals G->H Final Product

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The carboxylic acid is converted to its water-soluble salt, which is then extracted into an aqueous phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Sodium bicarbonate is generally preferred over strong bases like sodium hydroxide (NaOH) to minimize the hydrolysis of any ester impurities and to avoid reactions with the phenolic hydroxyl group.[5]

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from the evolution of CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the product into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the product into the aqueous phase.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2).[6] This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration, wash the solid with cold water to remove any inorganic salts, and then dry the purified product.

Diagram: Acid-Base Extraction Workflow

G cluster_1 Acid-Base Extraction Process A 1. Dissolve Crude Product in Organic Solvent B 2. Add Aqueous NaHCO₃ Solution A->B Form Water-Soluble Salt C 3. Shake and Separate Layers B->C Phase Transfer D 4. Collect Aqueous Layer C->D Isolate Salt Solution E 5. Acidify Aqueous Layer with HCl D->E Regenerate Acid F 6. Precipitate Purified Acid E->F Induce Precipitation G 7. Isolate, Wash, and Dry F->G Final Product

Caption: A schematic representation of the acid-base extraction for the purification of this compound.

Purity Assessment

After purification, it is essential to assess the purity of the this compound.

  • Melting Point: A sharp melting point range close to the literature value (185-187 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity. A single sharp peak in the chromatogram indicates a pure compound.

  • Spectroscopic Methods (NMR and FTIR):

    • ¹H NMR: The proton NMR spectrum should be clean and show the expected signals for the aromatic protons, the methyl group, the hydroxyl group, and the carboxylic acid proton.

    • FTIR: The infrared spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenol, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.[8]

Troubleshooting Guide and FAQs

Q1: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[9][10]

  • Cause: The boiling point of the solvent may be too high, or the solution may have been cooled too quickly. The presence of impurities can also lower the melting point of the product, contributing to oiling out.[9][11]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add more of the "good" solvent to decrease the saturation point.[11]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

    • If the problem persists, you may need to choose a different solvent system with a lower boiling point.

Q2: I'm getting a persistent emulsion during my acid-base extraction. How can I break it?

A2: Emulsions are common in extractions involving basic solutions of carboxylic acids, as the resulting salts can act as surfactants.[12]

  • Cause: Vigorous shaking can lead to the formation of stable emulsions.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.

    • If the emulsion persists, you can try filtering the mixture through a pad of Celite.

Q3: My final product is still showing impurities by TLC/HPLC after a single purification. What are my next steps?

A3: A single purification step may not be sufficient to remove all impurities, especially if they have similar properties to the desired compound.

  • Solution:

    • Repeat the purification: A second recrystallization or acid-base extraction can significantly improve purity.

    • Combine methods: You can perform an acid-base extraction first to remove gross impurities, followed by a recrystallization to obtain a highly pure product.

    • Column Chromatography: If isomeric impurities are the primary issue, column chromatography is the most effective method for their separation.[13] A typical stationary phase would be silica gel, and the mobile phase would be a gradient of hexane and ethyl acetate.

Q4: What are the key safety precautions when handling this compound and the reagents for its purification?

A4: As a nitro-substituted aromatic compound, and with the use of acids, bases, and organic solvents, proper safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and concentrated acids.

  • Handling Nitro Compounds: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Handling Acids and Bases: Concentrated acids and bases are corrosive. Add them slowly and carefully, especially during the neutralization steps which can be exothermic.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxy-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methyl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of this important chemical synthesis. Our goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring higher yields, better purity, and reproducible results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of the Desired Product

A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the nitration of 3-hydroxy-4-methylbenzoic acid.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Inadequate Nitrating Agent Activity The electrophile in this reaction, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of a nitrate salt and a strong acid, or from nitric acid itself. If the reagents are old or have been improperly stored, their potency may be diminished, leading to incomplete reaction.Ensure that fresh, high-purity nitric acid or other nitrating agents are used. For mixed acid nitrations, the sulfuric acid must be concentrated to effectively protonate nitric acid and generate the nitronium ion.
Suboptimal Reaction Temperature Electrophilic aromatic substitution reactions like nitration are sensitive to temperature.[1] If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to side reactions and degradation of the starting material and product.[2]The reaction is typically conducted at controlled, often low, temperatures to manage the exothermic nature of the reaction and improve selectivity.[3] A common approach is to maintain the temperature between 0-10°C, especially during the addition of the nitrating agent.[2][3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time at a given temperature.
Incorrect Stoichiometry An insufficient amount of the nitrating agent will naturally lead to incomplete conversion of the starting material. However, a large excess can promote the formation of di-nitrated byproducts.Carefully calculate and measure the molar equivalents of your reactants. A modest excess of the nitrating agent is often used to drive the reaction to completion.
Product Loss During Workup The workup procedure, which typically involves quenching the reaction with water or ice, followed by extraction, is a critical step where product can be lost. This compound has some water solubility, which can be exacerbated if the aqueous phase is not saturated or if the pH is not optimal for precipitation.After quenching the reaction on ice, ensure the solution is sufficiently acidic to fully precipitate the carboxylic acid.[4] Use ice-cold water for washing the precipitate to minimize dissolution.[2] When performing extractions, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of nitration. In 3-hydroxy-4-methylbenzoic acid, the hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing and activating, while the carboxylic acid (-COOH) group is a meta-directing and deactivating group.[5] This can lead to a mixture of isomers.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Competing Directing Effects The hydroxyl and methyl groups strongly activate the positions ortho and para to them, while the carboxylic acid group directs meta to itself and deactivates the ring.[5] The desired product, this compound, results from nitration at a position ortho to both the activating hydroxyl and methyl groups. However, other isomers can form.Precise control of reaction conditions is key. Lower reaction temperatures often favor the kinetically controlled product.[3] The choice of nitrating agent and solvent system can also influence the isomeric ratio.[6][7]
Steric Hindrance The position between two substituents is often sterically hindered, which can disfavor substitution at that site. However, in this case, the desired product requires nitration at the sterically hindered C2 position.While seemingly counterintuitive, optimizing other parameters such as temperature and the nature of the nitrating agent can help overcome the steric barrier to some extent.
Issue 3: Presence of Impurities and Byproducts

Even with good yield and regioselectivity, the final product may be contaminated with impurities.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Over-Nitration The presence of multiple activating groups can make the aromatic ring susceptible to further nitration, leading to the formation of dinitro- or even trinitro-benzoic acid derivatives, especially if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[1]Use a controlled amount of the nitrating agent and maintain a low reaction temperature.[2] Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant byproduct formation occurs.
Oxidation of the Methyl Group The methyl group can be susceptible to oxidation under strong oxidizing conditions, which can be present in some nitration mixtures, leading to the formation of the corresponding carboxylic acid or other oxidized species.[2]Avoid overly harsh nitrating agents and excessively high temperatures.
Incomplete Reaction Unreacted starting material will contaminate the final product.Ensure the reaction goes to completion by monitoring with TLC. If necessary, extend the reaction time or slightly increase the temperature, while being mindful of byproduct formation.
Residual Solvents or Reagents Improper purification can leave residual solvents or reagents in the final product.Thoroughly wash the crude product with appropriate solvents (e.g., cold water) to remove inorganic salts and acids.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for removing impurities and obtaining a pure product.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the underlying mechanism for the nitration of 3-hydroxy-4-methylbenzoic acid?

A1: The nitration of 3-hydroxy-4-methylbenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: A strong acid, typically sulfuric acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Electrophilic Attack: The electron-rich aromatic ring of 3-hydroxy-4-methylbenzoic acid attacks the nitronium ion. The position of attack is directed by the existing substituents. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.[5] The formation of this compound is a result of these combined directing effects.

  • Rearomatization: A base (often water or the bisulfate ion) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product.[5]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of this reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal time to quench the reaction, maximizing yield and minimizing byproduct formation.

Q3: What are the best practices for purifying the crude this compound?

A3: Purification of the crude product is crucial for obtaining a high-purity compound. The following steps are recommended:

  • Washing: After filtering the precipitated crude product, wash it thoroughly with ice-cold water to remove any residual acids and inorganic salts.[2]

  • Recrystallization: Recrystallization is a powerful technique for purification. An ethanol/water mixture is often a suitable solvent system.[2] Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.

  • Drying: After filtering the recrystallized product, dry it thoroughly under vacuum to remove any residual solvent.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The nitration of aromatic compounds is a potentially hazardous reaction and should be performed with appropriate safety measures in place.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care. Always add acid to water, not the other way around.

  • Exothermic Reaction: The reaction is exothermic. Use an ice bath to control the temperature and add reagents slowly to prevent a runaway reaction.[2]

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.

III. Experimental Workflow and Visualization

General Experimental Protocol

The following is a generalized protocol for the nitration of 3-hydroxy-4-methylbenzoic acid. It is essential to adapt this procedure based on the specific scale and available resources of your laboratory.

Materials:

  • 3-hydroxy-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol

  • Appropriate glassware (round-bottom flask, dropping funnel, beakers, etc.)

  • Stirring apparatus

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxy-4-methylbenzoic acid in concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 3-hydroxy-4-methylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.[3] Vigorous stirring is crucial during this addition.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice in a beaker with constant stirring.

  • Allow the ice to melt completely, then collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of ice-cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified product under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis and troubleshooting logic.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 3-hydroxy-4-methylbenzoic acid in conc. H₂SO₄ start->dissolve cool_reactant Cool to 0-5°C dissolve->cool_reactant add_nitrating_mix Slowly Add Nitrating Mix (maintain < 10°C) cool_reactant->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) cool_nitrating_mix Cool Nitrating Mix prep_nitrating_mix->cool_nitrating_mix cool_nitrating_mix->add_nitrating_mix stir Stir in Ice Bath (Monitor by TLC) add_nitrating_mix->stir quench Quench on Ice stir->quench filter_precipitate Filter Precipitate quench->filter_precipitate wash Wash with Cold Water filter_precipitate->wash recrystallize Recrystallize (Ethanol/Water) wash->recrystallize dry Dry Product recrystallize->dry end End Product dry->end

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_problem Common Problems cluster_solution Solutions low_yield Low Yield Inadequate nitrating agent Suboptimal temperature Incorrect stoichiometry Product loss during workup solution_yield Improve Yield Use fresh reagents Optimize temperature (0-10°C) Check molar ratios Careful workup low_yield->solution_yield poor_selectivity Poor Selectivity Competing directing effects Steric hindrance solution_selectivity Improve Selectivity Low temperature reaction Optimize nitrating agent/solvent poor_selectivity->solution_selectivity impurities Impurities Over-nitration Oxidation of methyl group Incomplete reaction solution_impurities Reduce Impurities Control stoichiometry & temp. Monitor by TLC Ensure complete reaction Recrystallize impurities->solution_impurities

References

stability of 3-Hydroxy-4-methyl-2-nitrobenzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Hydroxy-4-methyl-2-nitrobenzoic acid (CAS No. 6946-15-2). This molecule is a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals and functional materials.[1] However, its substituted aromatic structure presents unique stability challenges, especially when subjected to acidic conditions during experimental workflows.

This guide is designed for researchers, chemists, and drug development professionals. It provides a framework for understanding, diagnosing, and mitigating potential stability issues. We will move from theoretical chemical principles to practical, step-by-step troubleshooting and analytical protocols. Our goal is to empower you to anticipate challenges, validate the integrity of your compound, and ensure the reliability of your experimental outcomes.

Section 1: Understanding the Chemical Stability of this compound

Before troubleshooting, it's crucial to understand the molecule's intrinsic properties. The stability of this compound is governed by the interplay of its three functional groups on the benzene ring: a hydroxyl (-OH) group, a methyl (-CH₃) group, and a nitro (-NO₂) group, all influencing the carboxylic acid (-COOH) moiety.

Q1: What are the primary potential degradation pathways for this molecule in an acidic medium?

A1: Based on its structure, two primary degradation pathways should be considered under acidic conditions:

  • Acid-Catalyzed Decarboxylation: The presence of a hydroxyl group ortho to the carboxylic acid makes the molecule structurally similar to salicylic acid. Salicylic acid and its derivatives are known to undergo decarboxylation (loss of CO₂) when heated, a reaction that can be catalyzed by acid.[2][3][4] The electron-donating effects of the hydroxyl and methyl groups can increase the electron density on the ring, potentially facilitating the protonation step that initiates decarboxylation.[4] The resulting product would be 3-methyl-2-nitrophenol.

  • Nitro Group Rearrangement or Hydrolysis: Aromatic nitro compounds can be susceptible to rearrangement in very strong, hot acidic media, such as trifluoromethanesulphonic acid.[5] While less common under typical laboratory acidic conditions (e.g., HCl, H₂SO₄), it remains a possibility under harsh stress conditions. The electron-withdrawing nature of the nitro group generally makes the ring resistant to oxidative degradation but can influence its behavior in other ways.[6]

Section 2: Troubleshooting Guide: Is My Compound Degrading?

Unexpected experimental results are often the first sign of compound instability. This section provides a logical workflow to diagnose potential degradation.

Initial Observations and First Steps

Q2: My solution containing the compound in acid has changed color. Is this a sign of degradation?

A2: A color change can indicate a chemical transformation. Nitrophenols, the potential product of decarboxylation, are often colored. However, it could also be a simple pH effect on the chromophore of the parent molecule.

  • Troubleshooting Step: First, neutralize a small aliquot of the colored solution. If the color reverts to the original, it is likely a pH-indicator effect. If the color persists or changes to something new, it strongly suggests the formation of a new chemical entity, and you should proceed with analytical validation (See Section 3).

Q3: I've observed a precipitate forming after adding acid to my compound. Is it degrading?

A3: While degradation can sometimes lead to less soluble products, the most common cause of precipitation is a change in solubility. This compound, like most carboxylic acids, is significantly less soluble in acidic aqueous solutions than in neutral or basic solutions where it exists as a salt.

  • Troubleshooting Step: Check the pH of your solution. If it's acidic, the precipitation is likely due to the protonation of the carboxylate to the less soluble free acid. To confirm, take a small sample of the supernatant (the clear liquid) and analyze it using the HPLC method in Section 3. A significantly lower concentration than expected would confirm that the precipitate is your starting material.

Logical Diagnostic Workflow

The following diagram outlines a systematic approach to troubleshooting stability issues.

G start Unexpected Result (e.g., low yield, new TLC spot) check_physical Observe Physical Properties: Color Change? Precipitation? start->check_physical is_precipitate Is there a precipitate? check_physical->is_precipitate check_solubility Verify Solubility: 1. Check pH. 2. Analyze supernatant via HPLC. is_precipitate->check_solubility Yes is_color_change Is there a color change? is_precipitate->is_color_change No analytical_validation Perform Analytical Validation (See Protocol 3.1) check_solubility->analytical_validation check_ph_effect Test for pH Effect: Neutralize a small aliquot. Does color revert? is_color_change->check_ph_effect Yes is_color_change->analytical_validation No check_ph_effect->analytical_validation No (Color Persists) no_degradation No Degradation Detected: Issue is likely solubility or other experimental parameter. check_ph_effect->no_degradation Yes (Color Reverts) degradation_confirmed Degradation Confirmed: Identify degradant(s). Optimize reaction conditions. analytical_validation->degradation_confirmed New Peaks > 2% analytical_validation->no_degradation Purity > 98%

Caption: Troubleshooting workflow for stability assessment.

Section 3: Key Experimental Protocols

When troubleshooting suggests chemical instability, a forced degradation study is the definitive method to confirm and quantify it.[7][8][9] This involves intentionally stressing the compound and analyzing the outcome.

Protocol 3.1: HPLC-Based Forced Degradation Study

This protocol is designed to assess the stability of your compound in a specific acidic medium over time. High-Performance Liquid Chromatography (HPLC) is ideal for separating the parent compound from potential degradation products.[7]

Objective: To quantify the percentage of this compound remaining after exposure to acidic conditions at a set temperature and time.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Your specific acid of interest (e.g., 1M HCl)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector (detection at ~254 nm or a wavelength maximum for your compound)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of ACN:water. This is your Stock Solution (1 mg/mL) .

  • Sample Preparation: Prepare the following three samples in separate vials.

    • Time-Zero (T₀) Sample: Mix 100 µL of Stock Solution with 900 µL of 50:50 ACN:water. This represents 100% compound integrity.

    • Control Sample: Mix 100 µL of Stock Solution with 900 µL of water. Store this alongside the Stress Sample. This controls for degradation in the absence of the stressor acid.

    • Stress Sample: Mix 100 µL of Stock Solution with 900 µL of your chosen acidic solution (e.g., 1M HCl).

  • Stress Condition:

    • Place the Control Sample and Stress Sample in a controlled environment (e.g., a 50 °C water bath) for a defined period (e.g., 4 hours). The conditions should be slightly harsher than your actual experiment to accelerate potential degradation.[10]

  • HPLC Analysis:

    • Set up your HPLC method. A good starting point is a gradient method:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in ACN

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

    • Inject the T₀, Control, and stressed Stress samples.

  • Data Interpretation:

    • Compare the chromatograms. In the Stress Sample chromatogram, look for:

      • A decrease in the peak area of the parent compound compared to the T₀ and Control samples.

      • The appearance of new peaks, which are potential degradation products.

    • Calculate the percent degradation using the peak areas: % Degradation = (1 - (Area_Stress / Area_T₀)) * 100

SamplePurposeExpected Outcome (If Stable)Expected Outcome (If Unstable)
Time-Zero (T₀) Establishes the initial peak area and retention time of the pure compound.A single, sharp peak representing 100% of the compound.A single, sharp peak representing 100% of the compound.
Control Monitors for degradation due to solvent or temperature, absent the acid stressor.Peak area should be >98% of the T₀ peak area.Peak area should be >98% of the T₀ peak area.
Stress Sample Exposes the compound to the acidic condition to force degradation.Peak area should be >98% of the T₀ peak area. No new peaks.Peak area is significantly reduced. New peaks are observed.

Section 4: Frequently Asked Questions (FAQs)

Q4: I have confirmed that my compound is degrading. What are my options to mitigate this?

A4:

  • Lower the Temperature: Chemical reactions, including degradation, are highly temperature-dependent. Running your reaction at a lower temperature will slow the rate of degradation.

  • Reduce Exposure Time: Minimize the time your compound spends in the acidic medium. Can the subsequent step be performed immediately after the acid-mediated step is complete?

  • Use a Milder Acid or Lower Concentration: Investigate if a weaker acid (e.g., acetic acid instead of HCl) or a lower concentration of the strong acid is sufficient for your desired reaction.

  • Protecting Groups: In a synthetic context, you could consider protecting the carboxylic acid or hydroxyl group before subjecting the molecule to harsh acidic conditions, followed by a deprotection step later in the sequence.

Q5: How can I identify the structure of the new peak in my HPLC chromatogram?

A5: Identifying unknown degradation products requires more advanced analytical techniques. The most common method is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique will provide the mass of the unknown peak, which you can compare to the expected mass of potential degradants like 3-methyl-2-nitrophenol (the decarboxylation product). For unambiguous structural confirmation, the degradant may need to be isolated via preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Q6: Could the nitro group be reduced under acidic conditions?

A6: The reduction of an aromatic nitro group to an amine typically requires a reducing agent (e.g., metals like iron, tin, or zinc in acid, or catalytic hydrogenation).[12][13] While some side reactions can occur in strongly acidic media, simple reduction is unlikely to be a major degradation pathway with acid alone unless a reducing agent is also present in your reaction mixture.

References

preventing decomposition of 3-Hydroxy-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Hydroxy-4-methyl-2-nitrobenzoic acid (CAS 6946-15-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting, and best practices for preventing the decomposition of this compound during storage and experimentation.

Frequently Asked Questions (FAQs) on Stability & Storage

Q1: What is the primary cause of degradation for this compound?

A1: The decomposition of this compound is primarily driven by two chemical processes stemming from its molecular structure: Oxidation of the phenolic hydroxyl group and thermal decarboxylation of the benzoic acid moiety.[1][2] The electron-withdrawing nature of the nitro group, combined with the hydroxyl group, makes the aromatic ring susceptible to oxidative degradation, while the carboxylic acid group can be lost as carbon dioxide (CO₂) upon heating.[3][4]

Q2: My solid-form compound has developed a pink or brownish tint over time. What is happening?

A2: The development of color, ranging from pink to dark brown, is a classic indicator of phenolic oxidation.[5] The hydroxyl group on the aromatic ring can be oxidized to form quinone-type structures, which are highly colored and can further polymerize. This process is often initiated by exposure to light (photo-oxidation), air (auto-oxidation), or trace metal impurities.[5][6]

Q3: What are the ideal storage conditions for long-term stability?

A3: To ensure maximum shelf-life and prevent degradation of the solid compound, it should be stored under controlled conditions. The key is to mitigate exposure to oxygen, light, heat, and moisture.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of both oxidation and thermal decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents auto-oxidation of the sensitive phenolic group.[5]
Light Amber glass vial, stored in the darkPrevents photo-oxidation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and potential catalysis of degradation pathways.

Source: Synthesized from general best practices for phenolic and nitroaromatic compounds.[7][8]

Q4: I've prepared a stock solution in DMSO, but it's turning yellow/brown after a few days at room temperature. Why?

A4: This is also a sign of oxidative degradation. While DMSO is a common solvent, prolonged storage at room temperature, especially with exposure to light and air in the headspace of the vial, can accelerate the oxidation of the phenolic group. The presence of impurities in the solvent or container can also catalyze this process. For optimal stability in solution, prepare fresh solutions or store aliquots at -20°C or -80°C under an inert atmosphere.

Troubleshooting Guide: Common Decomposition Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent results or loss of compound activity in cell-based assays.

  • Potential Cause: Degradation of the compound in the culture medium after dilution. The pH of most cell culture media (typically pH 7.2-7.4) can deprotonate the phenolic hydroxyl group, making it significantly more susceptible to rapid oxidation.[2] The presence of metal ions in the medium can further catalyze this degradation.[9]

  • Troubleshooting Steps:

    • Minimize Incubation Time: Add the compound to the cells immediately after dilution into the medium.

    • Use Fresh Solutions: Always prepare fresh dilutions from a frozen, concentrated stock solution right before the experiment.

    • Control Experiment: Run a control where you incubate the compound in the medium for the same duration as your experiment, then analyze its concentration and purity via HPLC to quantify the extent of degradation.

    • Consider Additives: For some applications, the inclusion of a mild antioxidant like N-acetylcysteine (NAC) in the medium could be tested for its ability to protect the compound, but this must be validated for non-interference with the assay.

Issue 2: Appearance of a new, unexpected peak in my HPLC chromatogram during analysis.

  • Potential Cause: You are likely observing a degradation product. A common degradation pathway is decarboxylation, which would result in the formation of 3-methyl-2-nitrophenol. This product would be more nonpolar and thus have a longer retention time in a typical reversed-phase HPLC setup.

  • Troubleshooting Steps:

    • Check Sample Preparation: Was the sample heated during preparation (e.g., to dissolve)? Thermal decarboxylation is a known degradation route for nitrobenzoic acids.[1][4] Avoid heating solutions if possible.

    • Analyze the Mobile Phase: Ensure the pH of your mobile phase is compatible. Highly basic mobile phases can accelerate oxidative degradation on-column or in the autosampler.

    • LC-MS Analysis: If available, use LC-MS to identify the mass of the unknown peak. The expected mass of the decarboxylated product (3-methyl-2-nitrophenol, C₇H₇NO₃) is approximately 153.12 g/mol , compared to the parent compound's mass of 197.14 g/mol .

Visualizing Decomposition Pathways

The primary chemical instabilities of this compound can be visualized as follows:

cluster_main This compound cluster_path1 Oxidative Pathway cluster_path2 Thermal Pathway Parent C₈H₇NO₅ Oxidation_Product Quinone-type Structures (Colored Products) Parent->Oxidation_Product  Light, O₂, Metal Ions, High pH Decarboxylation_Product 3-Methyl-2-nitrophenol (Loss of Activity) Parent->Decarboxylation_Product  Heat (Δ)

Caption: Key decomposition pathways for this compound.

Protocols for Preventing Decomposition

Adhering to strict handling protocols is the most effective way to maintain the integrity of your compound.

Experimental Protocol 1: Preparation of a Stable Stock Solution

This protocol details the steps for preparing a concentrated stock solution in an organic solvent for long-term storage.

  • Preparation:

    • Bring the vial of solid this compound to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing:

    • Quickly weigh the desired amount of the compound in a low-humidity environment if possible. Minimize the time the container is open.

  • Solvent Selection:

    • Use a high-purity, anhydrous-grade solvent. DMSO or DMF are common choices. Ensure the solvent is free of peroxides.

  • Dissolution:

    • Add the solvent to the solid compound.

    • To aid dissolution, use gentle agitation or sonication in a room-temperature water bath. Crucially, avoid heating the solution , as this can induce thermal decarboxylation.[1]

  • Inert Gas Purge:

    • Once fully dissolved, gently bubble dry argon or nitrogen gas through the solution for 2-3 minutes to displace any dissolved oxygen.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene cryovials.

    • Seal the vials tightly. For screw-cap vials, consider using parafilm for an extra barrier.

    • Store the aliquots at -80°C for maximum long-term stability.

Experimental Workflow: Stock Solution Preparation

start Start equilibrate Equilibrate solid to RT in desiccator start->equilibrate weigh Weigh compound (minimize air exposure) equilibrate->weigh dissolve Dissolve in anhydrous solvent (No heating) weigh->dissolve purge Purge with N₂ or Ar to remove O₂ dissolve->purge aliquot Aliquot into single-use vials purge->aliquot store Store at -80°C aliquot->store end End store->end

References

Validation & Comparative

A Practical Guide to the Acquisition and Spectroscopic Validation of 3-Hydroxy-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development, chemical synthesis, and materials science, the unambiguous confirmation of a molecule's structure and purity is a foundational requirement for regulatory approval, patentability, and the validity of all subsequent research. 3-Hydroxy-4-methyl-2-nitrobenzoic acid (CAS: 6946-15-2; Molecular Formula: C₈H₇NO₅; Molecular Weight: 197.14 g/mol ) is a substituted benzoic acid derivative with potential applications as a synthetic building block or biologically active compound.[1][2] Its specific substitution pattern necessitates a rigorous, multi-technique analytical approach to differentiate it from potential isomers and impurities that may arise during synthesis.

This guide provides a comprehensive framework for the spectral data validation of this compound. We move beyond a simple listing of data points to explain the causality behind experimental choices, establishing a self-validating system where data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are integrated to build an unassailable structural proof. This document is intended for researchers, analytical chemists, and quality control professionals who require not just data, but confidence in their results.

Chapter 1: Predicted Spectroscopic Profile

Before acquiring experimental data, a thorough understanding of the expected spectral characteristics based on the known chemical structure is paramount. This predictive analysis forms the basis against which all experimental results will be compared.

The structure of this compound features several key functionalities: a carboxylic acid, a phenol, a nitro group, and a methyl group on an aromatic ring. The substitution pattern—with protons at positions 5 and 6—is key to its unique spectral fingerprint.

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Value / Observation Rationale
¹H NMR Aromatic Proton (H-6)~7.8-8.0 ppm (d)Deshielded by adjacent electron-withdrawing COOH group. Coupled to H-5.
Aromatic Proton (H-5)~7.0-7.2 ppm (d)Shielded relative to H-6. Coupled to H-6.
Methyl Protons (-CH₃)~2.3-2.5 ppm (s)Standard chemical shift for an aryl methyl group. Singlet as there are no adjacent protons.
Phenolic Proton (-OH)~10-12 ppm (br s)Acidic proton, often broad. Shift is concentration and solvent dependent.
Carboxylic Acid Proton (-COOH)>12 ppm (br s)Highly deshielded, acidic proton. Very broad signal.
¹³C NMR Carbons (Total)8 distinct signalsThe molecule has no plane of symmetry, making all 8 carbons chemically unique.
Carboxylic Carbon (-COOH)~165-170 ppmTypical range for a carboxylic acid carbonyl carbon.
Aromatic Carbons (C-O, C-N)~120-160 ppmQuaternary carbons attached to heteroatoms will be in this deshielded region.
Aromatic Carbons (C-H, C-C)~115-140 ppmStandard range for substituted benzene ring carbons.
Methyl Carbon (-CH₃)~15-20 ppmTypical range for an aryl methyl carbon.
FT-IR O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)Characteristic broad absorption due to hydrogen bonding.
O-H Stretch (Phenol)3200-3600 cm⁻¹ (broad)Phenolic hydroxyl group stretch.
C=O Stretch (Carboxylic Acid)1680-1710 cm⁻¹Strong absorption typical for a conjugated carboxylic acid.
N-O Asymmetric Stretch1520-1560 cm⁻¹Strong absorption characteristic of a nitro group.
N-O Symmetric Stretch1340-1380 cm⁻¹Strong absorption characteristic of a nitro group.
Mass Spec. Molecular Ion (ESI-)m/z 196.02 [M-H]⁻Electrospray ionization in negative mode is ideal for deprotonating the acidic compound.

Chapter 2: Experimental Workflow for Data Acquisition and Validation

A robust validation strategy relies on acquiring high-quality data under controlled conditions. The following workflow and protocols are designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation cluster_confirm Confirmation Prep Weigh Analyte & Internal Standard NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR Parallel Analysis FTIR FT-IR Spectroscopy (ATR) Prep->FTIR Parallel Analysis MS High-Res Mass Spec (ESI-TOF) Prep->MS Parallel Analysis Analysis Process Raw Data (Integrate, Pick Peaks) NMR->Analysis FTIR->Analysis MS->Analysis Compare Compare Experimental vs. Predicted Data Analysis->Compare Isomer Isomer Comparison (Chapter 3) Compare->Isomer Confirm Structure & Purity Confirmed Isomer->Confirm

Caption: Overall workflow for spectroscopic validation.

Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The choice of solvent is critical for NMR analysis of this compound. DMSO-d₆ is selected for its ability to dissolve polar aromatic acids and, importantly, to slow the chemical exchange of the acidic -OH and -COOH protons, allowing for their observation. For quantitative NMR (qNMR), an internal standard of known purity, such as maleic acid, is essential for accurate purity determination.[3]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10-15 mg of this compound and ~5-10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolution: Add ~0.7 mL of DMSO-d₆. Cap and vortex until the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz. Ensure the instrument is properly tuned and shimmed.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Crucially, set a long relaxation delay (D1) of at least 30 seconds. This ensures full relaxation of all protons, including the slowly relaxing quaternary carbon-attached protons, which is essential for accurate integration and quantification.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (~1024 or more) to obtain clear signals for all 8 carbons, including the quaternary carbons which typically have lower intensity.

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm.

Validation System:

  • Chemical Shifts: Do the observed chemical shifts for the two aromatic doublets and the methyl singlet match the predicted values in Table 1?

  • Integration: Is the integration ratio of the aromatic protons to the methyl protons 1:1:3?

  • Multiplicity: Are the aromatic protons observed as two distinct doublets, confirming their ortho-coupling?

  • Purity Calculation: Compare the integral of a well-resolved analyte proton signal (e.g., the methyl singlet) to the integral of the internal standard signal to calculate the mass fraction purity.

Protocol 2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and avoids complications associated with KBr pellet preparation, such as moisture absorption.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (~1-2 mg) of the crystalline sample onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background. Perform a baseline correction if necessary.

Validation System:

  • Correlate every major absorption band with a specific functional group predicted in Table 1.

  • The presence of the very broad O-H stretch (2500-3300 cm⁻¹), the sharp C=O stretch (~1700 cm⁻¹), and the two strong N-O stretches (~1540 and ~1360 cm⁻¹) provides a rapid and definitive functional group fingerprint.

Protocol 2.3: High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI) in negative ion mode is chosen because the acidic protons on the carboxylic acid and phenol are easily removed, forming a stable [M-H]⁻ anion. A Time-of-Flight (TOF) analyzer is used to obtain a high-resolution mass measurement, which is critical for confirming the elemental composition.[4]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in negative ion mode over a mass range of m/z 50-500.

  • Elemental Composition: Use the instrument's software to calculate the elemental composition from the exact mass of the observed molecular ion.

Validation System:

  • The calculated exact mass for C₈H₆NO₅⁻ ([M-H]⁻) is 196.0246.

  • The experimentally observed mass should match this value to within 5 ppm. This high degree of accuracy effectively rules out other elemental compositions and provides strong evidence for the molecular formula.[5]

Chapter 3: Comparative Analysis - The Importance of Isomer Differentiation

A common challenge in organic synthesis is the formation of unwanted isomers. For this compound, a plausible isomeric impurity is 3-Hydroxy-4-methyl-5-nitrobenzoic acid . Spectroscopic analysis, particularly ¹H NMR, is exceptionally powerful for distinguishing between these two compounds.

G cluster_target Target: this compound cluster_isomer Isomer: 3-Hydroxy-4-methyl-5-nitrobenzoic acid Target_H Aromatic Protons: - H-6 (d) adjacent to COOH - H-5 (d) adjacent to CH3 Target_Result Result: Two Doublets Target_H->Target_Result ortho-coupling Isomer_H Aromatic Protons: - H-2 (s) between COOH and OH - H-6 (s) between NO2 and CH3 Isomer_Result Result: Two Singlets Isomer_H->Isomer_Result no adjacent H Compare ¹H NMR Analysis Compare->Target_H Compare->Isomer_H

Caption: Logical differentiation of isomers via ¹H NMR.

Table 2: Predicted ¹H NMR Comparison of Target Compound and Plausible Isomer

Feature This compound (Target) 3-Hydroxy-4-methyl-5-nitrobenzoic acid (Isomer) Key Differentiator
Aromatic Region Two signals, both doublets (J ≈ 8 Hz)Two signals, both singletsThe presence or absence of proton-proton coupling is definitive.
H-6 Chemical Shift ~7.8-8.0 ppm~7.6-7.8 ppm (as H-6)The proton adjacent to the carboxylic acid in the target is significantly deshielded.
H-5/H-2 Shift ~7.0-7.2 ppm (as H-5)~8.0-8.2 ppm (as H-2)The proton between two oxygen-bearing groups in the isomer (H-2) would be highly deshielded.

This comparative analysis demonstrates the power of the validation workflow. A simple inspection of the aromatic region in the ¹H NMR spectrum provides an immediate and unambiguous confirmation of the substitution pattern, serving as a powerful quality control check.

Conclusion

The validation of this compound is not achieved by a single measurement but by the logical synthesis of complementary data from orthogonal analytical techniques. The ¹H NMR confirms the specific proton environment and substitution pattern, ¹³C NMR verifies the complete carbon skeleton, FT-IR provides a rapid fingerprint of the essential functional groups, and high-resolution mass spectrometry confirms the elemental composition with high precision.

By following the protocols and validation checks outlined in this guide, researchers can establish a self-validating system that provides an authoritative and defensible confirmation of the identity, purity, and structure of their compound, ensuring the integrity of their scientific work.

References

A Comparative Guide to the Synthesis of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methyl-2-nitrobenzoic acid is a valuable substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of hydroxyl, methyl, nitro, and carboxylic acid functionalities on the benzene ring presents a unique synthetic challenge. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering a critical evaluation of their respective methodologies, potential yields, and operational considerations. The insights presented herein are intended to assist researchers, chemists, and professionals in drug development in selecting the most suitable pathway for their specific needs.

Route A: Direct Nitration of 3-Hydroxy-4-methylbenzoic Acid

This approach is the most direct, involving the electrophilic nitration of the readily available starting material, 3-hydroxy-4-methylbenzoic acid. The success of this route is contingent on the regioselectivity of the nitration, which is governed by the directing effects of the existing substituents on the aromatic ring.

Mechanistic Considerations

The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a moderately activating ortho-, para-director. Conversely, the carboxylic acid group is a deactivating meta-director.[1][2] The interplay of these electronic effects dictates the position of the incoming nitro group. The powerful activating and directing influence of the hydroxyl group is expected to be dominant, favoring substitution at the positions ortho and para to it. Given that the para position is blocked by the methyl group, nitration is anticipated to occur at one of the ortho positions (C2 or C6). Steric hindrance from the adjacent carboxylic acid and methyl groups may influence the ratio of the resulting isomers.

Experimental Protocol (Proposed)
  • Step 1: Nitration

    • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxy-4-methylbenzoic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

    • Slowly add the nitrating mixture dropwise to the solution of 3-hydroxy-4-methylbenzoic acid, maintaining the reaction temperature below 10 °C.[3]

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to isolate the desired this compound isomer.

Visualizing the Pathway

Route A start 3-Hydroxy-4-methylbenzoic acid reagents HNO₃, H₂SO₄ start->reagents product This compound reagents->product

Caption: Direct nitration of 3-hydroxy-4-methylbenzoic acid.

Route B: Oxidation of 3-Hydroxy-4-methyl-2-nitrotoluene

This two-step route involves the initial synthesis of a nitrotoluene intermediate, followed by the oxidation of the methyl group to a carboxylic acid. This approach can offer better control over the regiochemistry of the final product.

Mechanistic Considerations

The first step involves the nitration of a suitable precursor, such as 4-methyl-m-cresol (3-hydroxy-4-methyltoluene). The hydroxyl group's strong ortho-, para-directing effect will primarily dictate the position of nitration. Nitration at the position ortho to the hydroxyl group and meta to the methyl group is expected. The subsequent step is the oxidation of the methyl group of the resulting 3-hydroxy-4-methyl-2-nitrotoluene. This transformation can be achieved using various strong oxidizing agents.

Experimental Protocol (Proposed)
  • Step 1: Synthesis of 3-Hydroxy-4-methyl-2-nitrotoluene (Nitration of 4-methyl-m-cresol)

    • Dissolve 4-methyl-m-cresol (1 equivalent) in a suitable solvent like glacial acetic acid and cool to -5 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, cooled to below 5 °C.

    • Slowly add the nitrating mixture to the cresol solution, maintaining the temperature between -5 °C and 0 °C.[4]

    • After the addition, stir the reaction mixture at low temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by pouring it into ice-water and extract the product with an organic solvent.

    • Wash the organic phase, dry, and concentrate to obtain the crude 3-hydroxy-4-methyl-2-nitrotoluene, which can be purified by chromatography.

  • Step 2: Oxidation to this compound

    • In a round-bottom flask, suspend the 3-hydroxy-4-methyl-2-nitrotoluene (1 equivalent) in an aqueous solution of sodium dichromate (or potassium permanganate).

    • Slowly add concentrated sulfuric acid to the stirred mixture, controlling the temperature to prevent excessive heating.[5]

    • Heat the reaction mixture to reflux for several hours until the oxidation is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove chromium salts.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

    • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

Visualizing the Pathway

Route B start 4-Methyl-m-cresol reagents1 HNO₃, H₂SO₄ start->reagents1 intermediate 3-Hydroxy-4-methyl-2-nitrotoluene reagents1->intermediate reagents2 Na₂Cr₂O₇, H₂SO₄ intermediate->reagents2 product This compound reagents2->product

Caption: Two-step synthesis via oxidation of a nitrotoluene intermediate.

Performance Comparison

ParameterRoute A: Direct NitrationRoute B: Oxidation of Nitrotoluene
Starting Material 3-Hydroxy-4-methylbenzoic acid4-Methyl-m-cresol
Number of Steps 12
Key Challenge Regioselectivity, potential for multiple isomersSynthesis and handling of the nitrotoluene intermediate
Potential Yield Moderate (dependent on isomer separation)Potentially higher overall yield due to better regiocontrol
Purification Likely requires careful chromatographic separation of isomersPurification required for both intermediate and final product
Scalability Potentially simpler for large-scale production if regioselectivity is highTwo-step process may be more complex to scale up
Safety & Handling Use of concentrated nitric and sulfuric acidsUse of nitrating agents and strong oxidants like dichromate

Discussion

Route A offers the most straightforward and atom-economical approach. However, its primary drawback lies in the potential lack of regioselectivity. The combined directing effects of the hydroxyl, methyl, and carboxylic acid groups could lead to the formation of a mixture of nitro isomers, necessitating challenging purification procedures and potentially lowering the overall yield of the desired product. The strong activating nature of the phenol may also lead to over-nitration or oxidative side reactions if the conditions are not carefully controlled.[4]

Route B provides a more controlled, albeit longer, synthetic pathway. By first establishing the nitro group on the cresol ring, the subsequent oxidation of the methyl group is a well-established transformation. The nitration of 4-methyl-m-cresol is expected to be highly regioselective, with the powerful ortho-directing hydroxyl group dictating the position of the incoming nitro group to the C2 position. This route avoids the issue of isomeric mixtures of the final product. However, it introduces an additional synthetic step, which may impact the overall efficiency and cost. The oxidation step typically employs harsh reagents like chromium salts, which pose environmental and safety concerns.[5]

The choice between these two synthetic routes will depend on the specific requirements of the researcher. For exploratory, small-scale synthesis where the isolation of the desired isomer from a mixture is feasible, the direct nitration of Route A may be a quicker option to access the target compound. For larger-scale synthesis where high purity and predictable outcomes are paramount, the two-step approach of Route B is likely the more robust and reliable method, despite its increased length. Further experimental validation is recommended to determine the optimal conditions and actual yields for each route.

References

A Spectroscopic Guide to Differentiating Nitrobenzoic Acid Isomers: From Fingerprints to Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular isomers are paramount. The three isomers of nitrobenzoic acid—ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid)—serve as critical building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. While sharing the same chemical formula, C₇H₅NO₄, the spatial arrangement of the nitro (-NO₂) and carboxylic acid (-COOH) groups on the benzene ring profoundly alters their physicochemical properties and, consequently, their spectroscopic signatures.[1][2] This guide provides an in-depth comparative analysis of these isomers using fundamental spectroscopic techniques: Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the mechanistic basis for the observed spectral differences, offering field-proven insights to ensure accurate and reliable characterization.

The Decisive Role of Substituent Position

The electronic interplay between the electron-withdrawing nitro group and the carboxylic acid group governs the distinct spectroscopic behavior of each isomer. The proximity of these groups in the ortho isomer introduces steric hindrance and potential intramolecular interactions, which are absent in the meta and para isomers. These structural nuances directly influence the vibrational modes of the chemical bonds and the electronic environment of the atomic nuclei, resulting in unique "fingerprints" for each molecule across different spectroscopic methods.[3]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Relationship between isomers and analytical methods.

Vibrational Spectroscopy: A Tale of Two Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light from vibrating molecules, which is dependent on changes in polarizability.

Infrared (IR) Spectroscopy

The IR spectra of the nitrobenzoic acid isomers are dominated by the characteristic absorptions of the carboxylic acid and nitro functional groups. However, subtle yet significant differences arise from the isomeric positions.

Key Differentiating Features:

  • O-H Stretch (Carboxylic Acid): All three isomers exhibit a very broad absorption band in the 3200-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer. The broadness is a hallmark of the strong intermolecular hydrogen bonding.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is observed around 1700 cm⁻¹ for all isomers. The position of this peak can be influenced by the electronic effects of the nitro group.

  • N-O Stretches (Nitro Group): Two distinct, strong absorptions are characteristic of the nitro group: the asymmetric stretch (around 1525-1550 cm⁻¹) and the symmetric stretch (around 1345-1350 cm⁻¹). The exact positions of these bands are sensitive to the electronic environment dictated by the isomer.

  • C-H Aromatic Stretches: These appear in the 3100-3000 cm⁻¹ region.

  • C=C Aromatic Stretches: Multiple bands are observed in the 1600-1450 cm⁻¹ range.

Vibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
O-H Stretch (broad)~3200-2500~3100-2500~3100-2500
C=O Stretch~1700~1700~1700
N-O Asymmetric Stretch~1530~1530~1525
N-O Symmetric Stretch~1350~1350~1345
C-H Aromatic Stretch~3100-3000~3100-3000~3100-3000
C=C Aromatic Stretch~1600-1450~1600-1450~1600-1450

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[2]

Causality Behind the Differences: The "ortho effect" in 2-nitrobenzoic acid, where steric hindrance between the adjacent nitro and carboxylic acid groups can disrupt the planarity of the molecule, may influence the vibrational coupling and lead to subtle shifts in the fingerprint region compared to the meta and para isomers.

Raman Spectroscopy

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

Key Differentiating Features:

  • NO₂ Symmetric Stretch: This mode is often strong in the Raman spectrum and can show slight shifts between the isomers.

  • Ring Breathing Modes: The symmetric vibrations of the benzene ring are typically intense in the Raman spectrum and are sensitive to the substitution pattern.

Vibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
NO₂ Symmetric Stretch~1350~1350~1345
Aromatic Ring ModesMultiple bandsMultiple bandsMultiple bands

Note: Raman scattering intensity is influenced by molecular polarizability.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for distinguishing between the nitrobenzoic acid isomers. The chemical shifts of the protons and carbons are highly sensitive to the electron density around them, which is directly influenced by the position of the electron-withdrawing nitro group.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum provides a clear distinction between the three isomers. The spectra are typically recorded in a deuterated solvent like DMSO-d₆.

Key Differentiating Features:

  • 2-Nitrobenzoic Acid: The four aromatic protons are all chemically non-equivalent, leading to a complex multiplet pattern.

  • 3-Nitrobenzoic Acid: The four aromatic protons are also chemically non-equivalent, resulting in another distinct and complex multiplet.

  • 4-Nitrobenzoic Acid: Due to the symmetry of the molecule, there are only two sets of chemically equivalent aromatic protons. This results in a much simpler spectrum, typically showing two doublets.

IsomerAromatic Protons (δ, ppm in DMSO-d₆)Carboxylic Acid Proton (δ, ppm in DMSO-d₆)
2-Nitrobenzoic Acid~8.1-7.7 (complex multiplet, 4H)~13.5 (singlet, 1H)
3-Nitrobenzoic Acid~8.7-7.8 (complex multiplet, 4H)~13.5 (singlet, 1H)
4-Nitrobenzoic Acid~8.3 (d, 2H), 8.1 (d, 2H)~13.6 (singlet, 1H)

Note: NMR chemical shifts are approximate and can vary with solvent and concentration.

Causality Behind the Differences: The electron-withdrawing nitro group deshields the nearby protons, shifting their signals downfield. The extent of this deshielding and the observed coupling constants (J-values) between adjacent protons are unique to each isomer's substitution pattern. The simplicity of the 4-nitrobenzoic acid spectrum is a direct consequence of its C₂ᵥ symmetry.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also show clear differences between the isomers.

IsomerAromatic Carbons (δ, ppm in DMSO-d₆)Carboxylic Carbon (δ, ppm in DMSO-d₆)
2-Nitrobenzoic Acid~148, 134, 132, 130, 129, 124~166
3-Nitrobenzoic Acid~148, 136, 131, 130, 127, 123~165
4-Nitrobenzoic Acid~150, 136, 131, 130, 124~166

Note: The number of signals in the aromatic region for 4-nitrobenzoic acid is reduced due to symmetry.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The primary transitions observed in nitrobenzoic acids are π → π* and n → π*.

Key Differentiating Features:

The position of the nitro group affects the extent of conjugation and the energy of the molecular orbitals, leading to differences in the wavelength of maximum absorbance (λ_max).

  • π → π transitions:* These are typically high-energy transitions that give rise to strong absorption bands.

  • n → π transitions:* These are lower-energy transitions involving the non-bonding electrons on the oxygen atoms of the nitro and carboxylic acid groups. They result in weaker absorption bands at longer wavelengths.

While specific λ_max values can vary with the solvent, the overall spectral shape and the relative intensities of the absorption bands can be used to differentiate the isomers. Generally, increased conjugation leads to a bathochromic (red) shift to longer wavelengths.

IsomerApproximate λ_max (nm) in Ethanol
2-Nitrobenzoic Acid~215, 255
3-Nitrobenzoic Acid~215, 258
4-Nitrobenzoic Acid~268

Causality Behind the Differences: In 4-nitrobenzoic acid, the nitro and carboxylic acid groups are in conjugation through the benzene ring, which lowers the energy gap for the π → π* transition, resulting in a λ_max at a longer wavelength compared to the meta isomer. The ortho isomer's spectrum can be more complex due to steric effects that may hinder coplanarity and affect the electronic transitions.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Experimental workflow for spectroscopic comparison.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid nitrobenzoic acid isomer is placed directly onto the diamond crystal of an ATR accessory.

  • Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the built-in clamp to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. The instrument software will automatically subtract the background spectrum.

Raman Spectroscopy
  • Sample Preparation: A small amount of the solid nitrobenzoic acid isomer is placed on a microscope slide or in a capillary tube.[2]

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Focus the laser on the sample.

    • Collect the scattered light over a Raman shift range of approximately 200-3500 cm⁻¹.

    • Optimize laser power and acquisition time to achieve a good signal-to-noise ratio while avoiding sample degradation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the nitrobenzoic acid isomer in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the nitrobenzoic acid isomer in ethanol. Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a quartz cuvette filled with ethanol.

    • Record the sample spectrum over a wavelength range of 200-400 nm. The instrument will automatically perform the baseline correction.

Conclusion

The spectroscopic differentiation of 2-, 3-, and 4-nitrobenzoic acid is a clear demonstration of how subtle changes in molecular structure lead to distinct and measurable physical properties.[2] While each technique provides valuable information, a multi-spectroscopic approach offers the most comprehensive and unambiguous characterization. For routine quality control and rapid identification, IR and UV-Vis spectroscopy are efficient tools. For definitive structural elucidation and differentiation, particularly in complex mixtures, NMR spectroscopy is indispensable. This guide serves as a foundational resource for researchers, enabling the confident and accurate identification and characterization of these important chemical building blocks in their scientific endeavors.

References

A Comparative Guide to the Chromatographic Purity Validation of 3-Hydroxy-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 3-Hydroxy-4-methyl-2-nitrobenzoic acid (CAS No: 6946-15-2) is a key chemical entity utilized in the synthesis of various pharmaceutical compounds and as a substrate analog in enzymatic studies[1][2]. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group, presents unique analytical challenges and necessitates a robust, validated method for purity assessment.

This guide provides an in-depth, comparative analysis of chromatographic methods for the validation of this compound purity. We will explore High-Performance Liquid Chromatography (HPLC) as the benchmark technique, offering a detailed, self-validating protocol. Furthermore, we will objectively compare its performance against alternative methods such as Gas Chromatography (GC) and the primary analytical technique of Quantitative Nuclear Magnetic Resonance (qNMR). The causality behind every experimental choice is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for method development and validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4].

The Benchmark Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile and semi-volatile pharmaceutical compounds due to its high resolution, sensitivity, and versatility[5]. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.

Principle of RP-HPLC for Purity Analysis

RP-HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. By precisely controlling the composition of the mobile phase, we can modulate the retention of the main compound and achieve separation from its potential impurities, which may include isomers, starting materials, or degradation products.

Causality Behind Method Development Choices

The development of a robust HPLC method is a systematic process where each parameter is chosen to address the specific chemical properties of the analyte.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as the primary choice. However, the acidic nature of this compound can lead to undesirable interactions with residual silanol groups on the silica backbone of standard columns, causing peak tailing. Therefore, a modern, end-capped C18 column or a specialized column with low silanol activity, such as a Newcrom R1, is highly recommended to ensure symmetrical peak shapes and improved resolution[6].

  • Mobile Phase Selection: The mobile phase must control the ionization state of the analyte. The presence of a carboxylic acid (pKa ≈ 2-4) necessitates the use of an acidified mobile phase. By adding an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase, we lower the pH well below the analyte's pKa. This suppresses the ionization of the carboxyl group, rendering the molecule less polar and ensuring consistent, sharp peaks. For applications requiring mass spectrometry (LC-MS) for impurity identification, a volatile acid like formic acid is essential[6]. Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detector Selection: this compound contains a chromophore, making it ideal for detection with a UV-Vis spectrophotometer. The wavelength should be set at the absorption maximum (λmax) of the analyte to achieve the highest sensitivity for both the main peak and any related impurities.

Experimental Workflow for HPLC Purity Validation

The overall process from receiving a sample to issuing a purity report follows a validated, logical flow.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_reporting Phase 4: Reporting A Sample & Standard Weighing C Solution Preparation A->C B Diluent Preparation (e.g., 50:50 ACN/H2O) B->C D System Suitability Test (SST) C->D E HPLC Sequence Run (Blank, Standard, Sample) D->E If SST Passes F Specificity (Peak Purity, Resolution) G Linearity & Range H Accuracy (% Recovery) I Precision (Repeatability, Intermediate) J LOD & LOQ K Robustness L Data Processing (% Area Normalization) E->L M Final Purity Report L->M

Caption: Workflow for HPLC-based purity validation.

Detailed Experimental Protocol: HPLC Method

This protocol is a self-validating system designed for accuracy and reproducibility.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30.1-35 min (20% B for re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm (or experimentally determined λmax).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: 50:50 (v/v) Acetonitrile and Water.

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Validation Procedure (as per ICH Q2(R1) Guidelines[3][7]):

    • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

    • Specificity: Analyze a blank (diluent), the sample solution, and a spiked sample (sample fortified with known impurities). The primary peak should be free of interference and well-resolved from any impurity peaks.

    • Linearity: Prepare a series of at least five concentrations across the range of 50% to 150% of the nominal sample concentration. Plot peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. The percent recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability: Analyze six separate preparations of the same sample. The RSD of the purity results should be ≤ 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results.

    • Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Robustness: Deliberately vary method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, pH of mobile phase A by ±0.2 units) and assess the impact on the results. The system suitability parameters must still be met.

Comparative Analysis of Alternative Methodologies

While HPLC is the primary choice, other techniques can provide orthogonal data, which is highly valuable for comprehensive purity assessment.

G cluster_hplc HPLC cluster_gc GC cluster_qnmr qNMR H1 Analyte in Solution H2 Separation based on Polarity/Hydrophobicity H1->H2 H3 Direct Detection (UV) H2->H3 G1 Analyte Derivatization (e.g., Methylation) G2 Separation based on Volatility/Boiling Point G1->G2 G3 Detection (FID) G2->G3 N1 Analyte + Internal Std in NMR Solvent N2 Signal Acquisition in Magnetic Field N1->N2 N3 Purity by Signal Integration Ratio N2->N3

Caption: Comparison of analytical principles.

Method 1: Gas Chromatography (GC)
  • Applicability & Rationale: GC is a powerful technique for separating volatile compounds[5]. This compound is a polar, non-volatile solid with a high melting point (185-187 °C)[8]. Direct analysis by GC is not feasible as it would thermally decompose before volatilizing. Therefore, a chemical derivatization step is mandatory to convert the polar -COOH and -OH groups into less polar, more volatile esters or ethers[9]. This adds complexity and potential sources of error.

  • Experimental Protocol: Derivatization and GC Analysis:

    • Derivatization (Esterification): Accurately weigh ~10 mg of the sample into a vial. Add 1 mL of Methanol and 200 µL of a derivatizing agent (e.g., (Trimethylsilyl)diazomethane solution, a safer alternative to diazomethane). Cap the vial and let it react for 30 minutes at room temperature. Quench any excess reagent with a few drops of acetic acid.

    • GC Conditions:

      • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium or Nitrogen.

      • Inlet Temperature: 250 °C.

      • Detector: Flame Ionization Detector (FID) at 280 °C.

      • Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

      • Injection: 1 µL, split mode (e.g., 50:1).

    • Analysis: Purity is calculated based on the area percent of the derivatized main peak relative to all other peaks.

Method 2: Quantitative NMR (qNMR)
  • Principle as a Primary Method: qNMR is a primary ratio method, meaning it can determine the purity of a substance without needing a reference standard of that same substance[10]. Instead, it measures the molar ratio between the analyte and a certified, stable internal standard of known purity. The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal. This makes qNMR a powerful, independent method for validating the purity assigned to an HPLC reference standard.

  • Experimental Protocol: qNMR Purity Assay:

    • Sample Preparation:

      • Accurately weigh ~15 mg of the this compound sample into a clean vial.

      • Accurately weigh ~10 mg of a suitable internal standard (e.g., Maleic Acid or 1,4-Dinitrobenzene) into the same vial. The standard must have protons that resonate in a clear region of the spectrum, away from analyte signals.

      • Dissolve the mixture in a known volume (approx. 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • NMR Parameters (¹H NMR):

      • Spectrometer: 400 MHz or higher.

      • Pulse Program: Standard 90° pulse.

      • Relaxation Delay (d1): A long delay (e.g., 30-60 seconds) is critical to ensure complete T1 relaxation for all protons, which is essential for accurate quantification[10].

      • Number of Scans: 16-64, to achieve a high signal-to-noise ratio.

    • Calculation: Purity is calculated using the integral values of a well-resolved analyte signal and a known signal from the internal standard, accounting for their respective molecular weights and number of protons.

Data Summary and Method Comparison

The choice of analytical method is a balance of performance, complexity, and the specific question being asked.

Table 1: HPLC Method Validation Summary (Typical Acceptance Criteria)

Validation Parameter Acceptance Criteria Purpose
Specificity No interference at analyte Rt; Resolution > 2 Ensures the signal is only from the analyte.
Linearity (r²) ≥ 0.999 Confirms proportional response to concentration.
Accuracy (% Recovery) 98.0 - 102.0% Measures closeness to the true value.
Precision (RSD) ≤ 2.0% Demonstrates method consistency.
LOQ (S/N) ≥ 10 Defines the lowest concentration for reliable measurement.

| Robustness | System suitability passes under varied conditions | Confirms reliability during normal use. |

Table 2: Comparative Performance of Purity Analysis Methods

Feature HPLC-UV GC-FID (with Derivatization) qNMR
Analyte Volatility Not required Required Not required
Sample Preparation Simple dissolution Complex (derivatization required) Simple dissolution with internal std.
Sensitivity High (ng to pg level) High (pg level) Low (µg to mg level)
Specificity High (for non-volatile impurities) High (for volatile impurities) Moderate (depends on spectral overlap)
Reference Standard Requires specific analyte standard Requires specific analyte standard Requires certified internal standard
Quantitation Relative (% Area) or External Std. Relative (% Area) Absolute (Primary Method)

| Best Use Case | Routine QC, stability testing, impurity profiling | Analysis of specific volatile impurities | Reference standard certification, orthogonal validation |

Conclusion and Recommendations

For the comprehensive purity validation of this compound, a multi-faceted approach grounded in sound analytical science is recommended.

  • Primary Recommended Method: A validated reversed-phase HPLC method is the most suitable technique for routine quality control, impurity profiling, and release testing. Its high resolution, sensitivity, and robustness make it the industry standard for ensuring the purity of pharmaceutical intermediates[5]. The protocol described herein, when validated according to ICH Q2(R1) guidelines, provides a trustworthy system for this purpose[3].

  • Orthogonal Validation: qNMR serves as an indispensable orthogonal method. Its strength lies in its ability to provide an absolute purity value without reliance on a pre-existing, characterized standard of the same compound[10]. It is the ideal technique for certifying the purity of the primary reference standard that will be used for HPLC quantitation.

  • Specialized Application: Gas Chromatography is not recommended for routine purity analysis of this compound due to the added complexity and potential variability of the required derivatization step. However, it could be a valuable tool in specific investigations, such as identifying and quantifying a suspected volatile or semi-volatile impurity that is not amenable to HPLC analysis.

By combining the strengths of HPLC as a robust separation tool and qNMR as a primary quantitative method, researchers and drug development professionals can establish a scientifically rigorous and defensible purity profile for this compound, ensuring the quality and integrity of their downstream processes and final products.

References

A Comparative Guide to the Structural Confirmation of 3-Hydroxy-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for confirming the structure of 3-Hydroxy-4-methyl-2-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry. We will explore the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—and compare them with a potential structural isomer, 4-Hydroxy-3-methyl-5-nitrobenzoic acid, to highlight the subtle yet critical differences that enable definitive structural elucidation.

The Imperative of Structural Verification

In the synthesis of complex organic molecules, the formation of structural isomers is a common challenge. Isomers, having the same molecular formula (in this case, C₈H₇NO₅) but different arrangements of atoms, can exhibit vastly different physicochemical and biological properties. Therefore, relying solely on synthetic route confirmation is insufficient. A multi-technique analytical approach is essential to unequivocally establish the correct regiochemistry of the substituents on the aromatic ring.

Molecular Structure Overview

Below are the structures of the target molecule and its potential isomer, which will be the focus of our comparative analysis.

G cluster_target This compound cluster_isomer 4-Hydroxy-3-methyl-5-nitrobenzoic acid target_img target_img isomer_img isomer_img

Caption: Chemical structures of the target compound and a key isomer.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.

A. Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data (Predicted)

Compound Aromatic Protons (ppm) Methyl Protons (ppm) Hydroxyl/Carboxylic Protons (ppm)
This compound ~7.8 (d, 1H), ~7.2 (d, 1H)~2.3 (s, 3H)Broad signals >10 ppm
4-Hydroxy-3-methyl-5-nitrobenzoic acid ~8.0 (s, 2H)~2.4 (s, 3H)Broad signals >10 ppm

Causality Behind the Differences:

The key distinction lies in the aromatic region. For This compound , the two aromatic protons are on adjacent carbons and will appear as doublets due to coupling. In contrast, for 4-Hydroxy-3-methyl-5-nitrobenzoic acid , the two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single singlet. This difference in splitting patterns is a definitive marker for the substitution pattern.

B. Predicted ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Proton-decoupled mode is standard to produce singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR.

Comparative ¹³C NMR Data (Predicted)

Compound Carboxylic Carbon (ppm) Aromatic Carbons (ppm) Methyl Carbon (ppm)
This compound ~1688 signals~18
4-Hydroxy-3-methyl-5-nitrobenzoic acid ~1694 signals~19

Causality Behind the Differences:

Due to the lack of symmetry in This compound , all eight carbon atoms are chemically non-equivalent, leading to eight distinct signals in the ¹³C NMR spectrum. Conversely, the symmetry of 4-Hydroxy-3-methyl-5-nitrobenzoic acid results in only four unique carbon signals in the aromatic region, in addition to the carboxylic and methyl carbons. This significant difference in the number of signals provides a clear and unambiguous confirmation of the structure.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry Data

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)
This compound 197180 (M-OH)⁺, 152 (M-NO₂)⁺, 134 (M-CO₂H-OH)⁺
4-Hydroxy-3-methyl-5-nitrobenzoic acid 197180 (M-OH)⁺, 152 (M-NO₂)⁺, 134 (M-CO₂H-OH)⁺

Interpretation:

Both isomers will exhibit a molecular ion peak at m/z 197, corresponding to their identical molecular weight. The primary fragmentation pathways, such as the loss of a hydroxyl group (-17 Da), a nitro group (-45 Da), or a carboxylic acid group (-45 Da), will likely produce similar major fragment ions. While subtle differences in the relative intensities of these fragments might exist, mass spectrometry alone is less definitive for distinguishing between these two isomers compared to NMR. However, it provides crucial confirmation of the molecular formula.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted FTIR Data

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)Broad, 3300-2500
O-H (Phenol)~3400
C=O (Carboxylic Acid)~1700
C=C (Aromatic)1600-1450
N-O (Nitro)~1530 (asymmetric), ~1350 (symmetric)
C-H (Aromatic and Alkyl)3100-3000, 3000-2850

Interpretation:

Both This compound and its isomer possess the same functional groups. Therefore, their FTIR spectra are expected to be very similar, showing characteristic absorptions for the hydroxyl, carboxylic acid, nitro, and aromatic moieties. While minor shifts in the "fingerprint region" (below 1500 cm⁻¹) may exist due to the different substitution patterns, these are often not distinct enough for unambiguous identification when considered in isolation. FTIR is primarily a tool for confirming the presence of the expected functional groups rather than for definitive isomer differentiation in this case.

Synthesis and Workflow Diagram

The synthesis of such compounds typically involves the nitration of a substituted benzoic acid precursor. A generalized workflow for the synthesis and subsequent structural confirmation is depicted below.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Substituted Benzoic Acid Precursor reaction Nitration Reaction start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir confirmation Structure Confirmed (this compound) nmr->confirmation ms->confirmation ftir->confirmation

Caption: A generalized workflow for the synthesis and structural confirmation.

Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach. While FTIR and MS are invaluable for confirming the presence of key functional groups and the overall molecular formula, they are less effective at distinguishing between closely related isomers. The definitive evidence for the correct substitution pattern is provided by NMR spectroscopy. The distinct splitting patterns in the ¹H NMR spectrum and the number of unique signals in the ¹³C NMR spectrum serve as unambiguous fingerprints for the molecular structure. By comparing the experimental data with the predicted spectra for the target molecule and its potential isomers, researchers can confidently and rigorously confirm the structure of their synthesized compounds.

A Comparative Guide to the Properties of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the nuanced differences between structurally similar molecules can dictate their ultimate application and efficacy. This guide offers an in-depth technical comparison of 3-Hydroxy-4-methyl-2-nitrobenzoic acid and its structural analogues: 4-methyl-2-nitrobenzoic acid, 3-hydroxy-2-nitrobenzoic acid, and 5-Hydroxy-4-methyl-2-nitrobenzoic acid. Through a detailed examination of their physicochemical properties, spectral data, and synthetic pathways, this document aims to provide researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making in their work.

Introduction to this compound and Its Analogues

This compound is a substituted benzoic acid derivative featuring hydroxyl, methyl, and nitro functional groups. These substituents significantly influence the electronic and steric properties of the molecule, thereby affecting its acidity, solubility, and reactivity. Understanding these properties is paramount for its potential applications, which can range from being a key intermediate in organic synthesis to a component in the development of novel materials.

To provide a comprehensive understanding of its unique characteristics, we will compare it with three closely related analogues:

  • 4-methyl-2-nitrobenzoic acid: Lacking the hydroxyl group.

  • 3-hydroxy-2-nitrobenzoic acid: Lacking the methyl group.

  • 5-Hydroxy-4-methyl-2-nitrobenzoic acid: An isomer with a different substitution pattern.

This comparative approach will highlight the specific contributions of the hydroxyl and methyl groups, as well as the impact of their positions on the benzene ring, to the overall properties of the molecule.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of these compounds, such as melting point, solubility, and acidity (pKa), are fundamental to their handling, reactivity, and biological interactions. The following table summarizes the available data for a direct comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKa
This compound C₈H₇NO₅197.14185-187[1]Not Found
4-methyl-2-nitrobenzoic acid C₈H₇NO₄181.15160-164[2]2.36 ± 0.25[2][3]
3-hydroxy-2-nitrobenzoic acid C₇H₅NO₅183.12179-181[4]2.07 ± 0.10[5]
5-Hydroxy-4-methyl-2-nitrobenzoic acid C₈H₇NO₅197.14182[6]2.25 ± 0.25[6]

Expert Analysis of Physicochemical Trends:

The presence of the electron-withdrawing nitro group in all analogues results in a lower pKa compared to benzoic acid (pKa ≈ 4.2), indicating increased acidity. The additional hydroxyl group in 3-hydroxy-2-nitrobenzoic acid is expected to further increase acidity through its electron-withdrawing inductive effect, which is consistent with its predicted low pKa of 2.07.[5] The methyl group, being electron-donating, should slightly decrease acidity, as seen in the predicted pKa of 4-methyl-2-nitrobenzoic acid (2.36).[2][3] The interplay of these electronic effects, along with potential intramolecular hydrogen bonding, governs the acidity of this compound. The melting points are influenced by crystal packing and intermolecular forces, with the presence of the hydroxyl group in the target compound and its analogues likely contributing to stronger hydrogen bonding and thus relatively high melting points.

Experimental Protocols for Physicochemical Property Determination

Protocol for Potentiometric Determination of pKa:

The acidity constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. A reliable method for its determination is potentiometric titration.

Methodology:

  • Solution Preparation: Prepare a standard solution of the benzoic acid derivative of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-acetonitrile mixture for less soluble compounds).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the solution of the acid in a beaker with a magnetic stirrer and immerse the calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination.

pKa_Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare Acid Solution (0.01 M) D Add Titrant Incrementally A->D B Calibrate pH Meter E Record pH B->E C Prepare Titrant (0.1 M NaOH) C->D D->E After each addition F Plot pH vs. Volume E->F G Determine pKa at Half-Equivalence Point F->G NMR_Prep A Weigh 5-10 mg of Sample B Add 0.6-0.7 mL Deuterated Solvent A->B C Ensure Complete Dissolution B->C D Acquire Spectra C->D FTIR_Prep A Grind 1-2 mg Sample with 100-200 mg KBr B Transfer Powder to Pellet Die A->B C Press at 8-10 Tons B->C D Acquire Spectrum C->D Synthesis A 3-Hydroxy-4-methylbenzoic acid C This compound A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄)

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Hydroxy-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Analytical Method Validation in Drug Development

In the landscape of pharmaceutical development, the rigorous and accurate characterization of chemical entities is paramount. 3-Hydroxy-4-methyl-2-nitrobenzoic acid, a key intermediate and potential impurity in various synthetic pathways, demands robust analytical methods to ensure the quality, safety, and efficacy of final drug products. The validation of these analytical methods is not merely a regulatory formality but a scientific necessity to guarantee that the data generated are reliable and reproducible.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. We will delve into the principles of method validation and cross-validation, drawing upon guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The objective is to equip researchers and drug development professionals with the knowledge to select and validate the most appropriate analytical technique for their specific needs.

Understanding the Analyte: this compound

This compound (CAS 6946-15-2) is a nitrobenzoic acid derivative. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, a methyl group, and a nitro group on a benzene ring, presents unique analytical challenges and opportunities. The presence of chromophores makes it amenable to UV-Vis spectroscopic and chromatographic detection, while its potential for derivatization allows for gas chromatography-mass spectrometry analysis.

Core Principles of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. Key validation parameters, as outlined by the ICH, include:

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Cross-Validation: Ensuring Method Comparability

Cross-validation is the comparison of two or more analytical methods to demonstrate that they provide equivalent results for a given analytical problem. This is crucial when:

  • A new method is introduced to replace an existing one.

  • Data from different laboratories using different methods need to be compared.

  • Data from different analytical techniques (e.g., HPLC vs. GC-MS) are used in the same study.

The process typically involves analyzing the same set of samples with both methods and comparing the results against predefined acceptance criteria.

Cross_Validation_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase cluster_3 Conclusion Define_Purpose Define Purpose of Cross-Validation Select_Methods Select Analytical Methods for Comparison Define_Purpose->Select_Methods Define_Acceptance_Criteria Define Acceptance Criteria Select_Methods->Define_Acceptance_Criteria Prepare_Samples Prepare Homogeneous Sample Set Define_Acceptance_Criteria->Prepare_Samples Analyze_Method_A Analyze Samples with Method A Prepare_Samples->Analyze_Method_A Analyze_Method_B Analyze Samples with Method B Prepare_Samples->Analyze_Method_B Collect_Data Collect and Tabulate Data Analyze_Method_A->Collect_Data Analyze_Method_B->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) Collect_Data->Statistical_Analysis Compare_To_Criteria Compare Results to Acceptance Criteria Statistical_Analysis->Compare_To_Criteria Report_Findings Report Findings and Conclusion on Method Equivalency Compare_To_Criteria->Report_Findings

Caption: A generalized workflow for the cross-validation of two analytical methods.

Comparative Analysis of Analytical Methods

This section provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.

Principle: The compound is separated on a stationary phase (e.g., a C18 column) based on its polarity and detected by a UV detector as it elutes with a mobile phase.

Expertise & Experience: The choice of a reverse-phase method is logical due to the moderate polarity of the analyte. The mobile phase, a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid, ensures good peak shape and retention time. Formic acid is preferred for mass spectrometry compatibility.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (gradient or isocratic), with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral scan (typically around the λmax of the analyte).

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent.

  • Calibration Standards: Prepare a series of standards of known concentrations to establish a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but often requires derivatization for non-volatile compounds like carboxylic acids.

Principle: The analyte is first derivatized to a more volatile form (e.g., a methyl ester) and then separated in a gas chromatograph before being detected by a mass spectrometer.

Expertise & Experience: Derivatization is a critical step. Methylation with diazomethane or a silylating agent is a common approach for carboxylic acids. The choice of GC column (e.g., DB-5) and temperature program is crucial for achieving good separation from potential impurities.

Experimental Protocol: GC-MS Method (with Derivatization)

  • Derivatization: React the sample with a methylating agent (e.g., trimethylsilyldiazomethane) in a suitable solvent.

  • Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient to ensure separation of components.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode to obtain the mass spectrum.

UV-Visible Spectrophotometry

This technique is simpler and faster than chromatographic methods but lacks specificity.

Principle: The absorbance of a solution containing the analyte is measured at its wavelength of maximum absorbance (λmax).

Expertise & Experience: This method is best suited for the analysis of pure samples or simple mixtures where interfering substances are absent. The choice of solvent is important as it can influence the λmax.

Experimental Protocol: UV-Visible Spectrophotometry

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Solvent: A solvent that dissolves the analyte and is transparent in the wavelength range of interest.

  • λmax Determination: Scan a solution of the analyte to determine the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Hydroxy-4-methyl-2-nitrobenzoic acid. As a Senior Application Scientist, my objective is to equip you with the necessary information to manage this chemical safely and effectively in a laboratory setting, ensuring both personal safety and environmental compliance. The following protocols are synthesized from the safety data of structurally similar compounds and established best practices for handling hazardous chemicals.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Aromatic carboxylic acids and nitro compounds are often irritating to the skin and eyes.[1][5] Direct contact may cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

  • Potential for Other Health Effects: Some nitroaromatic compounds are suspected of causing genetic defects, cancer, or reproductive harm. While not confirmed for this specific molecule, it is a prudent assumption for safe handling.

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory to minimize exposure.[1] The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific laboratory operations being performed.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][2]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1][6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[1] Always inspect gloves for integrity before each use and change them immediately upon contamination.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][6]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

Preparation and Engineering Controls
  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][2][5]

Weighing and Transfer
  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Avoid the formation of dust during handling.[7][8]

  • Use appropriate tools (e.g., spatulas) to handle the solid material.

During the Experiment
  • Keep all containers with this compound clearly labeled.[9]

  • Avoid contact with skin and eyes.[2][3][7]

  • Do not eat, drink, or smoke in the laboratory.[1][10]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][5][11]

  • Follow all OSHA guidelines for the storage of hazardous chemicals.[12][13]

Spill Management Protocol

In the event of a spill, a prompt and safe response is critical.

  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[1]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[1][2] Avoid generating dust.[8] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan: Cradle to Grave Management

All waste containing this compound must be treated as hazardous waste and managed in accordance with federal, state, and local regulations.[14]

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed, and appropriate containers.[14][15] Do not mix with incompatible wastes.[15]

  • Waste Characterization: The waste must be properly characterized to ensure compliant disposal. This involves identifying it as a hazardous waste based on its characteristics (e.g., toxicity, ignitability).

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste management company.[3][7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Weighing in Fume Hood Weighing in Fume Hood Gather PPE->Weighing in Fume Hood Experimentation Experimentation Weighing in Fume Hood->Experimentation Proper Storage Proper Storage Experimentation->Proper Storage Decontamination Decontamination Experimentation->Decontamination Evacuate & Ventilate Evacuate & Ventilate Experimentation->Evacuate & Ventilate Waste Segregation Waste Segregation Decontamination->Waste Segregation Licensed Disposal Licensed Disposal Waste Segregation->Licensed Disposal Don PPE Don PPE Evacuate & Ventilate->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Dispose of Spill Waste Dispose of Spill Waste Contain Spill->Dispose of Spill Waste Dispose of Spill Waste->Licensed Disposal

Caption: Workflow for handling and disposal of this compound.

References

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Retrosynthesis Analysis

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3-Hydroxy-4-methyl-2-nitrobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.